molecular formula C9H5BrFN B2452457 3-Bromo-8-fluoroquinoline CAS No. 855477-01-9

3-Bromo-8-fluoroquinoline

Cat. No.: B2452457
CAS No.: 855477-01-9
M. Wt: 226.048
InChI Key: LSJWECDASRDXEY-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJWECDASRDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855477-01-9
Record name 3-bromo-8-fluoroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development. The strategic placement of both bromine and fluorine atoms on the quinoline scaffold offers a unique combination of physicochemical properties, making it a valuable building block in medicinal chemistry. This document details a representative synthetic protocol and the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid structure and ability to be functionalized at various positions have led to the discovery of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as fluorine and bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 8-fluoroquinoline. The following protocol is a representative method based on established procedures for the bromination of quinoline derivatives.

Reaction Scheme

Synthesis of this compound start 8-Fluoroquinoline reagent + N-Bromosuccinimide (NBS) Glacial Acetic Acid start->reagent Electrophilic Aromatic Substitution product This compound reagent->product

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 8-Fluoroquinoline

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Sulfate (Na₂SO₄) (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-fluoroquinoline (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed for this purpose.

Physical Properties
PropertyValue
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Off-white to yellow solid
Spectroscopic Analysis

A logical workflow for the characterization of the synthesized compound is depicted below.

Characterization Workflow synthesis Synthesized Product ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Isotopic Pattern nmr NMR Spectroscopy synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups final Structural Confirmation ms->final h_nmr ¹H NMR nmr->h_nmr Proton Environment c_nmr ¹³C NMR nmr->c_nmr Carbon Skeleton ir->final h_nmr->final c_nmr->final

Caption: Workflow for the characterization of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring (H-2 and H-4) will appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen atom. The protons on the benzene ring will exhibit coupling patterns consistent with the substitution.

  • ¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine, bromine, and nitrogen atoms.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching of the aromatic rings.

  • C=C and C=N stretching vibrations of the quinoline core.

  • C-F and C-Br stretching vibrations.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the detailed characterization workflow ensures the unambiguous confirmation of its structure and purity. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and functional materials.

References

  • Marella, A., et al. (2013). Quinoline: A Versatile Scaffolding in Medicinal Chemistry. Central Nervous System Agents in Medicinal Chemistry, 13(2), 108-120.
  • Jain, A., et al. (2018). A review on the versatile synthetic and therapeutic aspects of quinoline derivatives. Arabian Journal of Chemistry, 11(7), 1139-1160.

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Bromo-8-fluoroquinoline, a key building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable, authoritative data.

Introduction: The Strategic Importance of a Dual-Halogenated Scaffold

Quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials like chloroquine to broad-spectrum antibiotics.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, into the quinoline core dramatically alters the molecule's electronic profile, lipophilicity, and metabolic stability.[1] this compound is a prime example of this chemical strategy. The fluorine atom at the 8-position enhances metabolic stability and binding interactions, while the bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration, particularly through cross-coupling reactions.[1] This unique combination makes it a highly valuable intermediate for constructing complex molecules in the pursuit of novel therapeutics.[1][3]

Molecular and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Identifiers
  • IUPAC Name: this compound

  • CAS Number: 855477-01-9[1][4][5][6][7]

  • Molecular Formula: C₉H₅BrFN[4][5][6][8][9]

  • Canonical SMILES: C1=CC2=C(C(=C1)F)N=CC(=C2)Br[6]

Physicochemical Data Summary

The properties of this compound are summarized in the table below, compiled from publicly available chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Weight 226.05 g/mol [1][4][6]
Appearance Yellow crystalline solid[1][5]
Melting Point 91-94°C[1][5]
Boiling Point 307-308°C[1][5]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform.[1][5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 8-fluoroquinoline.[1][5] The rationale behind this approach is the activation of the quinoline ring system towards electrophilic attack, with the bromine selectively adding to the 3-position.

Conceptual Workflow for Synthesis

The following diagram illustrates the high-level workflow from starting material to the purified final product.

G Start Start: 8-Fluoroquinoline (Starting Material) Reaction Electrophilic Bromination (e.g., with NBS or Br2) Start->Reaction Reagents Quench Reaction Quenching (e.g., with Na2S2O3) Reaction->Quench Post-Reaction Extraction Workup & Extraction (e.g., DCM or EtOAc) Quench->Extraction Isolation Purification Purification (Column Chromatography) Extraction->Purification Crude Product End End: Purified this compound Purification->End >97% Purity

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative example and should be optimized based on specific laboratory conditions and scale.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 8-fluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid.

    • Causality: Using an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. A strong acid protonates the quinoline nitrogen, which deactivates the heterocyclic ring but directs the electrophile to the carbocyclic ring, though bromination at C3 is still common.

  • Bromination: Cool the solution in an ice bath to 0-5°C. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.1 eq) in the same solvent, dropwise over 30-60 minutes.

    • Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent over-bromination or other side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to the product, ensuring the reaction has gone to completion before proceeding to workup.

  • Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Causality: This step neutralizes the strong acid and quenches any remaining reactive bromine species.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: This isolates the desired organic product from the aqueous phase and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Self-Validation: Column chromatography separates the target compound from any unreacted starting material, isomers, or byproducts, yielding the pure this compound. The purity should be confirmed by NMR spectroscopy.

Chemical Reactivity and Applications

The bromine atom at the 3-position is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is one of the most powerful and widely used methods for constructing biaryl structures.[10][11] this compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.

The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII Ar-Pd(II)-X (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)2 (Boronic Acid) + Base PdII_R Ar-Pd(II)-R' (Intermediate) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Halogenated quinolines are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Fluoroquinolones, in particular, have been a subject of intense study for over fifty years, leading to multiple generations of synthetic antibiotics.[12][13] this compound serves as a critical starting material for synthesizing novel derivatives with potential therapeutic value.[1] Research has shown that compounds derived from this scaffold exhibit promising antibacterial, antifungal, and anticancer effects.[5] For instance, they have demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation.[4][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.[4][14]

  • Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a strategically designed molecule whose physicochemical properties make it an exceptionally valuable intermediate in synthetic and medicinal chemistry. Its dual halogenation provides a unique combination of metabolic stability and reactive versatility. The bromine at the C-3 position offers a reliable handle for sophisticated chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful building block in the development of next-generation pharmaceuticals and advanced materials.

References

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc. (2025, August 24). Chemsrc. Retrieved January 2, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023, March 21). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery. (2025, October 19). LinkedIn. Retrieved January 2, 2026, from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Bromo-8-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-8-fluoroquinoline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and screening processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents an illustrative solubility profile in a range of common organic solvents, and details a robust, validated experimental protocol for its precise determination. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

The quinoline ring system is a foundational structure in numerous pharmacologically active agents, known for a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[3][4] The strategic placement of substituents, such as bromine and fluorine atoms, on the quinoline core can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This compound represents a valuable building block for creating novel chemical entities.

However, the utility of any compound in drug discovery and development is fundamentally linked to its solubility. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's bioavailability.[5] Poor solubility can create significant hurdles in formulation and may lead to erratic absorption in preclinical studies.[4] Therefore, a detailed characterization of the solubility profile of this compound is not merely an academic exercise but a critical step in its practical application.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

  • Molecular Structure and Polarity: this compound has a molecular formula of C₉H₅BrFN and a molecular weight of approximately 226.04 g/mol . The molecule is largely aromatic and planar. The electronegative fluorine and bromine atoms, along with the nitrogen atom in the quinoline ring, create distinct dipole moments, rendering the molecule polar. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.

  • Intermolecular Forces: The primary intermolecular forces at play are:

    • Van der Waals Forces (Dispersion Forces): Present in all molecules, these forces will be significant due to the fused aromatic ring system.

    • Dipole-Dipole Interactions: Arising from the permanent dipoles created by the C-F, C-Br, and C-N bonds.

    • Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the nitrogen atom can accept one from protic solvents (e.g., alcohols).

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.[8]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces. They are generally poor solvents for polar compounds as they cannot effectively solvate the polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They are effective at dissolving polar molecules through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have strong dipole moments and can both donate and accept hydrogen bonds. They can interact with this compound through both dipole-dipole forces and by donating a hydrogen bond to the quinoline nitrogen.

Illustrative Solubility Profile of this compound

While comprehensive experimental data for this specific compound is not widely published, we can construct a scientifically plausible, illustrative dataset based on the theoretical principles discussed. This data serves as a practical example for understanding the expected solubility trends.

Disclaimer: The following data is hypothetical and intended for educational and illustrative purposes. Actual experimental values must be determined using a validated protocol as described in Section 4.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
n-HexaneNon-polar0.1< 0.1< 0.0004
TolueneNon-polar (Aromatic)2.45.20.023
Dichloromethane (DCM)Polar Aprotic3.135.80.158
Tetrahydrofuran (THF)Polar Aprotic4.085.10.376
AcetonePolar Aprotic5.161.30.271
EthanolPolar Protic4.328.70.127
MethanolPolar Protic5.133.90.150
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200> 0.885
Discussion of Illustrative Data

The hypothetical data in Table 1 showcases a clear trend consistent with theory.

  • Poor Solubility in Non-polar Solvents: The extremely low solubility in hexane is expected due to the significant mismatch in polarity. Toluene shows slightly better, albeit still low, solubility, which can be attributed to π-π stacking interactions between its benzene ring and the quinoline's aromatic system.

  • Good Solubility in Polar Aprotic Solvents: The compound exhibits significantly higher solubility in DCM, THF, Acetone, and especially DMSO. These solvents can effectively engage in dipole-dipole interactions with the polar sites of the solute. The exceptionally high solubility in DMSO reflects its high polarity and strong solvating power for a wide range of organic molecules.

  • Moderate Solubility in Polar Protic Solvents: The solubility in ethanol and methanol is moderate. While these solvents can form a hydrogen bond with the quinoline nitrogen, the energy gained from this single interaction may not fully compensate for the disruption of the solvent's own extensive hydrogen-bonding network, leading to lower solubility compared to highly polar aprotic solvents like THF or DMSO.

A Validated Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a robust experimental method is essential. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[6][9]

Experimental Workflow Diagram

Solubility_Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute 1. Weigh excess This compound prep_solvent 2. Add precise volume of selected solvent prep_solute->prep_solvent equilibrate 3. Agitate at constant temperature (e.g., 24-72h) prep_solvent->equilibrate check_eq Equilibrium Reached? equilibrate->check_eq check_eq->equilibrate No (continue agitation) sample 4. Allow solid to settle check_eq->sample Yes (concentration stable) separate 5. Withdraw aliquot of supernatant & filter (0.22 µm) sample->separate analyze 6. Quantify concentration (e.g., HPLC-UV) separate->analyze calculate 7. Calculate Solubility (mg/mL or mol/L) analyze->calculate

References

Chemical reactivity of the bromine atom in 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 3-Bromo-8-fluoroquinoline

Introduction: The Strategic Importance of this compound

This compound is a halogenated heterocyclic aromatic compound that serves as a highly versatile building block in modern synthetic chemistry.[1][2] Its utility stems from the unique electronic properties imparted by its substituents. The quinoline core is an electron-deficient aromatic system, which influences the reactivity of its substituent positions. The presence of a fluorine atom at the C-8 position further enhances this electron-withdrawing effect through induction, while the bromine atom at the C-3 position provides a key reactive handle for molecular elaboration.[3]

This strategic combination of a reactive bromine atom on an electron-poor, fluorinated quinoline scaffold makes this compound a valuable precursor in the synthesis of complex molecules, particularly in medicinal chemistry where quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] This guide provides a detailed exploration of the chemical reactivity centered on the C-3 bromine atom, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most powerful and widely used methods for its functionalization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The general principle involves the oxidative addition of the C-Br bond to a Palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[4][5] It is exceptionally valuable for synthesizing biaryl and substituted styrene motifs, which are prevalent in pharmaceutical compounds.[4]

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. A base then activates the organoboron reagent to form a boronate complex, which facilitates the transmetalation step, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5][6]

Suzuki_Mechanism cluster_boronate Boronate Formation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)L₂(R') Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetalation ArBr This compound (Ar-Br) ArBr->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a representative protocol adapted from established procedures for Suzuki couplings of aryl bromides.[7][8]

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 16 hours.[7]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-fluoroquinoline.

ParameterTypical Reagents/ConditionsRationale/Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(dppf)Cl₂ is often a good starting point due to its air stability and effectiveness for a broad range of substrates.[7]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical and substrate-dependent. Carbonates are common, but stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, THFThe biphasic system helps to dissolve both the organic substrate and the inorganic base.[4]
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is exceptionally useful for installing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a target molecule's pharmacophore. The reaction is co-catalyzed by palladium and copper(I) salts.[11]

The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[9]

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product ArBr Ar-Br ArBr->Pd0 Oxidative Addition CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII_Ar To Transmetalation Alkyne H-C≡CR' Alkyne->CuX Base Base (e.g., Et₃N) Base->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

The following protocol is based on general procedures for Sonogashira couplings.[12][13]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent system such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v).[12]

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under a positive pressure of inert gas.[12]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-24 hours. Monitor progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-alkynyl-8-fluoroquinoline.

ParameterTypical Reagents/ConditionsRationale/Field Insights
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂ is often more air-stable and can be used effectively.[11]
Cu(I) Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst. Copper-free versions exist but may require specific ligands or conditions.[10]
Base Et₃N, DIPEA, PiperidineThe amine base acts as both a base to deprotonate the alkyne and often as a solvent.[10]
Solvent THF, DMF, Toluene, Et₃NTHF is a common choice, providing good solubility for the reagents.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals and functional materials.[14][16]

The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex, which is typically stabilized by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final, rate-determining step is the reductive elimination of the C-N bond, which furnishes the arylamine product and regenerates the Pd(0) catalyst.[14][17]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord Amido_Complex Ar-Pd(II)L(NR'R'') AmineCoord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord ArBr Ar-Br ArBr->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The following is a generalized protocol for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%). Add the strong base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterTypical Reagents/ConditionsRationale/Field Insights
Pd Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.
Ligand Xantphos, BINAP, RuPhos, XPhosThe ligand choice is crucial for success and depends on the specific amine and aryl halide. Bulky, electron-rich phosphine ligands are generally required.[17]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common first choice.[17]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and catalyst deactivation.[17]

Other Potential Reactive Pathways

While palladium-catalyzed reactions are the dominant methods for functionalizing the C-Br bond, other transformations are possible:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, amplified by the 8-fluoro substituent, can make the C-Br bond susceptible to substitution by very strong nucleophiles under forcing conditions (high temperature, strong base).[1] However, this pathway is generally less favorable and controllable than cross-coupling reactions.

  • Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures. This forms a 3-lithio-8-fluoroquinoline intermediate, a potent nucleophile that can react with a variety of electrophiles to introduce other functional groups.

Conclusion

The bromine atom in this compound is a versatile and highly valuable reactive center. Its strategic position on an electronically modified quinoline core makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Mastery of these protocols enables researchers to efficiently synthesize diverse libraries of novel quinoline derivatives. The resulting compounds, featuring new C-C and C-N bonds at the 3-position, are of significant interest in drug discovery and materials science, leveraging the known biological and photophysical properties of the quinoline scaffold.[1][3] This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound as a key intermediate in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN - PubChem. PubChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2020). MDPI. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023). National Institutes of Health. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2018). University of Southampton ePrints. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. [Link]

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] This document offers a detailed exploration of the theoretical principles governing these reactions, including the directing effects of the bromo and fluoro substituents, and the inherent reactivity of the quinoline nucleus. While direct experimental data for all electrophilic substitution reactions on this specific substrate is limited, this guide synthesizes available information on related quinoline systems to provide predictive insights and practical guidance for researchers. Key reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are discussed, with a focus on regioselectivity, reaction mechanisms, and proposed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the synthetic potential of this compound.

Introduction: The Quinoline Core and the Influence of Halogenation

Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in numerous biologically active molecules and functional materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic attack. Consequently, electrophilic substitution on the unsubstituted quinoline ring preferentially occurs on the more electron-rich carbocyclic (benzene) ring, primarily at positions 5 and 8.

The introduction of halogen substituents, such as bromine and fluorine, profoundly modulates the electronic properties and reactivity of the quinoline core.[1] In the case of this compound, we have a unique substitution pattern that dictates the regioselectivity of subsequent electrophilic attacks. The fluorine atom at the 8-position and the bromine atom at the 3-position are both electron-withdrawing groups via the inductive effect, which deactivates the entire ring system towards electrophilic substitution compared to unsubstituted quinoline.[2][3] However, they also possess lone pairs of electrons that can participate in resonance, which can influence the orientation of incoming electrophiles.[2][3]

This guide will dissect the interplay of these electronic effects to predict and rationalize the outcomes of various electrophilic substitution reactions on this compound.

General Principles of Electrophilic Substitution on this compound

The directing effects of the existing substituents are paramount in determining the position of further substitution.

  • The Quinoline Nitrogen: The nitrogen atom in the pyridine ring strongly deactivates this ring towards electrophilic attack. Therefore, substitution is overwhelmingly favored on the carbocyclic ring (positions 5, 6, and 7).

  • The 8-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong -I (electron-withdrawing inductive) effect, deactivating the ring. However, it also has a +R (electron-donating resonance) effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[2][3] The resonance effect, however, directs incoming electrophiles to the ortho and para positions. In this case, the ortho position is C7 and the para position is C5.

  • The 3-Bromo Substituent: Bromine is also an inductively withdrawing and resonance-donating substituent, with the inductive effect being dominant.[2][3] Its influence on the carbocyclic ring is less direct but further contributes to the overall deactivation of the molecule.

Predicted Regioselectivity:

Based on these principles, electrophilic attack on this compound is predicted to occur on the carbocyclic ring. The directing effects of the 8-fluoro group favor substitution at C5 and C7. The C5 position is generally more sterically accessible. Therefore, the primary site of electrophilic substitution is anticipated to be the C5 position , with potential for minor substitution at the C7 position.

Nitration of this compound

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the aromatic ring. This functional group is a versatile synthetic handle, serving as a precursor to amines and a strong electron-withdrawing group in its own right.

Mechanistic Considerations

The nitration of this compound is expected to proceed via the standard mechanism for electrophilic aromatic substitution. The nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation intermediate Sigma Complex (Arenium Ion) electrophile->intermediate substrate This compound substrate->intermediate Electrophilic Attack at C5 product 5-Nitro-3-bromo-8-fluoroquinoline intermediate->product Re-aromatization deprotonation -H⁺ intermediate->deprotonation

Caption: General mechanism for the nitration of this compound.

Predicted Regioselectivity and Rationale

As previously discussed, the electrophilic attack is predicted to occur at the C5 position. A search for a direct experimental protocol for the nitration of this compound was not fruitful, however, a procedure for the nitration of 8-fluoroquinoline is available and serves as a strong predictive model.[4] In this reported synthesis, 8-fluoroquinoline is nitrated to yield 5-nitro-8-fluoro-quinoline, confirming the directing effect of the 8-fluoro substituent to the C5 position.[4] The presence of the 3-bromo group is not expected to alter this regiochemical outcome, although it will further deactivate the ring, potentially requiring slightly harsher reaction conditions.

Proposed Experimental Protocol

This protocol is adapted from the nitration of 8-fluoroquinoline.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Carbonate Solution (10%)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • Once the nitrating mixture is prepared and cooled, slowly add a solution of this compound in a minimal amount of concentrated sulfuric acid via the dropping funnel. The temperature should be strictly maintained between -5 and 0 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Suspend the crude product in water and neutralize by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Predicted Nitration Products and Conditions

Starting MaterialReagentsTemperatureMajor Product
This compoundConc. H₂SO₄, Fuming HNO₃-5 to 0 °C5-Nitro-3-bromo-8-fluoroquinoline

Halogenation of this compound

Halogenation, the introduction of a halogen atom (Cl, Br, or I), is another important electrophilic substitution reaction. The resulting haloquinolines are valuable intermediates in cross-coupling reactions for the synthesis of more complex molecules.

Mechanistic Considerations and Reagents

The mechanism of halogenation is similar to nitration, involving the attack of a polarized halogen species on the aromatic ring. Common halogenating agents include:

  • Bromination: Bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or N-Bromosuccinimide (NBS).

  • Chlorination: Chlorine (Cl₂) with a Lewis acid (e.g., AlCl₃) or N-Chlorosuccinimide (NCS).

  • Iodination: Iodine (I₂) with an oxidizing agent (e.g., HNO₃) or N-Iodosuccinimide (NIS).

Studies on the halogenation of 8-substituted quinolines have shown a preference for substitution at the C5 position, and in some cases, di-substitution at C5 and C7.[5][6]

Predicted Regioselectivity

Consistent with the general principles, halogenation of this compound is expected to occur primarily at the C5 position. The use of stronger halogenating agents or harsher conditions might lead to the formation of the 5,7-dihalogenated product.

Proposed General Experimental Protocol for Bromination

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane or Acetonitrile

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve this compound in concentrated sulfuric acid or a suitable organic solvent like dichloromethane or acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide portion-wise over a period of 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Predicted Halogenation Products

Halogenating AgentPredicted Major Product
NBS5-Bromo-3-bromo-8-fluoroquinoline
NCS5-Chloro-3-bromo-8-fluoroquinoline
NIS5-Iodo-3-bromo-8-fluoroquinoline

Sulfonation and Friedel-Crafts Reactions: A Theoretical Perspective

Direct experimental evidence for the sulfonation and Friedel-Crafts reactions of this compound is scarce in the literature. Therefore, the following sections provide a theoretical overview based on established principles.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.

Predicted Outcome:

Given the deactivating nature of the substituents, sulfonation would likely require forcing conditions (high temperatures and/or high concentrations of SO₃). The reaction is expected to be reversible. The sulfonic acid group would be directed to the C5 position.

Sulfonation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Predicted Product start This compound reagents Fuming H₂SO₄ (SO₃) start->reagents heating Heating reagents->heating product This compound-5-sulfonic acid heating->product

Caption: Predicted workflow for the sulfonation of this compound.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental C-C bond-forming reactions.[7][8] They typically employ a strong Lewis acid catalyst, such as AlCl₃.

Predicted Challenges and Outcomes:

  • Deactivation: The highly deactivated nature of the this compound ring system presents a significant challenge for Friedel-Crafts reactions.[8] These reactions generally fail on strongly deactivated aromatic rings.

  • Lewis Acid Complexation: The lone pair of electrons on the quinoline nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially inhibiting the reaction.

Acylation vs. Alkylation:

If a Friedel-Crafts reaction were to proceed, acylation would be more likely to be successful than alkylation, as the acylium ion is more reactive than the carbocation intermediate in alkylation. The reaction would require a stoichiometric amount of a strong Lewis acid and would likely necessitate high temperatures. The substitution would be expected at the C5 position.[7]

Table 3: Predicted Friedel-Crafts Acylation

Acylating AgentCatalystPredicted Major Product
Acetyl chlorideAlCl₃5-Acetyl-3-bromo-8-fluoroquinoline

Conclusion

The electrophilic substitution reactions of this compound are governed by the interplay of the deactivating inductive effects and the ortho-, para-directing resonance effects of the halogen substituents, as well as the inherent deactivating nature of the pyridine portion of the quinoline ring. Based on theoretical principles and data from analogous systems, electrophilic attack is strongly predicted to occur at the C5 position of the carbocyclic ring.

While nitration and halogenation are expected to be achievable under carefully controlled conditions, sulfonation and Friedel-Crafts reactions are anticipated to be more challenging due to the deactivated nature of the substrate. This guide provides a foundational understanding and practical starting points for researchers exploring the synthetic derivatization of this important heterocyclic scaffold. Further experimental validation is necessary to fully elucidate the reactivity of this compound.

References

  • Deng, S., Ouyang, W., Bai, J., Song, X.-R., Yang, R., & Xiao, Q. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synthesis, 53(10), 1681-1690.
  • Kumar, S., & Kumar, S. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 649-654.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
  • Kumar, S., & Kumar, S. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 649-654.
  • Deng, S., Ouyang, W., Bai, J., Song, X.-R., Yang, R., & Xiao, Q. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synthesis, 53(10), 1681-1690.
  • Chen, J., Wang, T., Liu, Y., Wang, T., Lin, A., Yao, H., & Xu, J. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626.
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007).
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  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007).
  • ResearchGate. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

  • J-GLOBAL. (n.d.). The regioselective C5 halogenation of quinolines using sodium halides under transition metal-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

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  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
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  • ResearchGate. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Retrieved from [Link]

  • Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Retrieved from [Link]

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An In-depth Technical Guide to Nucleophilic Substitution on the 3-Bromo-8-fluoroquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for the modulation of its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of nucleophilic substitution reactions on the 3-bromo-8-fluoroquinoline ring system. We will delve into the nuanced reactivity of the C-Br and C-F bonds, elucidating the preferred reaction pathways and providing field-proven insights into the methodologies for selective modification. This document moves beyond a simple recitation of protocols to explain the underlying principles that govern reactivity, empowering researchers to make informed decisions in their synthetic endeavors. The focus will be on transition-metal-catalyzed cross-coupling reactions, which are the most effective strategies for the functionalization of the 3-position, while also addressing the relative inertness of the 8-fluoro position to direct nucleophilic aromatic substitution.

The this compound Scaffold: A Tale of Two Halogens

The this compound molecule presents two distinct sites for potential nucleophilic substitution: the bromine atom at the C3 position of the electron-deficient pyridine ring and the fluorine atom at the C8 position of the electron-rich benzene ring.[1] Understanding the differential reactivity of these two positions is critical for achieving regioselective functionalization.

  • The C3-Bromo Position: The bromine atom at the 3-position is analogous to a halogen on an unactivated aryl ring. Direct nucleophilic aromatic substitution (SNAr) at this position is generally disfavored due to the lack of a strongly electron-wíthdrawing group ortho or para to the bromine to stabilize the Meisenheimer intermediate.[2] However, the C-Br bond is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. These processes, which proceed through an oxidative addition-reductive elimination cycle, are not reliant on the inherent electronic activation of the ring towards nucleophilic attack.

  • The C8-Fluoro Position: The fluorine atom at the C8 position is attached to the benzene portion of the quinoline ring. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making fluoride a poor leaving group in traditional nucleophilic substitution reactions.[3][4][5] While fluorine's high electronegativity can activate an aromatic ring to nucleophilic attack, the rate-determining step in SNAr is typically the initial nucleophilic addition, a step that is not significantly favored at the C8 position without additional activating groups. In many fluoroquinolone systems, a nitro group at position 8 is used to activate a leaving group at position 7 for SNAr, highlighting the need for such activation.[6] In the absence of such activating groups, the C8-fluoro position is generally considered inert to nucleophilic displacement.

Therefore, the synthetic strategy for nucleophilic substitution on this compound overwhelmingly favors reactions at the C3-bromo position via transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for the functionalization of the this compound core. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under milder conditions than traditional methods.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-amino-8-fluoroquinoline derivatives, which are valuable building blocks in medicinal chemistry.[2][7][8] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by the base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex Amine, Base Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination Ar-Amine 3-Amino-8-fluoroquinoline Pd(II)-Amido Complex->Ar-Amine Product Product Complex Product Complex Ar-Br This compound Amine R2NH Base e.g., NaOtBu

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv).[7][9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11075-90
Pd(OAc)₂ / RuPhosNaOt-BuToluene80-10080-95
XPhos Pd G3K₃PO₄t-BuOH8070-88
Table 1: Representative conditions for Buchwald-Hartwig amination of aryl bromides.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-vinyl-8-fluoroquinolines.[10][11][12] The reaction couples this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[13]

The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Ar-R 3-Aryl/Vinyl-8-fluoroquinoline Transmetalation Complex->Ar-R Product Product Complex Product Complex Ar-Br This compound R-B(OR)2 Boronic Acid/Ester Base e.g., K2CO3

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (usually 80-100 °C).

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8070-90
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9085-98
XPhos Pd G2/XPhosK₃PO₄THF/H₂O8075-95
Table 2: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.[13]
Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling enables the synthesis of 3-alkynyl-8-fluoroquinolines by reacting this compound with a terminal alkyne.[14][15] This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[16][17]

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[14]

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Ar-Br Pd(II) Complex->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Pd(II) Complex->Ar-Alkyne Product Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Terminal Alkyne, Base Cu(I) Acetylide->Pd(II) Complex Transmetalation Cu(I) Acetylide->Cu(I)X Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Palladium CatalystCopper Co-catalystBaseSolventTemperatureTypical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp. - 50°C70-90
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF60°C75-95
Pd(dppf)Cl₂CuICs₂CO₃Dioxane80°C65-85
Table 3: Representative conditions for Sonogashira coupling of aryl bromides.

Copper-Catalyzed Nucleophilic Substitution: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, and serves as an alternative to palladium-catalyzed reactions.[18][19][20] While it often requires harsher conditions (higher temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions.[21][22]

The mechanism is believed to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide. The reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate.[20]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the amine (1.5-2.0 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[18]

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
CuIL-ProlineK₂CO₃DMSO120-14060-80
Cu₂O1,10-PhenanthrolineCs₂CO₃DMF140-16065-85
Cu(acac)₂NoneK₃PO₄NMP160-18050-75
Table 4: Representative conditions for Ullmann C-N coupling of aryl bromides.

Conclusion and Future Perspectives

The functionalization of the this compound core is a key strategy in the development of novel chemical entities with potential therapeutic applications. This guide has established that nucleophilic substitution on this scaffold is dominated by transition-metal-catalyzed cross-coupling reactions at the C3-bromo position. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide efficient and versatile routes to a wide array of 3-substituted 8-fluoroquinolines. In contrast, the C8-fluoro position remains largely unreactive towards nucleophilic substitution under typical conditions.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and milder reaction conditions. Furthermore, the exploration of novel C-H activation strategies may open new avenues for the regioselective functionalization of the quinoline ring, providing access to previously unattainable derivatives.[23][24] The continued development of these synthetic methodologies will undoubtedly fuel the discovery of new quinoline-based compounds with enhanced biological activity.

References

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. Retrieved from [Link]

  • 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

  • The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. (2007). PubMed. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (2014). [No source provided].
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central. Retrieved from [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved from [Link]

  • Which bond would be stronger, C−F or C−Cl?. (2018). Quora. Retrieved from [Link]

  • Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. Retrieved from [Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. (2025). ResearchGate. Retrieved from [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2025). ResearchGate. Retrieved from [Link]

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The Diverse Biological Landscape of Halogenated Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to a plethora of therapeutic agents with a broad spectrum of biological activities. The introduction of halogen atoms onto the quinoline ring system profoundly influences the physicochemical and pharmacological properties of these molecules, often enhancing their potency and modulating their mechanism of action. This in-depth technical guide provides a comprehensive overview of the potential biological activities of halogenated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. We delve into the intricate mechanisms of action, explore the critical role of halogenation in defining the structure-activity relationship (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel quinoline-based therapeutics.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have a long and storied history in drug discovery, yielding compounds with diverse pharmacological applications.[1] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological profile.[2]

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in drug design. The incorporation of halogens can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] In the context of quinolines, halogenation has been instrumental in the development of potent therapeutic agents with improved efficacy and pharmacokinetic properties. This guide will explore the multifaceted biological activities of these halogenated derivatives.

Anticancer Activities of Halogenated Quinolines

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.[6]

Mechanisms of Anticancer Action

The anticancer effects of halogenated quinolines are diverse and can include:

  • DNA Damage and Repair Inhibition: Some derivatives can intercalate into DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerases.[7][8]

  • Induction of Apoptosis: Many halogenated quinolines trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M.[4]

  • Inhibition of Kinases: Several quinoline derivatives act as inhibitors of protein kinases that are often dysregulated in cancer.[5]

  • Generation of Reactive Oxygen Species (ROS): Some compounds induce oxidative stress in cancer cells, leading to cellular damage and death.[4]

Structure-Activity Relationship (SAR) in Anticancer Quinolines

The position and nature of the halogen substituent play a critical role in the anticancer activity of quinolines.

  • Position of Halogenation: Substitution at different positions of the quinoline ring can significantly alter the compound's activity. For instance, in some series, 7-chloro substitution has been shown to decrease cytotoxic activity, while in other contexts, halogenation at positions 2 and 6 can enhance potency.[2]

  • Type of Halogen: The specific halogen atom also influences the biological effect. For example, 2,6-dichloro hydrazone derivatives of quinoline have shown greater activity compared to their monochloro counterparts.[2] Brominated quinolines have also demonstrated significant anticancer potential.[7][8][10]

  • Other Substituents: The presence of other functional groups in conjunction with halogens can lead to synergistic effects. For example, the combination of a halogen with a hydrazone or a methoxy group can modulate the anticancer activity.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected halogenated quinoline derivatives against various cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
12e -MGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Compound 6 -HL60 (Leukemia)0.59[4]
Compound 7 -HepG-2 (Liver)2.71[4]
A549 (Lung)7.47[4]
MCF-7 (Breast)6.55[4]
Compound 11 5,7-dibromoC6 (Glioma)5.45-9.6 µg/mL[8]
HeLa (Cervical)5.45-9.6 µg/mL[8]
HT29 (Colon)5.45-9.6 µg/mL[8]
2 -HCT116 (Colon)0.329 µg/mL[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated quinoline compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[12]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Antimicrobial Activities of Halogenated Quinolines

Halogenated quinolines have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, halogenated quinolines disrupt essential cellular processes, leading to bacterial cell death.[13][16] Other proposed mechanisms include interference with bacterial cell division and metal ion chelation.[17][18]

Structure-Activity Relationship (SAR) in Antimicrobial Quinolines

The antimicrobial potency of quinolones is highly dependent on their substitution pattern.

  • The Fluoroquinolones: The introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of the highly potent fluoroquinolone class of antibiotics. The C-6 fluorine atom enhances both DNA gyrase inhibition and cell penetration.[13][16]

  • Substituents at N-1 and C-7: The substituent at the N-1 position and the heterocyclic ring at the C-7 position are crucial for the spectrum and potency of activity. A cyclopropyl group at N-1, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[13]

  • Other Halogens: While fluorine at C-6 is optimal for broad-spectrum activity, other halogens can also contribute to antimicrobial effects. For example, some chlorinated and brominated quinolines exhibit significant antibacterial activity.[19][20]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative halogenated quinoline derivatives against various pathogenic bacteria.

CompoundHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
Halquinol 5,7-dichloro; 5-chloro; 7-chloroEscherichia coli4[21]
Salmonella gallinarum4[21]
Compound 11 -S. aureus0.12[22]
S. pyrogens8[22]
S. typhi0.12[22]
P. aeruginosa>1024[22]
E. coli0.12[22]
Compound 12 -S. aureus0.24[22]
S. pyrogens256[22]
S. typhi0.12[22]
P. aeruginosa512[22]
E. coli0.12[22]
Compound 13 -S. aureus0.12[22]
S. pyrogens128[22]
S. typhi0.24[22]
P. aeruginosa512[22]
E. coli0.12[22]
Compound 14 -S. aureus0.12[22]
S. pyrogens64[22]
S. typhi0.12[22]
P. aeruginosa512[22]
E. coli0.12[22]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the halogenated quinoline derivative in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[14]

    • Microorganism: Use a fresh, pure culture of the test bacterium.

  • Inoculum Preparation:

    • Suspend several colonies of the bacterium in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will create a gradient of decreasing compound concentrations.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activities of Halogenated Quinolines

Certain halogenated quinolines have demonstrated significant antiviral activity against a range of viruses, including coronaviruses and enteroviruses.[23][24] Their mechanisms of action often involve interference with viral entry and replication processes.

Mechanisms of Antiviral Action

The antiviral effects of halogenated quinolines can be attributed to several mechanisms:

  • Inhibition of Viral Entry: Some compounds, like chloroquine and hydroxychloroquine, are weak bases that accumulate in acidic intracellular vesicles such as endosomes. By increasing the pH of these compartments, they can inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry.[23]

  • Inhibition of Viral Replication: Halogenated quinolines can interfere with various stages of the viral replication cycle, including viral RNA synthesis.[25]

  • Interaction with Viral Proteins: Some derivatives may directly interact with viral proteins, such as the viral protease or polymerase, inhibiting their function.[24]

  • Modulation of Host Cell Pathways: These compounds can also modulate host cell pathways that are essential for viral replication, such as autophagy.[23]

Structure-Activity Relationship (SAR) in Antiviral Quinolines

The antiviral activity of quinolines is influenced by their chemical structure.

  • Aminoquinoline Core: The 4-aminoquinoline scaffold is a key feature of several antiviral quinolines, including chloroquine and hydroxychloroquine.

  • Halogenation: The presence and position of halogens can impact antiviral potency. For example, in some series of quinoline derivatives, the absence of a halogen group at a specific position was found to improve antiviral activity.[26]

  • Side Chains: The nature of the side chain at the 4-amino position is critical for activity.

Quantitative Data on Antiviral Activity

The following table provides the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected halogenated quinolines against different viruses.

CompoundHalogen SubstitutionVirusCell LineEC50/IC50 (µM)Reference
Chloroquine 7-chloroHCoV-229EHEL0.12-12[23]
HCoV-OC43HEL0.12-12[23]
SARS-CoV-1-0.12-12[23]
SARS-CoV-2-0.12-12[23]
Hydroxychloroquine 7-chloroHCoV-229EHEL0.12-12[23]
HCoV-OC43HEL0.12-12[23]
SARS-CoV-1-0.12-12[23]
SARS-CoV-2-0.12-12[23]
Mefloquine 2,8-bis(trifluoromethyl)ZIKV--[26]
Compound 19 -EV-D68RD0.05-0.10[24]
Compound 1b -RSV-3.10-6.93[27]
Compound 1g -RSV-3.10-6.93[27]
Compound 1h -RSV-3.10-6.93[27]
Compound 1af -RSV-3.10-6.93[27]
Compound 1ah -RSV-3.10-6.93[27]
Compound 1ae -IAV-1.87[27]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: Lytic viruses form clear zones of cell death, or plaques, in a confluent monolayer of susceptible cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the virus.

    • Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

    • After the adsorption period, remove the virus inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) containing various concentrations of the halogenated quinoline compound.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains living cells.

    • Plaques will appear as clear, unstained areas.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 or IC50 value, the concentration of the compound that reduces the plaque number by 50%.

Neuroprotective Potential of Halogenated Quinolines

Emerging evidence suggests that certain halogenated quinolines possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][28]

Mechanisms of Neuroprotection

The neuroprotective effects of halogenated quinolines are thought to be mediated through multiple mechanisms:

  • Metal Ion Chelation: Some quinoline derivatives, such as clioquinol, can chelate metal ions like copper and zinc. The dysregulation of these metal ions is implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. By chelating these metals, these compounds can help to disaggregate these plaques.

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Some quinoline derivatives have been shown to inhibit MAO.[29][30][31]

  • Inhibition of Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a common treatment for Alzheimer's disease. Certain quinoline derivatives have demonstrated AChE inhibitory activity.[32][33][34]

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Some quinoline derivatives can scavenge free radicals and reduce inflammation in the brain.[21]

Structure-Activity Relationship (SAR) in Neuroprotective Quinolines

The neuroprotective activity of quinolines is also dependent on their structure.

  • 8-Hydroxyquinoline Scaffold: The 8-hydroxyquinoline moiety is a key feature of metal-chelating neuroprotective agents like clioquinol.

  • Amino Group Position: The position of an amino group on the quinoline ring can be a determinant for AChE inhibition. The 4-aminoquinoline core has been identified as important for this activity.[32]

  • Halogenation: The role of halogenation in neuroprotection is an active area of research. Halogenated quinoline derivatives are being investigated for their potential as MAO inhibitors.[29]

Quantitative Data on Neuroprotective Activity

The following table summarizes the in vitro neuroprotective activity of selected quinoline derivatives.

CompoundTargetActivityIC50/KiReference
Compound 07 AcetylcholinesteraseInhibition90.59% inhibition at 10 µM[32]
Compound 8i ButyrylcholinesteraseInhibitionIC50 = 1.60 µM[34]
Compound 8n AcetylcholinesteraseInhibitionIC50 = 8.78 µM[34]
QN8 AcetylcholinesteraseInhibitionIC50 = 0.29 µM, Ki = 79 nM[18][33]
Pyrrole Quinoline II, II', III MAO-AInhibition-[30]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of halogenated quinolines against a neurotoxin-induced cell death model.

Principle: This assay assesses the ability of a compound to protect neuronal cells from damage caused by a specific neurotoxin.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

  • Compound Pre-treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the halogenated quinoline compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Introduce a neurotoxin (e.g., MPP+ for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model) to the cells.

    • Include control wells: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

  • Incubation:

    • Incubate the plates for a period sufficient to induce cell death in the neurotoxin-only control group (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate assay, such as the MTT assay (as described in section 2.4) or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Visualizing the Pathways: Diagrams of Action

To better understand the complex biological processes influenced by halogenated quinolines, the following diagrams illustrate key mechanisms and experimental workflows.

General Mechanism of Action for Anticancer Quinolines

Anticancer_Mechanism Halogenated_Quinoline Halogenated Quinoline Cancer_Cell Cancer Cell Halogenated_Quinoline->Cancer_Cell Enters DNA_Damage DNA Damage & Inhibition of Repair Cancer_Cell->DNA_Damage Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Cancer_Cell->Kinase_Inhibition ROS_Generation ROS Generation Cancer_Cell->ROS_Generation

Caption: General mechanisms of anticancer activity of halogenated quinolines.

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment 2. Treat with Halogenated Quinoline Derivatives cell_seeding->compound_treatment incubation_48_72h 3. Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition 4. Add MTT Solution incubation_48_72h->mtt_addition incubation_3_4h 5. Incubate for 3-4h mtt_addition->incubation_3_4h solubilization 6. Add Solubilization Solution incubation_3_4h->solubilization absorbance_measurement 7. Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis 8. Calculate % Viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_targets Bacterial Targets Fluoroquinolone Fluoroquinolone Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Bacterial_Cell->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion and Future Perspectives

Halogenated quinolines represent a rich and diverse class of compounds with significant potential in the development of novel therapeutics. Their broad spectrum of biological activities, coupled with the tunability of their pharmacological profiles through synthetic modification, makes them an attractive scaffold for drug discovery. The insights into their mechanisms of action and structure-activity relationships provided in this guide underscore the importance of rational design in optimizing their therapeutic potential.

Future research in this field will likely focus on several key areas:

  • Target Identification and Validation: Elucidating the specific molecular targets of novel halogenated quinolines to better understand their mechanisms of action.

  • Improving Selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing new halogenated quinolines that can circumvent existing mechanisms of drug resistance, particularly in the context of infectious diseases and cancer.

  • Exploring New Therapeutic Areas: Investigating the potential of halogenated quinolines in other disease areas where their unique pharmacological properties may be beneficial.

By leveraging the knowledge outlined in this guide and embracing innovative drug discovery approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

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An In-depth Technical Guide to 3-Bromo-8-fluoroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While a dedicated historical account of its discovery is not prominently documented in publicly accessible literature, this guide elucidates its significance through an exploration of its structural features, probable synthetic pathways, and physicochemical properties. By examining the broader context of quinoline chemistry, we offer insights into the compound's potential applications and its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a foundational heterocyclic motif in a vast array of biologically active compounds and functional materials.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline ring system dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. This modulation is a key strategy in medicinal chemistry to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1]

The dual halogenation in this compound, with a bromine atom at the 3-position and a fluorine atom at the 8-position, presents a unique combination of chemical properties. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1]

Proposed Synthetic Strategies

Retrosynthetic Analysis

A plausible retrosynthetic approach would involve the late-stage bromination of an 8-fluoroquinoline precursor or the construction of the quinoline ring from appropriately substituted aniline and α,β-unsaturated carbonyl compounds.

Diagram: Retrosynthetic Analysis of this compound

G This compound This compound 8-Fluoroquinoline 8-Fluoroquinoline This compound->8-Fluoroquinoline Bromination at C3 2-Fluoroaniline 2-Fluoroaniline 8-Fluoroquinoline->2-Fluoroaniline Skraup or Doebner-von Miller Reaction

Caption: A simplified retrosynthetic pathway for this compound.

Key Synthetic Methodologies

Protocol 1: Electrophilic Bromination of 8-Fluoroquinoline

This protocol outlines a general procedure for the bromination of a quinoline at the C3 position. The electron-donating character of the nitrogen atom directs electrophilic substitution to the pyridine ring, although regioselectivity can be challenging.

Experimental Protocol:

  • To a solution of 8-fluoroquinoline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine, 1.1 eq.).

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • The crude product is extracted into an organic solvent, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification is achieved through column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid can protonate the quinoline nitrogen, activating the ring towards electrophilic substitution, while chlorinated solvents offer good solubility for the reactants.

  • Brominating Agent: NBS is often preferred over liquid bromine for its ease of handling and milder reaction conditions.

  • Temperature Control: Important for controlling the regioselectivity and preventing over-bromination.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: C3-Bromination 2-Fluoroaniline 2-Fluoroaniline 8-Fluoroquinoline 8-Fluoroquinoline 2-Fluoroaniline->8-Fluoroquinoline Glycerol, H₂SO₄, Oxidizing Agent This compound This compound 8-Fluoroquinoline->this compound NBS, Acetic Acid

Caption: A plausible two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from various chemical supplier databases.[2][3][4][5]

PropertyValueSource
Molecular Formula C₉H₅BrFN[2][3][4][5]
Molecular Weight 226.05 g/mol [2][3][4][5]
CAS Number 855477-01-9[2][3][4][5]
Appearance Not specified (likely solid)-
Melting Point Not specified-
Boiling Point Not specified-
SMILES C1=CC2=C(C(=C1)F)N=CC(=C2)Br[3]
InChI InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H[3]

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry
  • Scaffold for Drug Discovery: The quinoline core is present in numerous antibacterial, anticancer, and antiviral agents.[6] The bromine atom at the C3 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

  • Fluoroquinolone Analogs: While not a classic fluoroquinolone antibiotic, its scaffold could be modified to explore novel antibacterial agents. The fluorine at the 8-position may influence the compound's biological activity and pharmacokinetic properties.[7]

Materials Science
  • Organic Electronics: Polycyclic aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic properties of the quinoline ring, further modified by the halogen substituents, make this compound a potential building block for novel organic electronic materials.

Conclusion

This compound represents an intriguing, yet underexplored, halogenated quinoline. While its specific discovery and history remain elusive in the current body of scientific literature, its chemical structure suggests significant potential as a versatile building block in both medicinal chemistry and materials science. The synthetic strategies outlined in this guide, based on well-established quinoline functionalization reactions, provide a roadmap for its preparation and further derivatization. Future research into the biological and material properties of compounds derived from this compound is warranted to fully unlock its potential.

References

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  • ACS Publications. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. [Link]

  • Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • MDPI. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Aryl-8-fluoroquinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive molecules. Within this class, fluoroquinolones have distinguished themselves as a cornerstone of antibacterial therapy for decades.[1][2] The strategic modification of the fluoroquinolone core is a principal avenue in modern medicinal chemistry to overcome antibiotic resistance and to discover novel therapeutic applications, including potent anticancer agents.[3]

The introduction of an aryl or heteroaryl substituent at the C-3 position of the quinoline ring via carbon-carbon bond formation is a key transformation that can significantly modulate the biological activity of the resulting molecule. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[4][5]

This guide provides a detailed technical overview and actionable protocols for the successful Suzuki coupling of 3-Bromo-8-fluoroquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide expert guidance on optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Section 1: The Mechanism of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The crucial role of the base is to activate the organoboron species, rendering it sufficiently nucleophilic to participate in the transmetalation step.[10][11][12]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Palladium(II) intermediate. The electron-withdrawing nature of the quinoline ring and the fluorine atom generally facilitates this rate-determining step.[8]

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. First, the base (e.g., CO₃²⁻, PO₄³⁻) reacts with the arylboronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[11][13] This activated boronate then exchanges its aryl group with the halide on the Palladium(II) complex.

  • Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic ligands (the quinoline and the new aryl group) couple to form the desired 3-aryl-8-fluoroquinoline product, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[10][14]

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition aryl_halide This compound (Ar-X) aryl_halide->pd_complex product 3-Aryl-8-fluoroquinoline (Ar-Ar') transmetalation_complex Transmetalation Complex L₂Pd(II)(Ar)(Ar') pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product boronic_acid Ar'-B(OH)₂ boronate Activated Boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex Workflow prep 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Combine solids in Schlenk flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Argon, 3x) setup->inert solvent 4. Solvent Addition (Inject degassed solvent) inert->solvent react 5. Reaction (Heat with vigorous stirring) solvent->react monitor 6. Monitoring (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Dilute, extract with EtOAc) monitor->workup Reaction Complete purify 8. Purification (Flash Column Chromatography) workup->purify product Pure 3-Aryl-8-fluoroquinoline purify->product

Sources

Introduction: The Significance of the 3-Aryl-8-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Aryl-8-Fluoroquinolines via Palladium-Catalyzed Cross-Coupling

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast range of biological activities.[1][2] When functionalized at the 3-position with an aryl group and bearing a fluorine atom at the 8-position, the resulting 3-aryl-8-fluoroquinoline scaffold becomes a focal point for modern drug discovery. Fluoroquinolones have a storied history as potent antibacterial agents, and the ability to synthetically diversify this core is critical for developing next-generation therapeutics that can overcome antibiotic resistance.[3][4] Beyond their antimicrobial properties, these scaffolds are being investigated for anticancer, anti-inflammatory, and antiviral applications.[1][3]

The fluorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, lipophilicity, and binding interactions with biological targets. The aryl substituent at the 3-position provides a vector for chemical modification, allowing for the fine-tuning of the compound's activity and selectivity.[1] This guide provides detailed protocols and scientific rationale for the synthesis of these high-value compounds starting from 3-bromo-8-fluoroquinoline, focusing on robust and versatile palladium-catalyzed cross-coupling methodologies.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the key carbon-carbon bond between the quinoline C3 position and an aryl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[5][6] These reactions offer high functional group tolerance, generally good yields, and predictable outcomes. The three primary methods discussed herein are the Suzuki-Miyaura, Stille, and Heck reactions. A critical consideration for all palladium-catalyzed reactions involving quinoline substrates is the potential for the quinoline nitrogen's lone pair to coordinate with the palladium center, acting as a ligand and poisoning the catalyst.[7] This effect is often mitigated by the strategic use of bulky, electron-rich phosphine ligands that sterically shield the palladium, preventing this unwanted coordination.[7]

General Experimental Workflow

A standardized workflow is employed for these cross-coupling reactions, which involves careful control of the reaction atmosphere to protect the catalyst and reagents from oxygen and moisture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) setup 2. Reaction Setup (Combine Solids in Schlenk Flask) reagents->setup Flame-dried glassware inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) setup->inert solvent 4. Solvent Addition (Inject Degassed Solvent) inert->solvent heat 5. Heating & Stirring (e.g., 80-110°C, 12-24h) solvent->heat monitor 6. Reaction Monitoring (TLC / GC-MS) heat->monitor cool 7. Cooling & Quenching (Cool to RT, add Water/EtOAc) monitor->cool extract 8. Extraction (Separate Layers, Extract Aqueous Phase) cool->extract dry 9. Drying & Concentration (Dry with Na₂SO₄, Concentrate) extract->dry purify 10. Purification (Silica Gel Column Chromatography) dry->purify

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-C bond formation, coupling an organohalide with an organoboron species (typically a boronic acid or ester).[8][9] Its advantages include the commercial availability of a vast array of boronic acids, the use of generally stable and low-toxicity boron reagents, and well-established, reliable reaction conditions.[10]

Mechanism and Rationale

The reaction proceeds via a well-understood catalytic cycle. The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the key transmetalation step.[10][11] A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water can aid in dissolving the inorganic base and promoting the reaction.[1]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂(Br) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 3-Ar'-8-F-Quinoline (Ar-Ar') pd2_trans->product start Start start->pd0 aryl_halide 3-Br-8-F-Quinoline (Ar-Br) aryl_halide->pd2_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reaction Conditions

The success of the Suzuki coupling is highly dependent on the catalyst, ligand, base, and solvent system. The following table summarizes conditions reported for analogous 3-bromoquinoline systems.[1][12]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A classic, reliable system for many substrates.[12]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90>80Excellent for heteroaromatic halides.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands prevent catalyst poisoning.[7][12]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established literature and should be optimized for specific substrates.[1][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Degassed 1,4-dioxane and water (4:1 v/v, 5 mL)

  • Ethyl acetate, Hexanes, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-fluoroquinoline.

Stille Coupling

The Stille reaction is another powerful method for C-C bond formation, involving the coupling of an organohalide with an organotin reagent (organostannane).[13] It is known for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[14][15] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[13][16]

Mechanism and Rationale

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] A key difference is that the transmetalation step does not typically require a base for activation. The reactivity of the organostannane's transferable group follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[13] This predictable reactivity allows for selective coupling.

Detailed Protocol: Stille Coupling

This protocol is based on general procedures for Stille couplings with aryl bromides.[14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryltributylstannane (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF, 5 mL)

  • Anhydrous Lithium Chloride (LiCl) (optional, can accelerate reaction)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the aryltributylstannane in the anhydrous solvent.

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with water and then a saturated aqueous KF solution (to precipitate tin salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel. Due to the nonpolar nature of tin byproducts, careful chromatography is often required.[16]

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful route to vinyl-substituted quinolines.[17][18] This method is particularly useful when the desired aryl substituent is to be connected via a vinyl linker.

Mechanism and Rationale

The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting complex coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[17] The reaction typically requires a base, such as triethylamine (NEt₃), to neutralize the HBr generated in the catalytic cycle.[12]

Detailed Protocol: Heck Reaction

This protocol is a generalized procedure for Heck reactions involving 3-bromoquinoline.[12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv.)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv.)

  • Anhydrous solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • Combine this compound, the alkene, Pd(OAc)₂, PPh₃, and the anhydrous solvent in a sealable reaction tube equipped with a stir bar.

  • Add the triethylamine base to the mixture.

  • Seal the tube tightly and heat the reaction mixture to 100-140 °C for 12-24 hours.[12]

  • Monitor the reaction for the consumption of the starting material by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-vinyl-aryl-8-fluoroquinoline derivative.

Conclusion and Outlook

The synthesis of 3-aryl-8-fluoroquinolines from this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign choice for most applications due to the stability and low toxicity of the boronic acid reagents.[16] The Stille and Heck reactions, however, remain valuable tools for accessing specific structural motifs. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize these important molecular scaffolds, enabling further exploration in drug development and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrate combinations.

References

  • BenchChem Technical Support Team. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • G. S. C. de Carvalho, et al. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • Sharma, R., et al. (n.d.). Palladium-catalyzed approaches to quinoline core.
  • BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. ScienceDirect.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
  • Kovalenko, S., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • Williams, R. (2011). Organic Syntheses Procedure. Organic Syntheses, 88, 197.
  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • Paton, A. W., & Paton, J. C. (n.d.). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. PubMed.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Marques, F., et al. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Silva, F., et al. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
  • Domagala, J. M., et al. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.

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Application Notes and Protocols for 3-Bromo-8-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-8-fluoroquinoline as a pivotal building block in modern medicinal chemistry. The strategic placement of bromine and fluorine atoms on the quinoline scaffold offers a unique combination of properties, making it an attractive starting point for the synthesis of novel therapeutic agents. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document details the reactivity of this compound and provides field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are instrumental in drug discovery and development.

Introduction: The Quinoline Scaffold and the Strategic Advantage of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Quinolone-based compounds have shown a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline ring system allows for extensive chemical modifications to fine-tune its pharmacological profile.[2]

The introduction of halogen atoms, such as bromine and fluorine, dramatically alters the electronic properties, lipophilicity, and steric profile of the quinoline molecule.[5] This halogenation is a critical strategy to modulate biological activity and pharmacokinetic characteristics.[5] this compound is a particularly valuable derivative for several reasons:

  • Orthogonal Reactivity: The bromine atom at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective functionalization.[6] This provides a robust platform for introducing a wide array of substituents.

  • Modulation of Physicochemical Properties: The fluorine atom at the C8 position can enhance metabolic stability by blocking potential sites of oxidation. It can also improve binding affinity to target proteins through favorable electrostatic interactions and influence the pKa of the quinoline nitrogen.[5]

  • Vector for Further Derivatization: The quinoline nitrogen can be quaternized or functionalized, and the aromatic ring system can undergo further substitutions, offering multiple avenues for structural diversification.

Physicochemical Properties and Reactivity

This compound is a yellow crystalline solid with the following properties:

PropertyValueReference
Chemical Formula C₉H₅BrFN[5][7]
Molecular Weight 226.05 g/mol [5][7]
CAS Number 855477-01-9[5][7]
Melting Point 91-94°C[5]
Boiling Point 307-308°C[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[5]

The reactivity of this compound is dominated by the C-Br bond at the 3-position, which readily participates in various cross-coupling reactions. This allows for the construction of complex molecular architectures, a cornerstone of modern drug discovery.[5]

Synthetic Applications: A Gateway to Diverse Chemical Scaffolds

The true utility of this compound lies in its role as a versatile starting material for generating libraries of novel compounds. The following diagram illustrates the key synthetic transformations that can be performed on this building block.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions main This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) main->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (R2NH) main->buchwald C-N bond formation sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira C-C bond formation suzuki_prod 3-Aryl-8-fluoroquinoline suzuki->suzuki_prod Pd catalyst, base buchwald_prod 3-Amino-8-fluoroquinoline buchwald->buchwald_prod Pd catalyst, base sonogashira_prod 3-Alkynyl-8-fluoroquinoline sonogashira->sonogashira_prod Pd/Cu catalyst, base

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[1]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

G setup 1. Reaction Setup - Add this compound, boronic acid, catalyst, and base to a Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Inject degassed solvent mixture (e.g., dioxane/water). inert->solvent reaction 4. Reaction - Heat mixture (e.g., 80-90°C) with vigorous stirring. solvent->reaction workup 5. Workup - Cool, dilute with ethyl acetate and water, separate layers. reaction->workup purify 6. Purification - Column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[8]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[8]

  • Degassed 1,4-dioxane and water (4:1 v/v)[8]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[8]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[8]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[8] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[8]

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds.[9]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos) (0.02-0.10 mmol, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.[9]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[9]

  • Add the base (e.g., NaOtBu) to the tube under the inert atmosphere.[9]

  • Add the anhydrous, degassed solvent via syringe.[9]

  • Add the amine.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.[11]

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[12]

Reaction Principle: The reaction involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.[12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)[13]

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)[13]

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 3.0 equiv)[13]

  • Tetrahydrofuran (THF), anhydrous[13]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[13]

  • Add anhydrous THF and triethylamine via syringe.[13]

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion, as monitored by TLC. For aryl bromides, heating may be required.[12]

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.[13]

  • Extract the mixture with ethyl acetate.[13]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned halogen atoms allow for selective and efficient functionalization through a variety of robust cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of novel quinoline derivatives for screening in drug discovery programs. The ability to readily introduce aryl, amino, and alkynyl moieties opens up vast possibilities for structure-activity relationship studies and the development of next-generation therapeutics.

References

  • This compound | 855477-01-9 - Benchchem. (URL: )
  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem. (URL: )
  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. (URL: )
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. (URL: )
  • Synthesis of 3-Bromoquinoline: An In-depth Technical Guide - Benchchem. (URL: )
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne - Benchchem. (URL: )
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem. (URL: )
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. (URL: )
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (URL: [Link])

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem. (URL: [Link])

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. (URL: )
  • Suzuki cross‐coupling reaction of 3‐(3‐bromoaryl)aminocoumarin 8 f. - ResearchGate. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

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Application Note: A Protocol for the Synthesis and Derivatization of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The strategic introduction of halogen atoms, such as fluorine and bromine, into the quinoline ring system dramatically modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

3-Bromo-8-fluoroquinoline , in particular, is a highly valuable synthetic intermediate. The fluorine atom at the 8-position can enhance metabolic stability and binding interactions, while the bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[1][4] This application note provides a detailed, two-part protocol for the synthesis of this key intermediate and demonstrates its application in the generation of novel derivatives.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a suitable precursor. The strategy outlined herein involves the initial synthesis of a 3-aminoquinoline intermediate, followed by a robust Sandmeyer reaction to install the bromo group. The resulting product can then be used in further functionalization reactions.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Target Synthesis cluster_2 Part 3: Derivatization A 3-Amino-8-fluoroquinoline Precursor B 3-Amino-8-fluoroquinoline A->B Cyclization & Functionalization C This compound B->C Sandmeyer Reaction E 3-Aryl-8-fluoroquinoline Derivatives C->E Suzuki Coupling D Arylboronic Acid D->E

Diagram 1: High-level workflow for the synthesis and derivatization of this compound.

Protocol I: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a reliable method for converting an aryl amino group into a halide via a diazonium salt intermediate.[5][6][7] This transformation is particularly useful as it allows for substitution patterns that are not accessible through direct electrophilic aromatic substitution.

The Sandmeyer Reaction Mechanism

The reaction proceeds in two critical stages:

  • Diazotization: The primary aromatic amine (3-amino-8-fluoroquinoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The low temperature is crucial to prevent premature decomposition of this intermediate.

  • Copper-Catalyzed Substitution: The diazonium salt is then introduced to a solution of a copper(I) halide, in this case, copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion through a radical-nucleophilic aromatic substitution mechanism.[5][8]

G Sandmeyer Reaction Mechanism Start Ar-NH₂ (3-Amino-8-fluoroquinoline) Diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) Start->Diazonium NaNO₂, HBr 0-5 °C RadicalCation [Ar•]⁺ Diazonium->RadicalCation - N₂ ArylRadical Ar• RadicalCation->ArylRadical + e⁻ (from Cu(I)) Product Ar-Br (this compound) ArylRadical->Product + Br⁻ (from Cu(II)Br₂) Cu1 Cu(I)Br Cu2 Cu(II)Br₂ Cu1->Cu2 e⁻ transfer

Diagram 2: Simplified mechanism of the Sandmeyer bromination reaction.

Experimental Protocol

This protocol details the conversion of 3-amino-8-fluoroquinoline to this compound.

Safety Precautions:

  • Handle hydrobromic acid and bromine-containing compounds in a well-ventilated fume hood.

  • Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Amino-8-fluoroquinoline162.165.00 g30.8Starting Material
Hydrobromic Acid (48% aq.)80.9125 mL~220Acid/Solvent
Sodium Nitrite (NaNO₂)69.002.35 g34.1Diazotizing Agent
Copper(I) Bromide (CuBr)143.455.31 g37.0Catalyst
Deionized Water18.02As needed-Solvent
Dichloromethane (DCM)84.93As needed-Extraction Solvent
Saturated Sodium Bicarbonate-As needed-Neutralizing Agent
Brine-As needed-Washing Agent
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Step-by-Step Procedure:

  • Preparation of Diazonium Salt Solution: a. In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5.00 g (30.8 mmol) of 3-amino-8-fluoroquinoline in 25 mL of 48% hydrobromic acid. b. Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve 2.35 g (34.1 mmol) of sodium nitrite in 10 mL of cold deionized water. d. Add the sodium nitrite solution dropwise to the quinoline slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. e. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Preparation of Copper(I) Bromide Solution: a. In a 500 mL beaker, dissolve 5.31 g (37.0 mmol) of copper(I) bromide in 15 mL of 48% hydrobromic acid while stirring. b. Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: a. Slowly add the cold diazonium salt solution from Step 1 to the cold copper(I) bromide solution from Step 2 with vigorous stirring. b. Significant gas evolution (N₂) will be observed. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. d. Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the aqueous mixture with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential gas evolution), and 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Expected Outcome:

  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Derivatization via Suzuki-Miyaura Cross-Coupling

The synthesized this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the bromoquinoline and an organoboron species (e.g., an arylboronic acid), providing a powerful tool for generating libraries of novel compounds for drug discovery.[9][10][11]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[12]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂, Base) Trans->Pd0 Reductive Elimination (Ar-Ar')

Diagram 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki Coupling

This protocol provides a general procedure for coupling this compound with a representative arylboronic acid. Conditions may require optimization for different substrates.[9]

Typical Reaction Conditions:

ComponentExamplePurpose
Aryl Halide This compoundElectrophile
Boronic Acid Phenylboronic acidNucleophile
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFSolvent System
Temperature 80-110 °CThermal Energy

Step-by-Step Procedure:

  • Reaction Setup: a. To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). b. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). c. Seal the flask with a septum.

  • Inert Atmosphere: a. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent degradation of the Pd(0) catalyst.

  • Solvent Addition and Reaction: a. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. b. Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring and Work-up: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. b. Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature. c. Dilute the mixture with ethyl acetate and water. d. Separate the layers and extract the aqueous phase with ethyl acetate (2x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-8-fluoroquinoline derivative.

References

  • C5–H bromination and chlorination of 8-aminoquinolines. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available at: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Synthesis of novel fluoroquinolones 8a-i. ResearchGate. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery. LinkedIn. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. National Institutes of Health. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Institutes of Health. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 3-Bromo-8-fluoroquinoline in the Development of Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for designing targeted therapeutics. This guide focuses on a particularly strategic building block: 3-Bromo-8-fluoroquinoline . We will explore the rationale behind its design, its synthetic versatility, and its application in the development of potent anticancer agents, with a specific focus on kinase inhibitors. The bromine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular complexity, while the fluorine atom at the C-8 position can enhance binding affinity and modulate pharmacokinetic properties.[2][3] This document provides detailed protocols for the synthesis of advanced derivatives and their subsequent biological evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

The Quinoline Scaffold: A Privileged Framework in Oncology

Quinoline and its derivatives have demonstrated a remarkable breadth of anticancer activities, operating through various mechanisms of action.[1][4] These include, but are not limited to:

  • DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to insert between DNA base pairs, disrupting replication and transcription processes.[5] Several quinoline-based agents function as topoisomerase "poisons," stabilizing the enzyme-DNA complex and leading to catastrophic DNA strand breaks and apoptosis.[6]

  • Kinase Inhibition: A significant number of modern targeted therapies are kinase inhibitors, and the quinoline scaffold is a frequent core structure.[6] These agents typically compete with ATP for binding in the catalytic cleft of oncogenic kinases, shutting down aberrant signaling pathways that drive cell proliferation and survival.[7]

  • Tubulin Polymerization Disruption: Some quinoline derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and cell death.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating various signaling pathways, quinoline compounds can trigger programmed cell death (apoptosis) and halt the cell cycle at critical checkpoints, preventing the proliferation of cancer cells.[1][4][5]

Several quinoline-based drugs, such as Bosutinib, Lenvatinib, and Neratinib, are already in clinical use, underscoring the therapeutic potential of this heterocyclic system in oncology.[8]

Rationale for this compound as a Core Scaffold

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice to maximize its utility in a drug discovery program.

  • The C-3 Bromo Group: A Gateway to Diversity: The bromine atom at the 3-position is the key to synthetic versatility. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This capability is paramount for exploring the structure-activity relationship (SAR) and optimizing a lead compound's potency and selectivity.

  • The C-8 Fluoro Group: A Subtle but Powerful Modulator: The electron-withdrawing fluorine atom at the 8-position significantly influences the electronic properties of the quinoline ring. This can enhance binding interactions with target proteins through hydrogen bonding or dipole interactions. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance pharmacokinetic properties like membrane permeability and bioavailability.[2]

The combination of these two features makes this compound a powerful platform for generating large, diverse chemical libraries for high-throughput screening and subsequent lead optimization.

Application Case Study: Development of Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[9] Small molecule kinase inhibitors have revolutionized cancer treatment.[7] The this compound scaffold is exceptionally well-suited for developing novel kinase inhibitors that target the ATP-binding site.

Drug Development Workflow

The development process follows a logical progression from the initial scaffold to a potential clinical candidate. This involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the molecular structure for optimal performance.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical Scaffold This compound Scaffold Selection Library Combinatorial Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library Introduce Diversity at C-3 Position HTS High-Throughput Screening (Kinase Panel / Cell Viability) Library->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR HitID->LeadGen Potency & Selectivity LeadOpt Lead Optimization (ADME/Tox Properties) LeadGen->LeadOpt Iterative Refinement InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Drug development workflow using the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

To illustrate the process, consider a hypothetical SAR study targeting an oncogenic kinase (e.g., "Kinase X"). By coupling different boronic acids to the this compound core, we can systematically probe the chemical space around the binding site.

Compound IDR Group (at C-3 Position)Kinase X IC₅₀ (nM)MCF-7 Cell GI₅₀ (nM)
BFQ-01 Phenyl850>1000
BFQ-02 4-Methoxyphenyl420650
BFQ-03 4-(Trifluoromethyl)phenyl910>1000
BFQ-04 3-Aminophenyl150210
BFQ-05 Pyridin-4-yl7595
BFQ-06 4-(Morpholino)phenyl 12 25

SAR Insights:

  • Basic Nitrogen: The introduction of a basic nitrogen atom (BFQ-05, BFQ-06) significantly improves potency, likely by forming a key hydrogen bond in the kinase hinge region.

  • Electron-Donating Groups: An electron-donating group (BFQ-02) is more favorable than an electron-withdrawing group (BFQ-03) at the para position of the phenyl ring.

  • Hydrogen Bond Donors/Acceptors: The morpholino group in the lead compound BFQ-06 likely provides an optimal combination of size, conformation, and hydrogen bond accepting capability, leading to superior potency.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key steps in the development process.

Protocol 4.1: Synthesis of a Representative Derivative (BFQ-06) via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of the hypothetical lead compound BFQ-06 (3-(4-Morpholinophenyl)-8-fluoroquinoline).

Rationale: The Suzuki-Miyaura reaction is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acids, making it ideal for library synthesis.[3] Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and the inorganic base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.

G Start This compound Plus1 + Reagent 4-(Morpholino)phenylboronic acid Arrow Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O, 90 °C Reagent->Arrow Product 3-(4-Morpholinophenyl)-8-fluoroquinoline (BFQ-06) Arrow->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg), 4-(morpholino)phenylboronic acid (1.2 mmol, 248 mg), and sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (15 mL). Seal the flask with a rubber septum and degas the mixture by bubbling argon through the solution for 15 minutes. Causality: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line (e.g., MCF-7 breast cancer cells).[10]

Rationale: The MTT assay measures cell viability based on the metabolic activity of the cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantitative measure of a compound's growth-inhibitory effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., BFQ-06) in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Self-Validation: The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls (Critical for Self-Validation):

    • Vehicle Control: Wells containing cells treated with medium and the same final concentration of DMSO as the test wells. This represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity.

    • Blank Control: Wells containing medium but no cells. This is used for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration causing 50% growth inhibition).

Potential Mechanism of Action

A potent kinase inhibitor derived from this compound would block a specific signaling pathway, preventing downstream events that lead to cell proliferation.

G cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP RAS RAS RTK->RAS Compound BFQ-Derivative (Kinase Inhibitor) Block X Compound->Block ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Block->RTK

Caption: Inhibition of a generic RTK signaling pathway by a BFQ-derived kinase inhibitor.

Conclusion and Future Directions

This compound is a high-potential starting material for the discovery of novel anticancer agents. Its synthetic tractability, combined with the favorable electronic and pharmacokinetic properties imparted by the fluorine substituent, makes it an ideal scaffold for targeting a range of oncological targets, particularly protein kinases. The protocols and strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new derivatives. Future work should focus on optimizing lead compounds for in vivo efficacy, selectivity, and safety profiles, with the ultimate goal of translating these promising molecules into clinically effective cancer therapies.

References

  • Jain S, Chandra V, Jain PK, et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8):4920-4946.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Az., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103:117681.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.
  • BenchChem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)
  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.

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Unlocking Antiviral Potential: A Guide to Research with 3-Bromo-8-fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, halogenated quinolines have garnered significant attention for their potent antiviral properties. This guide provides an in-depth exploration of the 3-bromo-8-fluoroquinoline scaffold, a promising starting point for the development of novel antiviral therapeutics. We will delve into its synthesis, potential mechanisms of action, and detailed protocols for its evaluation against a range of viral pathogens.

The Strategic Significance of the this compound Scaffold

The unique substitution pattern of this compound offers several advantages in drug design. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize antiviral potency.

Synthesis of the this compound Scaffold: A Proposed Protocol

Workflow for the Synthesis of this compound

A Start: 2-Fluoroaniline B Step 1: Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) A->B C Intermediate: 8-Fluoroquinoline B->C D Step 2: Nitration (HNO₃, H₂SO₄) C->D E Intermediate: 8-Fluoro-3-nitroquinoline D->E F Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) E->F G Intermediate: 3-Amino-8-fluoroquinoline F->G H Step 4: Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr) G->H I Product: this compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 8-Fluoroquinoline:

    • Combine 2-fluoroaniline, glycerol, sulfuric acid, and a mild oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

    • Heat the mixture cautiously. The reaction is exothermic.

    • After the initial reaction subsides, heat under reflux for several hours.

    • Cool the mixture and pour it into an excess of water. Neutralize with sodium hydroxide to precipitate the crude 8-fluoroquinoline.

    • Purify by steam distillation or column chromatography.

  • Nitration to 8-Fluoro-3-nitroquinoline:

    • Dissolve 8-fluoroquinoline in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • Allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with water until neutral, and dry the crude 8-fluoro-3-nitroquinoline. Recrystallization from ethanol can be performed for further purification.

  • Reduction to 3-Amino-8-fluoroquinoline:

    • Suspend 8-fluoro-3-nitroquinoline in a mixture of ethanol and hydrochloric acid.

    • Add iron powder portion-wise and heat the mixture under reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

    • Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the 3-amino-8-fluoroquinoline.

    • Filter, wash with water, and dry the product.

  • Sandmeyer Reaction to this compound:

    • Dissolve 3-amino-8-fluoroquinoline in aqueous hydrobromic acid at 0°C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the mixture to warm to room temperature and then heat gently to complete the reaction.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Application Notes: Antiviral Screening of this compound Derivatives

The this compound scaffold can be derivatized at the 3-position to generate a library of compounds for antiviral screening. The following application notes provide a framework for evaluating the antiviral potential of these novel derivatives against a range of viruses.

Core Principle: The Therapeutic Window

A successful antiviral agent must exhibit potent activity against the virus while showing minimal toxicity to the host cells. This is quantified by the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates a more promising therapeutic window.[3]

Data Presentation of Antiviral Screening Results

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Bromo-fluoro-Q-01HIV-1TZM-blValueValueValue
Bromo-fluoro-Q-02Influenza A (H1N1)MDCKValueValueValue
Bromo-fluoro-Q-03Hepatitis C Virus (Replicon)Huh-7ValueValueValue

Values to be determined experimentally.

General Antiviral Screening Protocols

The following are detailed, step-by-step protocols that can be adapted for the initial screening of this compound derivatives.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[4][5]

Workflow for MTT Cytotoxicity Assay

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate CC₅₀ H->I

Caption: Workflow of the MTT assay for cytotoxicity determination.

Materials:

  • Host cell line (e.g., MDCK for influenza, TZM-bl for HIV, Huh-7 for HCV)

  • Cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the appropriate host cells at a density that will ensure they are in the logarithmic growth phase at the end of the assay.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions to the wells. Include wells with untreated cells as a control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[6][7][8][9]

Procedure:

  • Seed 96-well plates with host cells as described in the cytotoxicity assay.

  • On the following day, infect the cells with a dilution of the virus that causes a complete cytopathic effect in 3-5 days.

  • Immediately after infection, add serial dilutions of the test compounds to the wells. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show complete CPE.

  • Assess cell viability using a suitable method, such as staining with crystal violet or by using the MTT assay as described above.

  • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Protocol 3: Plaque Reduction Assay

This is a more quantitative assay that measures the reduction in the number of viral plaques in the presence of the test compound.[1][10][11][12]

Procedure:

  • Seed 6- or 12-well plates with a confluent monolayer of host cells.

  • Prepare serial dilutions of the test compound and incubate them with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).

Virus-Specific Application Notes and Potential Mechanisms of Action

The broad antiviral activity of quinoline derivatives suggests that this compound-based compounds could be effective against a variety of viruses.[13]

Human Immunodeficiency Virus (HIV)
  • Potential Target: HIV-1 reverse transcriptase (RT) is a key enzyme in the viral life cycle and a common target for antiretroviral drugs. Quinolone derivatives have been shown to inhibit this enzyme.

  • Screening Assay: A reverse transcriptase inhibitor screening assay can be employed.[14][15] This can be a cell-free enzymatic assay or a cell-based assay using a reporter virus.

  • Mechanism of Action Studies: Lead compounds can be further investigated for their ability to inhibit HIV-1 integrase, another crucial viral enzyme.[16][17]

Influenza Virus
  • Potential Target: The influenza virus neuraminidase (NA) is a surface glycoprotein essential for the release of progeny virions from infected cells.

  • Screening Assay: A neuraminidase inhibition assay is a standard method to screen for inhibitors of this enzyme.[18][19][20][21][22] This is typically a fluorescence- or chemiluminescence-based assay.

  • Mechanism of Action Studies: Compounds can also be evaluated for their ability to inhibit viral entry or the viral RNA polymerase complex.

Hepatitis Viruses
  • Hepatitis C Virus (HCV):

    • Potential Target: The HCV NS3/4A protease and the NS5B RNA-dependent RNA polymerase are critical for viral replication.[23]

    • Screening Assay: A cell-based HCV replicon system is a powerful tool for screening compounds that inhibit HCV RNA replication.[24][25][26]

  • Hepatitis B Virus (HBV):

    • Potential Target: The HBV reverse transcriptase/DNA polymerase is a key enzyme for viral replication.

    • Screening Assay: Cell lines that stably produce HBV can be used to screen for compounds that reduce the amount of secreted viral particles.[27]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel antiviral agents. The synthetic accessibility of the 3-position allows for the creation of diverse chemical libraries, and the established protocols for antiviral screening provide a clear path for their evaluation. Future research should focus on the synthesis and screening of a wide range of derivatives to establish robust structure-activity relationships. Promising lead compounds should then be advanced to more complex in vitro and in vivo models to fully characterize their antiviral efficacy and preclinical safety profiles.

References

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  • Klump, K. E., et al. (2001). Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1943-1945.
  • Abou-Karam, M., & Shier, W. T. (1990). A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants.
  • National Institute for Biological Standards and Control. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), e55469.
  • Varricchio, C., et al. (2018). Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 523-528.
  • Shah, T. M., et al. (2018). Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. European Journal of Medicinal Chemistry, 157, 1034-1046.
  • Varricchio, C., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Molecules, 27(13), 4259.
  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.
  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • Gao, J., et al. (2022). An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Journal of Visualized Experiments.
  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315.
  • Couzens, L., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (115), 54573.
  • Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]

  • Li, H., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081.
  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • JoVE. (2022). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]

  • Chen, K.-C., et al. (2012). Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1057-1060.
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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, W., et al. (2021). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 26(21), 6614.
  • Chen, Y.-L., et al. (2019). Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A. Bioorganic & Medicinal Chemistry, 27(1), 105-112.
  • Ren, S., et al. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (87), e51362.
  • Jockusch, S., et al. (2015). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5497-5504.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

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  • El-Sayed, M. A. A., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie, 350(11), 1700201.
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  • Polikanov, Y. S., et al. (2016).
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7268.

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Application Notes & Protocols: The Strategic Use of 3-Bromo-8-fluoroquinoline in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 3-bromo-8-fluoroquinoline, and its strategic application in the synthesis of enzyme inhibitors. We will explore the synergistic roles of the bromo and fluoro substituents, provide detailed protocols for its functionalization via modern cross-coupling reactions, and present case studies on its use in developing potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for novel therapeutic discovery.

Introduction: The Unique Advantages of the this compound Scaffold

The therapeutic success of the quinoline core stems from its rigid, bicyclic aromatic structure, which serves as an excellent pharmacophore for engaging with enzyme active sites, particularly the ATP-binding pocket of kinases.[2][3] The specific derivatization of this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers a dual-functionality that is highly advantageous for inhibitor design.

  • The 3-Position Bromine: This halogen serves as a versatile synthetic handle.[4] It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and amino moieties to explore the structure-activity relationship (SAR) and optimize ligand-target interactions.[1]

  • The 8-Position Fluorine: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased membrane permeation, and enhanced binding affinity.[6][7] The C-F bond can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active site residues, thereby increasing inhibitor potency and selectivity.[8][9]

The combination of a reactive site for diversification (the bromine) and a group for enhancing pharmacological properties (the fluorine) makes this compound a powerful starting material for building libraries of sophisticated enzyme inhibitors.

Synthetic Utility: Key Cross-Coupling Methodologies

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer mild conditions, broad functional group tolerance, and high yields, making them indispensable in modern pharmaceutical synthesis.[10]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11] For 3-bromo-quinoline, this reaction enables the introduction of various aryl and heteroaryl groups, which are critical for targeting the active sites of many enzymes, including kinases.[12]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or provided as a pre-formed complex (e.g., Pd(PPh₃)₄). The choice of phosphine ligand is crucial; bulky, electron-rich ligands like triphenylphosphine (PPh₃) or XPhos stabilize the palladium center and facilitate the catalytic cycle.[12][13]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact reaction efficiency.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reagents Inputs cluster_products Output pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-R(L₂) (Transmetalation Intermediate) pd_complex1->pd_complex2 Transmetalation product Ar-R (Coupled Product) pd_complex2->center_point reagents Ar-X + R-B(OR)₂ center_point->pd0 Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging using classical methods.[14][15] This reaction is paramount for synthesizing inhibitors where an amino-quinoline core is required to interact with key residues, such as the hinge region of kinases.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst and a phosphine ligand. Sterically hindered, bulky phosphine ligands (e.g., BINAP, Xantphos) are often essential for achieving high yields, as they promote the crucial reductive elimination step.[10][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[16]

Application Protocol: Synthesis of a 3-Aryl-8-fluoroquinoline Library

The following protocol is a generalized yet robust procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. This protocol should be optimized for specific substrates.[1][12]

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) (0.08 - 0.20 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Base Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the 2M aqueous Na₂CO₃ solution. The final concentration of the bromoquinoline should be approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, a temperature of 135 °C for 40 minutes can be effective.[17]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-aryl-8-fluoroquinoline derivative.

Diagram: General Synthetic Workflow

Workflow start This compound (Starting Material) reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->reaction Add Catalyst, Base, Coupling Partner intermediate Functionalized Quinoline (Inhibitor Core) reaction->intermediate Reaction & Workup final Final Enzyme Inhibitor (Post-Purification) intermediate->final Purification

Caption: General workflow for synthesizing enzyme inhibitors from this compound.

Case Study: Targeting Protein Kinases

Protein kinases are a major class of enzymes targeted in cancer therapy.[18] Many FDA-approved kinase inhibitors feature a quinoline or quinazoline core.[18][19] The this compound scaffold is an ideal starting point for synthesizing novel kinase inhibitors. For instance, coupling with an aminophenyl boronic acid via the Suzuki protocol, followed by acylation, can generate compounds that mimic the hinge-binding motif of known inhibitors like Lapatinib.

Table 1: Representative Quinoline-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Reported Potency (IC₅₀)Reference
Quinoline Derivativesc-Met Kinase< 1 nM[20]
4-AnilinoquinolinesEGFR Tyrosine KinasePotent Inhibition[20]
Diarylurea QuinolineC-RAF Kinase0.067 µM[19]
Quinolinone DerivativesHER-2, PDGFR-β0.17 µM, 0.07 µM[18]
2-(phenyl)-quinazolineAurora A KinasePotent Inhibition[21][22]

This table presents data from various quinoline-based scaffolds to illustrate the general potential of the core structure. Specific potencies will vary based on the full molecular structure.

The data clearly demonstrates that substituted quinoline cores can achieve high potency against therapeutically relevant kinases.[19][20] The ability to rapidly diversify the 3-position of the this compound scaffold allows for efficient exploration of the SAR needed to achieve such high affinities.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-installed fluorine atom provides a metabolic and binding advantage, while the bromine atom offers a gateway to immense chemical diversity through reliable and scalable cross-coupling reactions. By following the established protocols outlined in this guide, researchers can efficiently generate libraries of novel quinoline derivatives for screening against a wide range of enzyme targets. The continued application of this and similar scaffolds will undoubtedly fuel the discovery of the next generation of potent and selective enzyme inhibitors.

References

Application Notes and Protocols for the Analytical Determination of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical determination of 3-Bromo-8-fluoroquinoline, a key heterocyclic intermediate in pharmaceutical synthesis. The following application notes and protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed methodologies for identification, quantification, and purity assessment. The guide emphasizes the principles behind experimental choices, ensuring robust and reliable results. Primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction and Significance

This compound is a halogenated quinoline derivative. The quinoline scaffold is a foundational structure in medicinal chemistry, present in numerous approved drugs with a wide range of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] As a synthetic intermediate, the purity and precise characterization of this compound are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

The development of validated analytical methods is a cornerstone of Good Manufacturing Practice (GMP) in the pharmaceutical industry.[3] These methods provide the scientific evidence that the procedures are suitable for their intended purpose, consistently delivering reliable, accurate, and reproducible data.[4][5] This guide outlines protocols that serve as a robust starting point for the development and validation of such methods.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for method development.

PropertyValueSource/Rationale
Molecular Formula C₉H₅BrFNBased on chemical structure.
Molecular Weight 242.05 g/mol Calculated from atomic weights. A similar compound, 3-Bromo-8-fluoro-4-hydroxyquinoline, has a molecular weight of 242.04 g/mol .[6]
Appearance Expected to be a solid at room temperature.Based on related quinoline derivatives.
Solubility Sparingly soluble in water; soluble in common organic solvents like acetonitrile, methanol, chloroform, and DMSO.Quinolines are generally soluble in organic solvents.[1]
UV Absorbance Expected to absorb UV light due to the aromatic quinoline ring system.Heterocyclic aromatic compounds typically exhibit strong UV absorbance.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the preferred method for routine purity testing and quantification of this compound in a quality control environment. Its robustness, precision, and suitability for non-volatile organic molecules make it ideal for this application.[7][8]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar compounds like quinoline derivatives through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[9] The buffer controls the pH to ensure consistent ionization state of the analyte, while the organic modifier controls the retention time.

  • Detection: The aromatic nature of the quinoline ring system allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is advantageous as it provides spectral data that can aid in peak identification and purity assessment.[10]

Detailed HPLC Protocol

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[11]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution is necessary to elute potential impurities with different polarities and to clean the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection Wavelength 254 nm or scan from 200-400 nm with DAD254 nm is a common wavelength for aromatic compounds. A DAD allows for the selection of the optimal wavelength.
Injection Volume 10 µLA standard volume to avoid column overloading.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of deionized water.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of approximately 25 µg/mL using the same diluent as the standard. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve. Purity is typically calculated using an area percent method.

Confirmatory & Structural Techniques

While HPLC is excellent for quantification and purity, it does not provide definitive structural information. GC-MS and NMR are employed for unambiguous identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time data (from GC) and mass spectral data (from MS), which offers a high degree of specificity.[12][13]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Inject Inject into GC Prep->Inject Column Separate on Capillary Column (e.g., DB-5ms) Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Process Generate Mass Spectrum Detect->Process Compare Compare to Spectral Library Process->Compare Identify Identify Compound Compare->Identify

Caption: Workflow for GC-MS analysis of this compound.

Objective: To confirm the identity of this compound.

Instrumentation:

  • Gas Chromatograph with a capillary column inlet coupled to a Mass Spectrometer (e.g., single quadrupole).

Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

Instrumental Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA nonpolar column suitable for general-purpose analysis of aromatic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS detection.
Inlet Temperature 280°CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A temperature gradient to separate the analyte from potential impurities.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Range 50 - 350 m/zCovers the expected molecular ion and fragment ions.

Expected Data: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[14] Therefore, two peaks of nearly equal intensity at m/z 241 and 243 should be observed, corresponding to [C₉H₅⁷⁹BrFN]⁺ and [C₉H₅⁸¹BrFN]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[14] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming the structure and substitution pattern.

NMR_Logic cluster_nmr NMR Analysis cluster_info Information Gained cluster_confirm Confirmation H1 ¹H NMR H1_info Proton environment, multiplicity (J-coupling) H1->H1_info C13 ¹³C NMR C13_info Number of unique carbons, C-F coupling C13->C13_info F19 ¹⁹F NMR F19_info Fluorine environment, F-H & F-C coupling F19->F19_info Confirm Unambiguous Structural Confirmation H1_info->Confirm C13_info->Confirm F19_info->Confirm

Caption: Logic for confirming structure using multinuclear NMR.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F.

Materials:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in a clean NMR tube.[14]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expect to see signals in the aromatic region (approx. 7.0-9.0 ppm). The protons at positions 2 and 4 will likely be the most downfield.[14]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect 9 distinct carbon signals. The carbon attached to bromine will be shifted upfield, while the carbons attached to nitrogen and fluorine will show characteristic shifts and coupling.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift will be indicative of the fluorine's position on the aromatic ring.[15]

  • Data Interpretation: Analyze chemical shifts, integral values, multiplicities (splitting patterns), and coupling constants to assign all signals to their respective atoms in the molecule, confirming the 3-Bromo-8-fluoro substitution pattern.

Method Validation Principles

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose.[4][16] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[17]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of pharmaceuticals like kinase inhibitors, mastering the synthesis of this scaffold is crucial.[1]

Part 1: Strategic Overview of Synthesis

The synthesis of this compound is not trivial. The core challenge lies in controlling the regioselectivity of the bromination step on the electron-deficient quinoline ring system, which is further influenced by the fluorine substituent. A robust synthetic strategy typically involves a two-stage process: first, the construction of the 8-fluoroquinoline core, followed by the selective introduction of the bromine atom at the C-3 position.

The most common and adaptable method for forming the quinoline core is the Skraup-Doebner-von Miller reaction or a modification thereof.[2][3] This reaction condenses an aniline (in this case, 2-fluoroaniline) with an α,β-unsaturated carbonyl compound. Direct bromination of the resulting 8-fluoroquinoline must then be carefully controlled to avoid the formation of undesired isomers.[4][5]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound.

G cluster_0 Stage 1: 8-Fluoroquinoline Synthesis cluster_1 Stage 2: Regioselective Bromination A Reactants: 2-Fluoroaniline + α,β-Unsaturated Carbonyl (e.g., Acrolein/Glycerol) B Skraup-Doebner-von Miller Reaction (Acid Catalyst, Oxidant) A->B C Crude 8-Fluoroquinoline B->C D Purification 1 (Distillation/Crystallization) C->D E Pure 8-Fluoroquinoline D->E F Reactants: 8-Fluoroquinoline + Brominating Agent (e.g., NBS) E->F Proceed to Bromination G Electrophilic Aromatic Substitution F->G H Crude Product Mixture (Isomers + Starting Material) G->H I Purification 2 (Column Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: General two-stage workflow for this compound synthesis.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
TS-01 Extremely vigorous, uncontrollable reaction during Stage 1 (Skraup Synthesis). The Skraup synthesis is notoriously exothermic, especially during the addition of concentrated sulfuric acid.[6][7]Solution: 1. Add a Moderator: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before acid addition. These moderators help to control the reaction rate and dissipate heat, preventing violent boiling and tar formation.[6][7]2. Controlled Reagent Addition: Add the concentrated sulfuric acid dropwise with efficient stirring and external cooling (e.g., an ice-water bath). This prevents localized hotspots and a runaway reaction.
TS-02 Low yield in Stage 1 due to significant tar/polymer formation. Harsh acidic conditions and high temperatures can cause the α,β-unsaturated aldehyde (e.g., acrolein formed in situ from glycerol) to polymerize.[6][7]Solution: 1. Optimize Temperature: Gently heat the reaction to initiate it, then maintain careful temperature control. Avoid excessive heating, which accelerates polymerization.2. Use a Biphasic System: For the Doebner-von Miller variant, using a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[6]
TS-03 Poor regioselectivity in Stage 2, yielding a mixture of bromo-isomers (e.g., 5-bromo, 7-bromo). The quinoline ring has multiple positions susceptible to electrophilic attack. The directing effects of the nitrogen atom and the fluorine substituent, along with harsh reaction conditions, can lead to a mixture of isomers.[4][5]Solution: 1. Choice of Brominating Agent: Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS provides a low, steady concentration of bromine, which favors kinetic control and improves selectivity.[5]2. Solvent & Temperature: Perform the bromination in a suitable solvent (e.g., CCl₄, acetonitrile, or acetic acid) at a controlled, often lower, temperature. This can significantly influence the isomer ratio.
TS-04 Formation of di- or poly-brominated byproducts in Stage 2. Use of excess brominating agent or overly aggressive reaction conditions. The initial monobrominated product can undergo further bromination.Solution: 1. Stoichiometric Control: Use a slight deficiency or stoichiometric amount (e.g., 0.95-1.05 equivalents) of the brominating agent.2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.[5]
TS-05 Difficult purification; product isomers and starting material are hard to separate. The various bromo-fluoroquinoline isomers often have very similar polarities, making separation by standard column chromatography challenging.[5]Solution: 1. Optimize Chromatography: Use a high-performance silica gel and a carefully selected eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients). A shallow gradient can improve resolution.2. Recrystallization: If chromatography fails to provide pure material, attempt recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or heptane). This can be highly effective for separating isomers if one crystallizes preferentially.[8]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Skraup synthesis of 8-fluoroquinoline? A1: The required starting material is 2-fluoroaniline. For the α,β-unsaturated carbonyl component, you can use glycerol, which dehydrates in situ with concentrated sulfuric acid to form acrolein.[9] Alternatively, a Doebner-von Miller approach using a pre-formed α,β-unsaturated aldehyde or ketone can offer better control.[3][10]

Q2: What is the role of the oxidizing agent in the Skraup synthesis? A2: The initial reaction between the aniline and the α,β-unsaturated carbonyl forms a 1,2-dihydroquinoline intermediate. An oxidizing agent is required to aromatize this intermediate to the final quinoline product.[2] In the classic Skraup synthesis, the nitrobenzene corresponding to the aniline used (or another mild oxidizing agent) is often employed. The sulfuric acid itself can also act as an oxidant at high temperatures.

Q3: Why is direct bromination of 8-fluoroquinoline challenging? A3: The pyridine part of the quinoline ring is electron-deficient and generally resistant to electrophilic substitution. Substitution typically occurs on the benzene ring. However, under acidic conditions, the nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the benzene ring (positions 5 and 8 are common).[4] Achieving substitution at the C-3 position requires conditions that bypass this strong deactivation, often involving radical mechanisms or specific catalysts that favor kinetic control over thermodynamic control.

Q4: Are there alternative methods to the Skraup/Doebner-von Miller synthesis? A4: Yes, other named reactions for quinoline synthesis exist, such as the Combes, Friedländer, and Gould-Jacobs syntheses.[9][10][11] The choice depends on the availability of starting materials and the desired substitution pattern. For instance, the Gould-Jacobs reaction between an aniline and an ethoxymethylenemalonic ester derivative could be adapted to build the required quinoline core.[12]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low product yield.

G cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 start Low Yield of This compound q1 Analyze crude product by TLC/GC-MS/NMR. Is unreacted 8-fluoroquinoline present? start->q1 a1 Cause: Incomplete Bromination Solutions: 1. Increase reaction time. 2. Slightly increase temperature. 3. Check activity of brominating agent (NBS). q1->a1 Yes q2 Are multiple spots/peaks observed, indicating byproducts? q1->q2 No a2_isomers Cause: Poor Regioselectivity Solutions: 1. Switch to a milder agent (e.g., NBS). 2. Lower reaction temperature. 3. Change solvent. q2->a2_isomers Yes (Isomers) a2_overbrom Cause: Over-bromination Solutions: 1. Reduce equivalents of brominating agent. 2. Monitor reaction closely and quench sooner. q2->a2_overbrom Yes (Heavier Products) a2_tar Cause: Degradation/Polymerization Solutions: 1. Ensure rigorous temperature control. 2. Check for atmospheric moisture/oxygen if sensitive. q2->a2_tar Yes (Baseline/Tar) a3 Cause: Product Loss During Workup/Purification Solutions: 1. Optimize extraction pH and solvent. 2. Re-evaluate chromatography conditions. 3. Check for product volatility if using high vacuum. q2->a3 No (Clean baseline, just low mass)

Caption: Troubleshooting decision tree for low yield in the bromination stage.

Part 4: Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized based on laboratory conditions and preliminary small-scale experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 8-Fluoroquinoline (Modified Skraup-Doebner-von Miller)
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-fluoroaniline (1.0 eq), ferrous sulfate heptahydrate (0.1 eq), and glycerol (3.0 eq).

  • Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 70°C.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130°C. The reaction is exothermic and may require careful heat management. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100°C and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Cool the aqueous solution and neutralize it slowly with a concentrated sodium hydroxide or ammonium hydroxide solution until it is strongly alkaline (pH > 10). This will precipitate the crude product and inorganic salts.

  • Extraction: Extract the alkaline mixture with a suitable organic solvent (e.g., dichloromethane or toluene) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 8-fluoroquinoline can be purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Regioselective Synthesis of this compound
  • Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer and a reflux condenser, dissolve purified 8-fluoroquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. To initiate the reaction, a radical initiator such as a small amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can be added, or the reaction can be irradiated with a UV lamp.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers and starting material, must be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.[5]

References

  • (No Source)
  • Matsubara, R., & Nakamura, Y. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(1), 123-129. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • (No Source)
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • (No Source)
  • Mekonnen, A. A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19366–19387. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • (No Source)
  • (No Source)
  • (No Source)

Sources

Technical Support Center: Bromination of 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the bromination of 8-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and functionalization of quinoline scaffolds. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to streamline your experimental workflow and enhance your success rate. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and adapt them to your specific research goals.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and common side products in the electrophilic bromination of 8-fluoroquinoline?

A1: The electrophilic bromination of 8-fluoroquinoline is predicted to yield a mixture of constitutional isomers and potentially a di-substituted product. The fluorine atom at the C-8 position, although deactivating due to its high electronegativity, acts as an ortho, para-director. In the context of the quinoline ring system, this directs the incoming electrophile (bromine) to the C-5 and C-7 positions.

  • Major Products:

    • 5-Bromo-8-fluoroquinoline

    • 7-Bromo-8-fluoroquinoline

  • Common Side Product:

    • 5,7-Dibromo-8-fluoroquinoline

The formation of the dibromo adduct is more likely with an excess of the brominating agent or under forcing reaction conditions. The pyridine ring of the quinoline is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated, thus substitution on the heterocyclic ring is not a commonly observed side reaction.[1]

Q2: How does the 8-fluoro substituent influence the regioselectivity and reactivity compared to an 8-hydroxy or 8-methoxyquinoline?

A2: The 8-fluoro substituent has a distinct electronic influence compared to more activating groups like hydroxyl (-OH) or methoxy (-OCH₃).

Feature8-Fluoroquinoline8-Hydroxy/Methoxyquinoline
Electronic Effect Deactivating (inductive effect > resonance effect)Activating (resonance effect > inductive effect)
Reactivity Slower reaction rate, may require more forcing conditions.Faster reaction rate, often proceeds readily at or below room temperature.
Regioselectivity Directs to C-5 and C-7.Strongly directs to C-5 and C-7.
Side Product Profile More controllable to achieve mono-bromination. Dibromination requires more stringent conditions.Prone to over-bromination, yielding the 5,7-dibromo product as a major side product, or even the main product with excess bromine.[1][2]

The strong electron-withdrawing inductive effect of fluorine deactivates the benzene ring towards electrophilic attack, making the reaction less facile than with the electron-donating hydroxyl or methoxy groups. However, the directing effect to positions 5 and 7 remains the same.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted 8-fluoroquinoline.

Potential Causes & Solutions:

  • Cause: Insufficiently reactive brominating agent or conditions. The 8-fluoroquinoline ring is deactivated.

    • Solution 1: Choice of Brominating Agent: If using a milder agent like N-Bromosuccinimide (NBS), consider switching to molecular bromine (Br₂), which is a stronger electrophile.

    • Solution 2: Catalyst: The addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can polarize the Br-Br bond in Br₂, creating a more potent electrophile.[3]

    • Solution 3: Temperature: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely by TLC to avoid the formation of degradation products.

    • Solution 4: Solvent: Switching to a more polar solvent might help to stabilize the charged intermediate (sigma complex) of the electrophilic aromatic substitution, thus accelerating the reaction.

Problem 2: Formation of an Undesirable Ratio of 5-Bromo and 7-Bromo Isomers

Symptoms: The isolated product is a mixture of 5-bromo- and 7-bromo-8-fluoroquinoline that is difficult to separate.

Potential Causes & Solutions:

  • Cause: The electronic and steric environments of the C-5 and C-7 positions are not sufficiently differentiated under the chosen reaction conditions to favor one isomer significantly over the other.

    • Solution 1: Lower the Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity, potentially favoring the formation of one isomer over the other.

    • Solution 2: Bulky Brominating Agent: While less common, employing a sterically hindered brominating agent might favor substitution at the less hindered C-5 position.

    • Solution 3: Purification Strategy: If isomeric mixture formation is unavoidable, focus on developing a robust purification method. This may involve preparative HPLC or careful column chromatography with a shallow solvent gradient.

Problem 3: Excessive Formation of 5,7-Dibromo-8-fluoroquinoline

Symptoms: The major product observed is the di-brominated species, with low yields of the desired mono-brominated product.

Potential Causes & Solutions:

  • Cause 1: Stoichiometry of the brominating agent is too high.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent for mono-bromination. A slow, dropwise addition of the brominating agent to the solution of 8-fluoroquinoline can help to maintain a low instantaneous concentration, thus disfavoring the second bromination.

  • Cause 2: The mono-brominated product is still sufficiently activated to react further under the reaction conditions.

    • Solution 1: Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder alternative to molecular bromine and can provide better control over mono-halogenation.[4][5][6][7]

    • Solution 2: Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and quench the reaction as soon as a significant amount of the desired mono-bromo product has formed, before it is consumed to form the dibromo product.

Experimental Protocols

Protocol 1: Mono-bromination of 8-Fluoroquinoline using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of mono-brominated products.

Materials:

  • 8-Fluoroquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-fluoroquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (e.g., 10 mL per 1 mmol of quinoline).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the 5-bromo and 7-bromo isomers from any unreacted starting material and the 5,7-dibromo side product.

Protocol 2: Synthesis of 5,7-Dibromo-8-fluoroquinoline

This protocol is optimized for the formation of the di-brominated product.

Materials:

  • 8-Fluoroquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-fluoroquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and protected from light.

  • Cool the solution to 0 °C.

  • In the dropping funnel, prepare a solution of molecular bromine (2.1 - 2.2 eq) in a small amount of chloroform.

  • Add the bromine solution dropwise to the quinoline solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and wash it further with NaHCO₃ solution until the organic layer is colorless.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 5,7-dibromo-8-fluoroquinoline can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture).

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the decision-making process for troubleshooting.

Bromination_Pathway 8-Fluoroquinoline 8-Fluoroquinoline Reaction Mixture Reaction Mixture 8-Fluoroquinoline->Reaction Mixture + Brominating Agent 5-Bromo-8-fluoroquinoline 5-Bromo-8-fluoroquinoline Reaction Mixture->5-Bromo-8-fluoroquinoline Mono-bromination (C5) 7-Bromo-8-fluoroquinoline 7-Bromo-8-fluoroquinoline Reaction Mixture->7-Bromo-8-fluoroquinoline Mono-bromination (C7) 5,7-Dibromo-8-fluoroquinoline 5,7-Dibromo-8-fluoroquinoline 5-Bromo-8-fluoroquinoline->5,7-Dibromo-8-fluoroquinoline + Brominating Agent 7-Bromo-8-fluoroquinoline->5,7-Dibromo-8-fluoroquinoline + Brominating Agent

Caption: Possible products from the bromination of 8-fluoroquinoline.

Troubleshooting_Bromination cluster_0 Troubleshooting Workflow start Analyze Reaction Outcome (TLC/LC-MS) issue_low_conversion Low Conversion? start->issue_low_conversion issue_dibromination Excess Dibromination? issue_low_conversion->issue_dibromination No solution_conversion Increase Temperature Use Stronger Brominating Agent (Br₂) Add Lewis Acid Catalyst issue_low_conversion->solution_conversion Yes issue_isomer_ratio Poor Isomer Ratio? issue_dibromination->issue_isomer_ratio No solution_dibromination Reduce Br₂ Stoichiometry (1.05 eq) Use Milder Agent (NBS) Slow Addition at 0°C issue_dibromination->solution_dibromination Yes solution_isomer_ratio Lower Reaction Temperature Optimize Purification Strategy issue_isomer_ratio->solution_isomer_ratio Yes end_node Optimized Reaction issue_isomer_ratio->end_node No solution_conversion->end_node solution_dibromination->end_node solution_isomer_ratio->end_node

Caption: Decision tree for troubleshooting bromination reactions.

References

Technical Support Center: Purification of Crude 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 3-Bromo-8-fluoroquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile heterocyclic compound.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its purification is critical to ensure the quality and reactivity of the final product. The primary challenges in purifying crude this compound often stem from the presence of structurally similar impurities, such as unreacted starting materials (e.g., 8-fluoroquinoline), over-brominated byproducts (e.g., dibromo-fluoroquinolines), and other positional isomers. Furthermore, the basic nature of the quinoline ring can lead to complications during chromatographic purification on standard silica gel.

This guide provides practical solutions and detailed protocols to overcome these challenges, ensuring you can achieve high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities depend on the synthetic route used. However, you can typically expect:

  • Unreacted Starting Material: 8-fluoroquinoline.

  • Over-brominated Products: Such as 3,X-dibromo-8-fluoroquinolines.

  • Positional Isomers: Bromination at other positions on the quinoline ring.

  • Residual Reagents and Byproducts: From the bromination reaction.

Q2: My this compound appears as a yellow crystalline solid. Is this expected?

A2: Yes, this compound is typically a yellow crystalline solid with a melting point in the range of 91-94°C.

Q3: What are the general solubility properties of this compound?

A3: It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and chloroform. This information is crucial for selecting appropriate solvents for recrystallization and chromatography.

Q4: Is this compound stable on silica gel during column chromatography?

A4: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or strong binding (streaking) on the column.[2][3] It is often recommended to use deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

Issue 1: My compound is streaking or decomposing on the silica gel column.

Possible Cause: The basic nitrogen atom of the quinoline ring is interacting with the acidic silanol groups on the surface of the silica gel.[2][3]

Solution:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica.[3]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[3]

Issue 2: I'm having difficulty separating this compound from its isomers.

Possible Cause: Isomers often have very similar polarities, making them difficult to separate by standard chromatography.[4]

Solution:

  • Optimize Your TLC: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC) to find the eluent that provides the best separation. Aim for an Rf value of around 0.3-0.4 for your target compound.[4][5]

  • Use a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient of increasing polarity can enhance the separation of closely eluting compounds.[6]

  • Recrystallization: If the isomers have different solubilities, recrystallization can be a powerful technique for separation.[7]

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also sometimes inhibit crystallization.

Solution:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 4: My final product has a persistent color.

Possible Cause: Highly colored, minor impurities are co-purifying with your product.

Solution:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal, then proceed with the recrystallization. Be aware that this may slightly reduce your yield as some product may also adsorb to the charcoal.[8][9]

  • Repeat the Purification: A second purification step (recrystallization or column chromatography) may be necessary to remove trace colored impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot a TLC plate and develop it in a solvent system of ethyl acetate/hexanes (e.g., start with 1:9 and adjust as needed).

    • Visualize the plate under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.[4][5]

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar eluent identified in your TLC analysis.

    • Pour the slurry into a column and pack it evenly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If separating close-running impurities, consider a shallow gradient (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 15%).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective if the crude material is relatively pure or to further purify the product after column chromatography.

  • Solvent Selection:

    • In a test tube, add a small amount of your crude product.

    • Add a few drops of a solvent (e.g., ethanol) and heat. The compound should be soluble in the hot solvent.

    • Allow it to cool. The compound should be sparingly soluble at room temperature and insoluble at 0 °C.

    • A mixed solvent system, such as ethanol/water, can be very effective.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent (e.g., ethanol) to just dissolve the solid.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemTypical Application
Silica GelEthyl Acetate / HexanesGeneral purpose purification.
Deactivated Silica Gel (1-2% Triethylamine)Ethyl Acetate / HexanesFor preventing degradation of the basic quinoline.
Alumina (Neutral or Basic)Ethyl Acetate / HexanesAlternative to silica for acid-sensitive compounds.
Silica GelDichloromethane / MethanolFor more polar impurities.

Table 2: Troubleshooting Summary for Column Chromatography

ProblemPossible CauseRecommended Solution
Compound won't eluteEluent is not polar enough.Gradually increase the polarity of the eluent.
Compound elutes too quicklyEluent is too polar.Decrease the polarity of the eluent.
Streaking/Tailing of bandsInteraction with acidic silica.Use deactivated silica or alumina; add a basic modifier to the eluent.[3]
Poor separation of spotsSimilar polarity of compounds.Use a longer column, a shallower solvent gradient, or try a different solvent system.

Visualization of Workflows

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound TLC TLC Analysis (e.g., EtOAc/Hexanes) Crude->TLC Assess Purity & Determine Conditions Column Column Chromatography TLC->Column Multiple Impurities or Similar Polarity Recrystal Recrystallization TLC->Recrystal Relatively Pure or Different Solubility Column->Recrystal For Higher Purity Pure Pure this compound Column->Pure Recrystal->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Column node_sol node_sol start Problem with Column Chromatography? q1 Is the compound streaking or degrading? start->q1 q2 Poor separation of isomers? q1->q2 No sol1 Use deactivated silica (add Et3N) or switch to alumina. q1->sol1 Yes q3 Compound not eluting? q2->q3 No sol2 Optimize eluent with TLC. Use a shallow gradient. q2->sol2 Yes sol3 Increase eluent polarity. q3->sol3 Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-8-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] However, reactions with heteroaromatic halides like this compound can present unique challenges. This guide offers expert insights and practical solutions to navigate these complexities, with a specific focus on optimizing palladium catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki reaction with this compound?

For initial explorations with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3][4] A well-regarded initial catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), often used at a 3 mol% loading.[5] This provides a robust starting point to achieve a reasonable yield and assess the reaction's feasibility before further optimization.

Q2: How does catalyst loading impact the yield and purity of my product?

Catalyst loading is a critical parameter that directly influences both the yield and purity of your desired 3-aryl-8-fluoroquinoline.

  • Yield: Generally, a higher catalyst loading can lead to a faster reaction and a higher initial yield. However, this is not always linear, and excessively high loadings can sometimes lead to an increase in side reactions.[6]

  • Purity: High catalyst loadings can increase the likelihood of side reactions such as homocoupling of the boronic acid, which will complicate purification.[7] Conversely, a catalyst loading that is too low may result in an incomplete reaction, leaving unreacted starting materials.

Q3: Can I reduce the catalyst loading to make my process more cost-effective?

Yes, reducing catalyst loading is a key goal for process optimization, especially on a larger scale.[1] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, have demonstrated high activity at very low loadings, sometimes as low as 0.001 mol%.[1] To achieve this, a systematic optimization of other reaction parameters (ligand, base, solvent, temperature) is crucial.[8]

Q4: What are the visual cues of a successful or failed reaction?

While not definitive, visual inspection of the reaction mixture can provide clues. A successful reaction often maintains a homogenous, dark color (ranging from dark red to black) throughout the process, indicating the palladium catalyst is in its active Pd(0) state. The formation of significant amounts of black precipitate ("palladium black") early in the reaction can indicate catalyst decomposition and may lead to lower yields.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low to No Product Yield

Possible Cause 1: Inactive Catalyst

  • Explanation: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[2][9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can lead to low catalytic activity. Additionally, exposure to oxygen can deactivate the catalyst.[10]

  • Solutions:

    • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[10][11][12]

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[9]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can stabilize the Pd(0) center and promote the catalytic cycle.[13][14]

Possible Cause 2: Suboptimal Catalyst Loading

  • Explanation: The catalyst loading may be too low for the specific reactivity of this compound under your current conditions.

  • Solutions:

    • Incremental Increase: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to observe the effect on the reaction yield.

    • Re-evaluate Other Parameters: A low catalyst loading may be effective if other parameters are optimized. Before significantly increasing the catalyst, consider screening different bases, solvents, and temperatures.[8]

Issue 2: Significant Homocoupling of the Boronic Acid

Possible Cause: Presence of Oxygen or High Catalyst Loading

  • Explanation: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7][9] High palladium concentrations can also favor this side reaction.

  • Solutions:

    • Rigorous Degassing: Improve your degassing technique to minimize oxygen in the reaction mixture.[9]

    • Optimize Catalyst Loading: If you are using a high catalyst loading, try reducing it.

    • Ligand Choice: The use of bulky ligands can often suppress homocoupling.[7]

Issue 3: Protodeboronation of the Boronic Acid

Possible Cause: Harsh Reaction Conditions

  • Explanation: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures, strong bases, or the presence of excess water.[7][13]

  • Solutions:

    • Milder Base: Switch to a milder base. For example, if you are using a strong base like NaOH or KOH, consider trying K₂CO₃ or Cs₂CO₃.

    • Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a Boronic Ester: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[15]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
ParameterConditionRationaleReference
Catalyst Pd(dppf)Cl₂A robust and reliable catalyst for many Suzuki couplings.[5]
Catalyst Loading 3 mol%A good starting point for initial screening.[5]
Ligand dppf (part of the precatalyst)Provides good stability to the catalytic complex.[5]
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Common and effective inorganic bases.[5][11]
Solvent 1,4-Dioxane/H₂O (4:1)A widely used solvent system for Suzuki reactions.[5]
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation by oxygen.[5][11]
Step-by-Step Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).[5]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-90°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 ar_pd_x Ar-Pd(II)L2-X pd0->ar_pd_x oxidative_addition Oxidative Addition transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' ar_pd_x->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product ar_x Ar-X (this compound) boronic Ar'-B(OR)2 base Base

Caption: The simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Oldridge, D. A., & Larhed, M. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Kiasat, A. R., & Mehrabi, M. (2012). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]

  • Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Karami, K., & Haghighat, N. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Das, P., & Chaudhari, P. S. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Smith, C. D., & Jones, A. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Reizman, B. J., et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Evanno, L. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

Sources

Technical Support Center: Strategies for Preventing Debromination of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during the synthesis of complex heterocyclic molecules. A frequent and frustrating side reaction when working with electron-deficient N-heterocycles like 3-Bromo-8-fluoroquinoline is debromination, leading to the formation of 8-fluoroquinoline as a major byproduct. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you suppress this unwanted pathway and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Debromination Issues

This section addresses the most common issues reported by researchers.

Q1: I am seeing significant amounts of 8-fluoroquinoline byproduct in my Suzuki-Miyaura coupling. What is the primary cause and how can I fix it?

A1: The Root Cause: Formation of Palladium-Hydride Species

Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom is replaced by a hydrogen atom.[1][2] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the quinoline moiety to produce the debrominated byproduct, 8-fluoroquinoline.[2][3] The primary challenge is that the desired cross-coupling and the undesired debromination are competing pathways originating from the same Ar-Pd(II)-Br intermediate.

The key to preventing this is to select conditions that favor the rate of transmetalation and reductive elimination of the desired product over the formation and reaction of the Pd-H species.

Troubleshooting Steps:

  • Evaluate Your Ligand Choice: This is the most critical parameter. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.

    • Explanation: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are designed to accelerate the rate-limiting reductive elimination step of the desired product.[1] This acceleration allows the productive cycle to outpace the competing debromination pathway.

    • Recommendation: Screen a panel of bulky, electron-rich ligands. Excellent starting points include SPhos , XPhos , or RuPhos . Ferrocenyl phosphines like dppf can also be effective.[1]

  • Re-evaluate Your Base and Solvent System: The base and solvent can be sources of the hydride that leads to debromination.[1][2]

    • Explanation: Solvents like DMF, NMP, and alcohols can decompose at high temperatures or react with the palladium complex to generate Pd-H species.[1][4] Some bases, particularly those with available β-hydrogens or water content, can also serve as hydride sources.

    • Recommendation:

      • Switch to an aprotic, non-coordinating solvent such as Toluene , Dioxane , or THF .[1][2]

      • Use a strong, non-nucleophilic, anhydrous inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for suppressing this side reaction.[1][2]

  • Lower the Reaction Temperature: High temperatures can accelerate the decomposition of solvents and reagents, leading to more hydride sources.

    • Explanation: The activation energy for debromination can sometimes be lower than that for the desired coupling, or high temperatures may simply increase the rate of side reactions.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).[1][5] A more active catalyst system (see step 1) will often allow for effective coupling at reduced temperatures.

Comparative Data: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterStandard Conditions (Prone to Debromination)Optimized Conditions (Suppresses Debromination)Rationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Precursors that readily form active Pd(0). Often used with specialized ligands.
Ligand PPh₃, P(o-tol)₃SPhos , XPhos , RuPhos, dppfBulky, electron-rich ligands accelerate reductive elimination of the product.[1]
Base Na₂CO₃, Et₃NK₃PO₄ , Cs₂CO₃ Strong, anhydrous inorganic bases are less likely to be hydride sources.[2]
Solvent DMF, AlcoholsToluene , Dioxane , THF (often with water)Aprotic solvents minimize the risk of acting as hydride donors.[1]
Temperature >100 °C80-100 °CLower temperatures reduce solvent/reagent decomposition.[1]
Q2: I'm performing a Buchwald-Hartwig amination and observing debromination. Are the causes the same as in Suzuki coupling?

A2: Yes, the fundamental cause is identical: the formation of a Pd-H species that intercepts the catalytic cycle.[6] In the Buchwald-Hartwig reaction, an unproductive side reaction can compete with the desired C-N reductive elimination. This involves β-hydride elimination from the palladium-amido complex, which can ultimately lead to the hydrodehalogenated arene.[6]

Troubleshooting Steps:

  • Ligand Selection is Key: As with Suzuki coupling, the ligand choice is paramount. The development of Buchwald-Hartwig amination has been driven by the invention of ligands that promote C-N bond formation.

    • Recommendation: Use bulky biaryl phosphine ligands specifically developed for C-N coupling, such as XPhos , RuPhos , or Josiphos-type ligands. These are designed to favor reductive elimination over competing pathways.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but its choice can influence side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective. Ensure they are handled under inert conditions to maintain their anhydrous nature.

  • Solvent Choice: The solvent must be aprotic.

    • Recommendation: Toluene or Dioxane are standard choices. Avoid protic solvents entirely.

Q3: My Sonogashira coupling of this compound is sluggish and produces the debrominated byproduct. What specific adjustments should I make?

A2: Debromination in Sonogashira coupling follows the same Pd-H mechanism. However, this reaction has additional components—a copper(I) co-catalyst and an amine base that often serves as the solvent—which can be sources of trouble.[7][8]

Troubleshooting Steps:

  • Consider Copper-Free Conditions: The traditional copper(I) iodide co-catalyst can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling). Running the reaction under copper-free conditions often provides a cleaner profile.

    • Recommendation: Use a modern catalyst system like Pd(PPh₃)₂Cl₂ with a stronger amine base (e.g., diisopropylamine) in a solvent like THF or Toluene, omitting CuI.

  • Amine Base/Solvent: The amine base is essential for deprotonating the terminal alkyne but can also be a hydride source.

    • Recommendation: Use a hindered amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) instead of triethylamine (TEA). If debromination persists, use a non-amine base like K₂CO₃ or Cs₂CO₃ with a minimal amount of a hindered amine, in an aprotic solvent like Dioxane.

  • Lower Temperature: Many modern Sonogashira protocols can be run at or slightly above room temperature, which will significantly reduce debromination.[7][8]

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize how debromination competes with the desired cross-coupling reaction.

G cluster_debromination Undesired Debromination Pathway pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(L)₂-Br pd0->ar_pd_x Oxidative Addition (Ar-Br) ar_pd_nu Ar-Pd(II)(L)₂-Nu ar_pd_x->ar_pd_nu Transmetalation (Suzuki) or Amine Coord. (Buchwald) product Ar-Nu (Desired Product) ar_pd_nu->product Reductive Elimination product->pd0 Catalyst Regeneration pd_h L₂Pd(H)-Br (Pd-Hydride) ar_h Ar-H (Debromination) inv1->pd_h Hydride Source (Solvent, Base) inv2->ar_h Reductive Elimination

Caption: Competing pathways in Palladium-catalyzed cross-coupling reactions.

FAQs: Understanding and Preventing Debromination

Q: Why is this compound particularly susceptible to debromination? A: N-heterocyclic halides, like quinolines, are often more susceptible to debromination.[2] The electron-withdrawing nature of the nitrogen atom and the fluorine atom can influence the electronic properties of the C-Br bond and the stability of the palladium intermediates, sometimes favoring the undesired pathway.

Q: Can the quality of my boronic acid contribute to the problem in a Suzuki reaction? A: Absolutely. Boronic acids can undergo degradation, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially if impure or stored improperly.[9] Using high-purity boronic acid is critical.[10] If you suspect your boronic acid is the issue, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[3]

Q: What is a "pre-catalyst" and can it help? A: A pre-catalyst is a stable, air-tolerant Pd(II) complex that is readily converted to the active Pd(0) species under the reaction conditions. Modern pre-catalysts (e.g., SPhos-Pd-G4) are often highly efficient and can provide more reproducible results than generating the active catalyst in situ from sources like Pd₂(dba)₃. They can lead to cleaner reactions and may help suppress side reactions by ensuring rapid and efficient entry into the catalytic cycle.

Q: Is it necessary to degas my reaction mixture? A: Yes, it is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions, such as the homocoupling of boronic acids.[11] Always ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize debromination for the coupling of this compound with a generic arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids This compound (1 eq) Arylboronic acid (1.2-1.5 eq) K₃PO₄ (2-3 eq) Pd₂(dba)₃ (1-2 mol%) SPhos (2-4 mol%) prep2 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon (3x) prep1->prep2 rxn1 3. Add Solvents Inject degassed Toluene and degassed water (e.g., 10:1 v/v) prep2->rxn1 rxn2 4. Heat Stir vigorously at 80-90°C rxn1->rxn2 rxn3 5. Monitor Check progress by TLC or LC-MS (typically 4-16 hours) rxn2->rxn3 workup1 6. Quench & Extract Cool to RT. Dilute with EtOAc. Wash with water and brine. rxn3->workup1 workup2 7. Dry & Concentrate Dry organic layer (Na₂SO₄), filter, and concentrate. workup1->workup2 workup3 8. Purify Purify crude material via column chromatography. workup2->workup3

Caption: Optimized experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Preparation: To a dry Schlenk flask, add this compound, the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), Pd₂(dba)₃ (0.015 eq), and SPhos (0.03 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Using a syringe, add degassed toluene and degassed water (a 10:1 ratio is a good starting point) to the flask. The reaction mixture should be thoroughly degassed by bubbling argon through the solvent for 15-20 minutes prior to addition.[2]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[5]

By carefully selecting your reaction parameters based on the principles outlined in this guide, you can effectively suppress the undesired debromination of this compound and achieve a successful outcome in your cross-coupling experiments.

References
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. (2025). BenchChem.
  • How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling [Video]. (2020). YouTube.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.

Sources

Troubleshooting poor regioselectivity in quinoline halogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline halogenation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome challenges with regioselectivity in your experiments. This resource is structured to help you not only troubleshoot common issues but also to understand the underlying principles that govern these reactions.

Troubleshooting Guide: Poor Regioselectivity

This section addresses specific problems you might encounter during the halogenation of quinolines and offers practical solutions.

Issue 1: My reaction yields a mixture of 5- and 8-haloquinolines. How can I selectively obtain one isomer?

Answer:

The formation of a mixture of 5- and 8-haloquinolines is a common outcome in electrophilic aromatic substitution reactions. This is because the benzene ring of the quinoline scaffold is more electron-rich and thus more reactive than the pyridine ring.[1] Both the C-5 and C-8 positions are susceptible to electrophilic attack due to the stability of the resulting cationic intermediate (Wheland intermediate).[1] To achieve regioselectivity, you can employ several strategies:

  • Steric Hindrance: The use of a bulky halogenating agent can favor substitution at the less sterically hindered C-5 position.[1] For instance, replacing N-Bromosuccinimide (NBS) with a bulkier reagent may improve selectivity.

  • Directing Groups: The most effective strategy is to use a directing group at the 8-position.[2][3][4] An 8-amido group, for example, can direct halogenation almost exclusively to the C-5 position.[2][5][6][7][8] This is a powerful and widely used method for achieving high regioselectivity.[1]

  • Reaction Conditions: Modifying the reaction conditions can also influence the isomeric ratio. For example, performing the bromination in a strong acid can enhance substitution on the benzene ring.[1]

Issue 2: I am trying to halogenate the pyridine ring, but the reaction is not working or gives me products on the benzene ring instead. What am I doing wrong?

Answer:

Direct electrophilic halogenation on the electron-deficient pyridine ring is inherently difficult.[1] The pyridine ring is deactivated towards electrophilic attack. However, you can achieve halogenation on the pyridine ring through specific approaches:

  • Halogenation of Quinoline Hydrochloride Salts: By protonating the nitrogen atom, the reactivity of the quinoline ring is altered, which can facilitate halogenation on the pyridine ring.[1]

  • Nucleophilic Radical Reactions (Minisci Reaction): For substitutions at the C-2 or C-4 positions, a Minisci-type reaction, which involves nucleophilic radicals, is a more suitable approach.

  • C-H Activation Methodologies: Modern synthetic methods involving transition metal catalysts and directing groups can enable functionalization at positions that are otherwise difficult to access, including those on the pyridine ring.[1][3][4]

Issue 3: My reaction is producing polyhalogenated byproducts. How can I ensure mono-halogenation?

Answer:

The formation of polyhalogenated products is typically due to a highly reactive substrate or the use of excess halogenating agent.[1] Here are some ways to control the reaction to favor mono-halogenation:

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. For mono-halogenation, it is recommended to use 1.0 to 1.1 equivalents of the reagent.[1]

  • Choice of Halogenating Agent: If your quinoline derivative is highly activated, consider using a less reactive halogenating agent. For example, using N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) can provide a milder reaction.[1]

  • Acyl Protection: In the case of highly activating groups like an amino group at the 8-position, acyl protection is necessary for mono-halogenation.[5]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about quinoline halogenation.

What are the most common reagents for quinoline halogenation?

A variety of halogenating reagents are used, with the choice depending on the desired reactivity and selectivity. Common reagents include:

  • N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation.[1][9][10][11]

  • Trihaloisocyanuric acids (TCCA, TBCA, TICA): These are inexpensive, atom-economical, and effective halogen sources.[1][5][6][7][8]

  • Molecular Halogens (Br₂, Cl₂): These are classic halogenating agents but may require careful control of reaction conditions to avoid over-halogenation.[1]

How do substituents on the quinoline ring affect halogenation?

Substituents play a crucial role in directing the position of halogenation.[1]

  • Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic substitution.

  • Electron-withdrawing groups (EWGs) can deactivate the ring, potentially requiring harsher reaction conditions.[1]

  • The position and electronic nature of existing substituents are key in determining the regioselectivity.[1]

Can I achieve halogenation without a metal catalyst?

Yes, metal-free halogenation of quinolines is well-established and often preferred to avoid metal contamination in the final product.[5][6][7][8][12] Reagents like N-halosuccinimides and trihaloisocyanuric acids are commonly used in metal-free, regioselective halogenations.[1][5][6][7][8][12]

Data Presentation

Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines

Entry8-SubstituentHalogenating AgentSolventTime (h)Yield (%)Reference
1-NHCOMeTCCAACN0.2598
2-OMeTBCAACN195
3-NHCOPhNBSWater0.592
4-NHP(O)Ph₂TCCAACN0.599

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[1][5]

Materials:

  • N-(quinolin-8-yl)acetamide

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

  • Continue stirring at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Direct Bromination of 8-Methoxyquinoline

This protocol is adapted from Ökten, S., et al. (2016). Organic Communications.[1]

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask.

  • Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.

  • Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at ambient temperature over 10 minutes.

  • Stir the reaction mixture for 2 days.

  • Monitor the reaction's progress by TLC.

  • After completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on alumina to yield the desired bromo-8-methoxyquinoline.

Mandatory Visualization

G cluster_start Start: Poor Regioselectivity cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_outcome Desired Outcome Start Mixture of Isomers Observed Q1 Are there multiple activated positions? Start->Q1 Q2 Is the pyridine ring the target? Start->Q2 Sol1 Modify Reaction Conditions (e.g., strong acid) Q1->Sol1 Yes Sol2 Use Bulky Halogenating Agent Q1->Sol2 Yes Sol3 Introduce Directing Group (e.g., 8-amido) Q1->Sol3 Yes Sol4 Use Quinoline HCl Salt Q2->Sol4 Yes Sol5 Employ C-H Activation Q2->Sol5 Yes End High Regioselectivity Achieved Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules. Available at: [Link].

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link].

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link].

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link].

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC. Available at: [Link].

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link].

  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate. Available at: [Link].

  • Halogenation of 8-methyl quinoline. ResearchGate. Available at: [Link].

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link].

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry. Available at: [Link].

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link].

  • Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link].

  • The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry. Available at: [Link].

  • Aromatic Halogenation Using N -Halosuccinimide and PhSSiMe 3 or PhSSPh. ResearchGate. Available at: [Link].

  • Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate. Available at: [Link].

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. Available at: [Link].

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link].

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link].

  • ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. ResearchGate. Available at: [Link].

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature. Available at: [Link].

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC. Available at: [Link].

  • Halogen Bonding of N‐Halosuccinimides with Amines and Effects of Brønsted Acids in Quinuclidine‐Catalyzed Halocyclizations. ResearchGate. Available at: [Link].

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link].

  • Halogenation of methoxybenzenes with N-halosuccinimide. designer-drug.com. Available at: [Link].

  • Remote C−H halogenation of quinolines with various halogen sources. ResearchGate. Available at: [Link].

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link].

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. Available at: [Link].

  • Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. ChemRxiv. Available at: [Link].

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry. Available at: [Link].

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-8-fluoroquinoline. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues, optimize conditions, and ensure a safe, reliable, and scalable synthesis.

Strategic Overview of the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and scalable approach involves a two-stage process: first, the construction of the 8-fluoroquinoline core, followed by a highly regioselective bromination at the C-3 position.

This guide will focus on a robust pathway: the Skraup synthesis for the quinoline core, followed by electrophilic bromination.

Synthesis_Workflow A 2-Fluoroaniline + Glycerol B Skraup Reaction (H₂SO₄, Oxidizing Agent) A->B C Crude 8-Fluoroquinoline B->C D Purification (Distillation/Chromatography) C->D E Pure 8-Fluoroquinoline D->E F Electrophilic Bromination (Br₂, Solvent) E->F G Crude this compound F->G H Final Purification (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Reaction Control & Low Yield in Skraup Synthesis (Step 1)

Question: My Skraup reaction to form 8-fluoroquinoline is extremely vigorous and difficult to control, resulting in a low yield of charred, tarry material. What is causing this and how can I mitigate it?

Answer: This is a classic challenge with the Skraup synthesis, which is notoriously exothermic.[1][2] The violent nature of the reaction is due to the rapid, sulfuric acid-catalyzed dehydration of glycerol to acrolein, followed by its reaction with 2-fluoroaniline.[2] The highly acidic and oxidizing conditions at elevated temperatures can cause polymerization and charring of the organic materials.[1][3]

Solutions:

  • Use a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial for large-scale reactions.[1][3] Ferrous sulfate appears to smooth the reaction profile, preventing it from becoming uncontrollable.[3] Boric acid can also serve a similar purpose.[2]

  • Controlled Reagent Addition: Do not add all reagents at once. A controlled, slow addition of concentrated sulfuric acid to the mixture of aniline, glycerol, and oxidizing agent (e.g., nitrobenzene) with efficient cooling is paramount.

  • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring. This helps dissipate heat uniformly and prevents the formation of localized hotspots where decomposition and polymerization can initiate.

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exotherm begins, be prepared to cool the reaction vessel with an ice bath to maintain a steady temperature.

ParameterUncontrolled ReactionControlled ReactionRationale
Moderator NoneFerrous Sulfate (FeSO₄)Smoothens the exotherm, preventing a runaway reaction.[1][3]
H₂SO₄ Addition Rapid, single portionSlow, dropwise with coolingAllows for better heat management and control.
Stirring Magnetic stirrer (inefficient)Overhead mechanical stirrerEnsures homogenous heat distribution in a viscous medium.
Temperature Uncontrolled spikeMaintained at 100-120°CPrevents side reactions like charring and polymerization.[1]
Issue 2: Poor Regioselectivity during Bromination (Step 2)

Question: My bromination of 8-fluoroquinoline is producing a mixture of isomers, primarily the desired 3-bromo product along with 5-bromo and 7-bromo impurities. How can I improve the selectivity for the 3-position?

Answer: This is a common regioselectivity challenge. In strongly acidic conditions, electrophilic substitution on the quinoline ring typically favors the C5 and C8 positions.[2][4] To achieve substitution at C3, which is on the pyridine ring, the reaction conditions must be carefully chosen to avoid protonation of the quinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack.

Solutions:

  • Solvent Choice: Performing the bromination in a less acidic or non-acidic medium, such as CCl₄, chloroform, or acetic acid, can favor C3 substitution. High-temperature, gas-phase bromination is also known to favor the 3-position for quinoline itself, though this is less practical for scaling up in a standard lab.[4]

  • Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) can sometimes offer different selectivity profiles compared to elemental bromine.[5]

  • Alternative Routes for High Purity: For applications requiring exceptionally high isomeric purity, consider a more definitive, albeit longer, synthetic route. The Sandmeyer reaction, starting from 3-amino-8-fluoroquinoline, provides unambiguous regiocontrol for introducing the bromine atom at the C3 position.[4]

Troubleshooting_Tree Start Low Purity of Final Product Q1 What is the nature of the impurity? Start->Q1 Impurity_Isomer Isomeric Impurities (e.g., 5-Bromo, 7-Bromo) Q1->Impurity_Isomer Isomers Impurity_Dibromo Dibrominated Byproducts Q1->Impurity_Dibromo Over-bromination Impurity_Starting Unreacted 8-Fluoroquinoline Q1->Impurity_Starting Incomplete Reaction Sol_Isomer Action: Modify Bromination 1. Change solvent to CCl₄. 2. Use milder conditions. 3. Consider Sandmeyer route. Impurity_Isomer->Sol_Isomer Sol_Dibromo Action: Control Stoichiometry 1. Use ≤1.0 eq of Br₂. 2. Add Br₂ slowly. 3. Monitor via TLC/GC-MS. Impurity_Dibromo->Sol_Dibromo Sol_Starting Action: Drive Reaction 1. Increase reaction time. 2. Slightly increase temperature. 3. Re-purify via chromatography. Impurity_Starting->Sol_Starting

Issue 3: Difficult Purification

Question: I am struggling to purify the final this compound. The crude product is an oily solid, and column chromatography gives poor separation.

Answer: Purification can indeed be challenging due to the similar polarity of the isomeric byproducts and the starting material.

Solutions:

  • Crude Product Cleanup: Before attempting fine purification, perform a basic workup. Dissolve the crude material in a suitable solvent like dichloromethane (DCM) and wash with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a wash with sodium bicarbonate to remove acid traces, and finally a brine wash.

  • Recrystallization: This should be your first choice for scaling up. Experiment with a range of solvent systems. A mixed solvent system, such as ethanol/water, heptane/ethyl acetate, or toluene/heptane, often provides the best results for inducing crystallization and rejecting impurities.[6]

  • Optimized Column Chromatography: If recrystallization fails, optimize your chromatography.

    • Solvent System: Use a shallow gradient of a low-polarity solvent system (e.g., hexane/ethyl acetate or heptane/DCM).

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude-product by weight is recommended) and that it is properly packed.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: This synthesis involves several hazardous materials.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[7] Always handle liquid bromine in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (neoprene or nitrile are recommended for splash protection).[7][8] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with care, ensuring proper PPE is worn. Add acid slowly to other reagents, especially water, to control the exotherm.

  • Halogenated Quinolines: These compounds are potentially toxic and mutagenic. Avoid inhalation and skin contact.[9]

Q2: Which analytical techniques are best for monitoring reaction progress and confirming product identity? A2: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use it to track the consumption of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for checking the conversion and identifying the presence of isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product. The coupling patterns in ¹H NMR and the presence of a fluorine signal in ¹⁹F NMR are essential for unambiguous identification.

Q3: Can microwave-assisted synthesis be used to accelerate the process? A3: Yes, microwave-assisted synthesis can significantly accelerate the quinoline ring formation step, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This is particularly effective for the Friedländer synthesis, a related method for forming quinolines.[10] However, direct translation of the highly exothermic Skraup synthesis to a microwave reactor requires specialized equipment and careful optimization to manage the pressure and temperature safely.

Scalable Experimental Protocol

This protocol is a representative procedure for the synthesis on a laboratory scale (5-10 g). Appropriate modifications and risk assessments are necessary for further scaling.

Step 1: Synthesis of 8-Fluoroquinoline via Skraup Reaction
  • Reagent Preparation: In a 1 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoroaniline (27.8 g, 0.25 mol), glycerol (57.5 g, 0.625 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5 g).

  • Reaction Setup: Add a suitable oxidizing agent, such as nitrobenzene (33.8 g, 0.275 mol), to the flask. Begin vigorous stirring.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (75 mL) via the dropping funnel over at least 60-90 minutes, ensuring the internal temperature does not exceed 100°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture using a heating mantle. The reaction will become exothermic. Maintain a gentle reflux (internal temperature of 120-130°C) for 3-4 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto 500 g of crushed ice.

  • Neutralization & Extraction: Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is > 9, keeping the mixture cool in an ice bath. The crude product will separate. Extract the mixture with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude 8-fluoroquinoline can be purified by vacuum distillation to yield a colorless to pale yellow oil. (Typical yield: 50-60%).

Step 2: Regioselective Bromination to this compound
  • Reagent Preparation: In a 500 mL flask protected from light, dissolve the purified 8-fluoroquinoline (14.7 g, 0.1 mol) in carbon tetrachloride (CCl₄) (200 mL).

  • Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol, 1.0 equivalent) in 50 mL of CCl₄ dropwise over 1 hour with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears. Separate the organic layer.

  • Extraction & Drying: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or heptane/ethyl acetate to yield this compound as a solid. (Typical yield: 65-75%). Confirm the structure and purity using NMR and MS analysis.

References

  • K. M. K. Swamy, K. H. S. S. V. P. Rao, C. M. Kumar, and Y. V. D. Nageswar, "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria," MedChemComm, Royal Society of Chemistry.
  • BenchChem Technical Support, "Side reactions in the synthesis of quinoline derivatives," BenchChem.
  • S. M. Prajapati et al., "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines," Chemical Science, Royal Society of Chemistry, 2018.
  • BenchChem Technical Support, "Troubleshooting side reactions in the synthesis of quinoline derivatives," BenchChem.
  • Standard Operating Procedure, "Bromine Safety & Standard Operating Procedures," Unknown Source.
  • G. J. Atwell, B. C. Baguley, W. A. Denny, "Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines," Journal of Medicinal Chemistry.
  • Carl ROTH, "Safety Data Sheet: Bromine," Carl ROTH.
  • Fisher Scientific, "SAFETY DATA SHEET - Bromine," Fisher Scientific, 2023.
  • BenchChem, "8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9," BenchChem.
  • Centers for Disease Control and Prevention, "Bromine | Chemical Emergencies," CDC, 2024.
  • Slideshare, "Bromine handling and safety," Slideshare.
  • BenchChem Technical Support, "Synthesis of 3-Bromoquinoline: An In-depth Technical Guide," BenchChem, 2025.
  • "Preparation and Properties of Quinoline," Unknown Source.
  • National Center for Biotechnology Information, "3-Bromo-8-fluoro-quinoline," PubChem Compound Database.
  • W. D. Brown and A. H. Gouliaev, "SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE," Organic Syntheses.

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Stability issues of 3-Bromo-8-fluoroquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-bromo-8-fluoroquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles, peer-reviewed literature, and extensive laboratory experience to ensure you can confidently navigate the complexities of working with this versatile building block.

I. Troubleshooting Guide: Addressing Common Reaction Issues

This section is formatted in a question-and-answer style to directly address specific problems you might face in the lab.

Question 1: I'm observing significant debromination of this compound in my cross-coupling reaction, leading to low yields of the desired product. What's causing this and how can I prevent it?

Answer:

Debromination, the replacement of a bromine atom with a hydrogen atom, is a known side reaction for aryl bromides, including this compound, particularly under conditions common to many cross-coupling reactions.[1][2]

Causality:

The primary causes of debromination in the context of palladium-catalyzed cross-coupling reactions are:

  • β-Hydride Elimination: If your coupling partner contains a β-hydrogen, the intermediate organopalladium complex can undergo β-hydride elimination to form a palladium-hydride species. This palladium-hydride can then react with another molecule of this compound to produce the debrominated quinoline and regenerate the palladium catalyst.

  • Reaction with Solvent or Base: Certain solvents (like alcohols) or bases (like alkoxides) can act as hydride donors, especially at elevated temperatures, leading to the formation of palladium-hydride species that facilitate debromination.

  • Radical Pathways: Under certain conditions, single-electron transfer (SET) mechanisms can generate aryl radicals, which can then abstract a hydrogen atom from the solvent or other reaction components.[1]

Troubleshooting Workflow:

Here is a step-by-step guide to diagnose and mitigate debromination:

start Low Yield & Debromination Observed check_reagents 1. Verify Reagent Purity start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents are pure failure Persistent Debromination check_reagents->failure Impure reagents change_catalyst 3. Modify Catalyst System check_conditions->change_catalyst Optimization fails success Successful Coupling check_conditions->success Optimization successful consider_alternative 4. Consider Alternative Coupling Strategy change_catalyst->consider_alternative Still problematic change_catalyst->success New catalyst works consider_alternative->success Alternative successful consider_alternative->failure Issue persists

Caption: Troubleshooting workflow for debromination.

Detailed Protocols & Recommendations:

1. Reagent and Solvent Purity:

  • Protocol: Ensure all reagents are of high purity and solvents are anhydrous and degassed.

  • Rationale: Water and oxygen can interfere with the catalytic cycle and promote side reactions.

2. Optimization of Reaction Conditions:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base like Cs₂CO₃ or K₃PO₄. Avoid strong alkoxide bases if possible.Minimizes direct reaction with the aryl halide and reduces the likelihood of acting as a hydride donor.
Solvent Use aprotic solvents like toluene, dioxane, or DMF.These are less likely to act as hydrogen atom donors compared to protic solvents.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can promote side reactions like debromination.[3]

3. Catalyst System Modification:

  • Ligand Choice: Employ electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos).

  • Rationale: These ligands promote rapid reductive elimination from the Pd(II) intermediate, which outcompetes debromination pathways.[4]

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

Question 2: My reaction involving this compound is turning dark, and I'm seeing multiple unidentified spots on my TLC plate. What could be happening?

Answer:

The darkening of a reaction mixture and the appearance of multiple TLC spots often indicate compound decomposition or the formation of polymeric byproducts. For halogenated quinolines, this can be a sign of instability under the chosen reaction conditions.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Temperature Instability Prolonged heating, especially above 100-120°C, can lead to thermal decomposition of halogenated quinolines.[5]Optimize the reaction for lower temperatures. Consider using a more active catalyst system that allows for milder conditions.
Strongly Acidic or Basic Conditions Quinolines can be sensitive to extreme pH. Strong acids can lead to protonation and potential side reactions, while strong bases can promote nucleophilic attack or other degradation pathways.[3][5]If possible, perform the reaction under neutral or near-neutral conditions. Use weaker, non-nucleophilic bases. Buffer the reaction if necessary.
Photodegradation Some fluoroquinolone derivatives are known to be sensitive to UV light, which can lead to degradation.[6]Protect the reaction from light by wrapping the flask in aluminum foil.
Incompatibility with Reagents Certain strong nucleophiles or oxidizing/reducing agents may react with the quinoline core itself, rather than the intended C-Br bond.Carefully review the compatibility of all reagents. Consider protecting groups for sensitive functionalities if necessary.

Diagnostic Experiment: Stability Test

To pinpoint the cause of decomposition, run a series of control experiments:

  • Protocol:

    • Set up several small-scale reactions.

    • In each, dissolve this compound in the reaction solvent.

    • To each vial, add only one other reaction component (e.g., just the base, just the catalyst, just the coupling partner).

    • Heat each vial to the reaction temperature and monitor by TLC over time.

  • Interpretation: The vial that shows decomposition will identify the problematic component or condition.

Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is sluggish. I'm concerned about the stability of the starting material under forcing conditions.

Answer:

While the bromine at the 3-position is a good leaving group, the quinoline ring itself is not strongly activated towards nucleophilic aromatic substitution without additional electron-withdrawing groups.[7][8] The 8-fluoro substituent has a modest electron-withdrawing effect, but forcing conditions (high temperatures, strong nucleophiles) may be required, which can compromise the stability of the molecule.

Key Considerations for SNAr Reactions:

  • Electronic Effects: The rate of SNAr is highly dependent on the electronic nature of the aromatic ring. The nitrogen in the quinoline ring helps to stabilize the negative charge in the Meisenheimer intermediate, but this effect is most pronounced for substitution at the 2- and 4-positions.[9]

  • Alternative Strategies: For introducing nitrogen, oxygen, or sulfur nucleophiles, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are often more efficient and proceed under milder conditions than SNAr for this type of substrate.[10]

Workflow for Functionalization at the 3-Position:

start Goal: Functionalize C-3 Position snar Attempt SNAr start->snar cross_coupling Consider Cross-Coupling start->cross_coupling failure Sluggish/Decomposition snar->failure buchwald Buchwald-Hartwig (for N-nucleophiles) cross_coupling->buchwald ullmann Ullmann Condensation (for N, O, S-nucleophiles) cross_coupling->ullmann suzuki Suzuki Coupling (for C-C bonds) cross_coupling->suzuki sonogashira Sonogashira (for alkynes) cross_coupling->sonogashira success Successful Functionalization buchwald->success ullmann->success suzuki->success sonogashira->success

Caption: Decision workflow for C-3 functionalization.

Recommended Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Stir the mixture at a temperature typically ranging from 80-120°C.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. Proceed with standard aqueous work-up and purification.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[5] An amber glass vial under an inert atmosphere (argon or nitrogen) is ideal.[5] For extended storage, refrigeration at 2-8°C is recommended.[5] Avoid exposure to moisture and light, as these can contribute to gradual degradation.[5][6]

Q2: Is this compound stable to standard purification techniques like silica gel chromatography?

A: Yes, this compound is generally stable to silica gel chromatography. However, prolonged exposure to acidic or highly polar solvents on silica gel should be minimized. It is advisable to use a neutral solvent system (e.g., hexanes/ethyl acetate) and to perform the purification promptly. If you observe streaking or decomposition on the column, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

Q3: Can the fluorine atom at the 8-position be displaced under certain reaction conditions?

A: The C-F bond is generally very strong and less prone to cleavage than the C-Br bond.[1][11] Under most standard cross-coupling and nucleophilic substitution conditions targeting the 3-position, the 8-fluoro substituent is expected to be stable. However, under very harsh conditions, such as with extremely strong nucleophiles or certain organometallic reagents, displacement of fluoride could potentially occur, though this is not a commonly reported issue for this specific substrate.

Q4: Are there any known incompatibilities for this compound?

A: As a halogenated aromatic compound, it should be kept away from strong oxidizing agents and strong bases, particularly at elevated temperatures.[12][13] Reactions with highly reactive organometallic reagents (e.g., alkyllithiums) could potentially lead to halogen-metal exchange at the bromine position or other undesired reactions.

III. References

  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem. Available from:

  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. Benchchem. Available from:

  • Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline. Benchchem. Available from:

  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem. Available from:

  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. Available from:

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. National Institutes of Health. Available from:

  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9. Benchchem. Available from:

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available from:

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Cambridge Open Engage. Available from:

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available from:

  • Dehalogenation. Wikipedia. Available from:

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from:

  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem. Available from:

  • Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society. Available from:

  • This compound | 855477-01-9. Benchchem. Available from:

  • This compound | 855477-01-9 | FJB47701. Biosynth. Available from:

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from:

  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem. Available from:

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Available from:

  • Nucleophilic aromatic substitution. Wikipedia. Available from:

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. PubChem. Available from:

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Available from:

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available from:

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from:

  • Buy this compound | 855477-01-9. Smolecule. Available from:

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. Available from:

  • Chapter 7_Quinolines and Isoquinolines.pdf. Available from:

  • How to dispose of quinoline safely?. BIOSYNCE. Available from:

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from:

  • Chemical Storage Guidelines. Environmental Health and Safety. Available from:

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available from:

  • Chemical Compatibility and Storage. Case Western Reserve University. Available from:

  • 8-Fluoroquinoline. CAS Common Chemistry. Available from:

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. Available from:

  • Guidance on Safe Storage of Chemicals in Laboratories. Available from:

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available from:

Sources

Removal of impurities from 3-Bromo-8-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry, 3-Bromo-8-fluoroquinoline serves as a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors.[1] The purity of this building block is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. However, its synthesis is not without challenges, often leading to a mixture of impurities that can be difficult to separate.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound product?

A1: Based on common quinoline synthesis routes like the Gould-Jacobs or Skraup reactions, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual anilines or other precursors used in the initial condensation steps.

  • Dehalogenated Impurities: Primarily the debrominated product, 8-fluoroquinoline. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it more susceptible to cleavage.[2]

  • Positional Isomers: Depending on the synthesis strategy, particularly those involving electrophilic bromination on a pre-formed 8-fluoroquinoline core, you may see isomers with bromine at positions other than C3.

  • Hydrolysis Products: The bromo group can undergo hydrolysis to form 3-hydroxy-8-fluoroquinoline, especially if the reaction or workup involves high temperatures or strong bases.[3]

  • Tars and Polymers: Classic quinoline syntheses, such as the Skraup reaction, are known for producing significant amounts of tarry, polymeric byproducts due to the harsh acidic and high-temperature conditions.[4][5]

Q2: My crude reaction mixture is a dark, tarry mess. What is the best initial approach to isolate the product?

A2: For reactions resulting in significant tar formation, a primary purification step is often necessary before attempting chromatography or recrystallization. Steam distillation is a classic and effective method for separating the volatile quinoline product from non-volatile tars.[5][6] Alternatively, a multi-step acid-base extraction can be highly effective. Quinolines are basic and will form water-soluble salts in acidic solutions, allowing for separation from neutral, non-basic polymeric material.[7]

Q3: Which analytical techniques are best for identifying these impurities?

A3: A combination of techniques is ideal:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool. It can separate the components of your mixture and provide their mass-to-charge ratio, allowing you to quickly identify potential impurities based on their expected molecular weights (e.g., 8-fluoroquinoline, 3-hydroxy-8-fluoroquinoline).

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy provides detailed structural information. The presence of 8-fluoroquinoline, for example, would be indicated by the disappearance of the characteristic C3-proton signal and the appearance of a new aromatic proton signal. ¹⁹F NMR is excellent for confirming that the fluorine atom is still present and for detecting any fluorine-containing byproducts.

  • TLC (Thin-Layer Chromatography): A quick and inexpensive method to assess the complexity of your mixture and to screen for optimal solvent systems for column chromatography.

Troubleshooting Guide: Specific Impurity Removal

Issue 1: Presence of Debrominated Impurity (8-Fluoroquinoline)

Plausible Cause: Reductive dehalogenation can occur if there are reducing agents present or during catalytic hydrogenation steps in a synthetic route.[2][8] This side reaction is common for aryl bromides.

Identification: In the mass spectrum, look for a peak corresponding to the molecular weight of 8-fluoroquinoline. In the ¹H NMR, you will observe the loss of the singlet for the C3-proton and the appearance of a new signal in the aromatic region.

Resolution Protocol: Preparative Chromatography

The removal of dehalogenated impurities can be challenging as they often co-elute or co-crystallize with the desired product.[9] Specialized chromatographic methods are often required.

dot

Caption: Chromatographic purification workflow.

Method 1: Standard Silica Gel Chromatography

  • Stationary Phase: Silica gel (60-200 µm).

  • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column, collecting fractions. The less polar 8-fluoroquinoline should elute before the more polar this compound.

  • Analysis: Monitor the fractions by TLC or LC-MS to identify and combine the pure fractions.[10]

Method 2: Pentafluorophenyl (PFP) Column Chromatography For very difficult separations, a PFP column can provide baseline resolution for halogen-containing compounds and their dehalogenated isosteres.[9]

  • Stationary Phase: HPLC column with Pentafluorophenyl (PFP) stationary phase.

  • Mobile Phase: A mobile phase of water/acetonitrile with a trifluoroacetic acid (TFA) modifier is often effective.[9]

  • Elution: Run a gradient elution, starting with a higher water concentration and increasing the acetonitrile concentration over time.

Parameter Silica Gel Chromatography PFP Chromatography
Stationary Phase Silica GelPentafluorophenyl (PFP)
Typical Eluent Hexane/Ethyl Acetate GradientWater/Acetonitrile/TFA Gradient
Selectivity Basis PolarityMultiple (polar, aromatic, π-π)
Best For General purificationDifficult dehalogenation separations[9]
Issue 2: Presence of Hydrolyzed Impurity (3-Hydroxy-8-fluoroquinoline)

Plausible Cause: Copper-catalyzed reactions or workup conditions involving strong bases (like NaOH) at elevated temperatures can lead to the hydrolysis of the C-Br bond.[3][11]

Identification: Look for a mass spectrum peak corresponding to the hydroxylated product. The ¹H NMR will show the loss of the C3-proton signal and potentially a broad singlet for the hydroxyl proton.

Resolution Protocol: Acid-Base Extraction & Recrystallization

The hydroxyl group makes this impurity significantly more acidic (phenolic) than the parent quinoline. This difference in acidity can be exploited.

dot

Hydrolysis_Impurity_Formation Start This compound Product 3-Hydroxy-8-fluoroquinoline Start->Product Hydrolysis [1] Conditions High Temperature Strong Base (e.g., NaOH) or Cu Catalyst Conditions->Start

Caption: Formation of hydrolysis impurity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Weak Base Wash: Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic 3-hydroxy-8-fluoroquinoline will be deprotonated and extracted into the aqueous layer, while the less basic this compound remains in the organic layer.

  • Separation: Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enriched product.

  • Recrystallization: Further purify the product by recrystallization. A mixed solvent system of water and an alcohol (like ethanol or isopropanol) can be effective for recrystallizing quinoline salts and may work for the free base.[12] The general principle is to dissolve the solid in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[13]

General Purification Protocol for Crude this compound

This multi-step procedure is a robust starting point for purifying a typical crude product from a quinoline synthesis.

  • Initial Workup (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with 1M aqueous HCl. The basic quinoline product and basic impurities will move to the aqueous layer as hydrochloride salts.

    • Wash the acidic aqueous layer with ethyl acetate to remove any neutral, non-basic impurities (like some polymers or starting materials).

    • Carefully basify the aqueous layer to pH 8-9 with cold aqueous NaOH or Na₂CO₃. The purified quinoline free base will precipitate out.

    • Extract the precipitated product back into fresh ethyl acetate or dichloromethane.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Subject the material from the acid-base extraction to silica gel column chromatography as described in Issue 1 . This step is crucial for separating closely related isomers and dehalogenated products.

  • Final Recrystallization:

    • Recrystallize the purified material from the column to achieve high analytical purity. Experiment with different solvents; ethanol, isopropanol, or mixtures with hexane are good candidates.

References

[3] Connect Journals. (n.d.). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Retrieved from Connect Journals website. [4] BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website. [5] BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website. [9] ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from ACS Publications website. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline website. [14] Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia website. [15] Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia website. [16] Preparation and Properties of Quinoline. (n.d.). [17] BenchChem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9. Retrieved from BenchChem website. [18] Biosynth. (2025). This compound | 855477-01-9 | FJB47701. Retrieved from Biosynth website. [19] Wikipedia. (n.d.). Skraup reaction. Retrieved from Wikipedia website. [20] Gould Jacobs Quinoline forming reaction. (n.d.). MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [21] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [22] PubChem. (2025). 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. Retrieved from PubChem website. [23] Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025). [12] Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline. Retrieved from Google Patents website. [24] PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from PubMed website. [25] Sigma-Aldrich. (n.d.). 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3. Retrieved from Sigma-Aldrich website. [6] BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Retrieved from BenchChem website. [2] Wikipedia. (n.d.). Dehalogenation. Retrieved from Wikipedia website. [26] Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from Química Organica.org website. [27] THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025). [7] LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from LookChem website. [28] ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [29] NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. AChemBlock. (n.d.). This compound 97% | CAS: 855477-01-9. Retrieved from AChemBlock website. [30] BLD Pharm. (n.d.). 1065087-83-3|3-Bromo-8-fluoroquinolin-4-ol. Retrieved from BLD Pharm website. [31] ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [32] ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Retrieved from ResearchGate website. [33] PubMed. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. [13] YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from YouTube website. [34] MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [11] Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from Chemistry LibreTexts website. [8] Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. YouTube. (2019). Dehalogenation Reaction I Alkyl Halide I Particles Academy. Retrieved from YouTube website. [35] YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from YouTube website. [10] Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. [36] YouTube. (2021). Recrystallization of bromoacetanilide round II finished. [37] CP Lab Safety. (n.d.). 8-Bromo-4-chloro-6-fluoroquinoline, 98% Purity, C9H4BrClFN, 250 mg. [38] YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. [39] Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis (video).

Sources

Validation & Comparative

Halogenated Quinolines in Oncology: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Halogenated Quinolines and Their Potential in Cancer Therapy

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Halogenation of this privileged structure has emerged as a powerful strategy to modulate its physicochemical and pharmacological properties, leading to the development of potent anticancer agents.[3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of halogenated quinolines in cancer cells, offering a comparative perspective for researchers, scientists, and drug development professionals.

The Quinoline Core: A Versatile Scaffold for Anticancer Drug Design

Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer properties.[4][5][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of angiogenesis and cell migration.[4][5][6][7][8] Several quinoline-based drugs, such as camptothecin analogs, are already established in clinical practice for cancer treatment.[2][6] The inherent versatility of the quinoline ring system allows for extensive chemical modifications, making it an attractive starting point for the design of novel anticancer therapeutics.[2]

The Impact of Halogenation: Fine-Tuning Anticancer Efficacy

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline scaffold significantly influences its anticancer activity. The nature of the halogen, its position on the ring, and the overall substitution pattern are critical determinants of the compound's potency, selectivity, and pharmacokinetic profile.

Influence of Halogen Type

The electronegativity and size of the halogen atom play a crucial role in the molecule's interaction with its biological targets.

  • Fluorine: Often enhances metabolic stability and bioavailability. Its small size allows it to act as a hydrogen bond acceptor, potentially improving target binding affinity.

  • Chlorine and Bromine: These halogens can increase the lipophilicity of the molecule, facilitating cell membrane permeability. They can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding. Studies on quinoline-chalcone hybrids have shown that the presence of a halogen on the aromatic ring can improve antiproliferative activity.[9]

  • Iodine: While less commonly used, iodine can form strong halogen bonds and has been explored in certain anticancer agents.

Positional Isomerism: A Key Determinant of Activity

The position of the halogen substituent on the quinoline ring is paramount to its biological effect. For instance, the well-known antimalarial drug chloroquine, a 4-aminoquinoline derivative with a chlorine atom at the 7-position, has been extensively investigated for its anticancer properties.[10][11][12] Conversely, a study has indicated that a 7-chloro substitution on the quinoline ring can sometimes decrease cytotoxic activity, highlighting the nuanced effects of positional isomerism.[5]

The following diagram illustrates the key positions on the quinoline ring system relevant to halogenation and their general influence on anticancer activity.

Caption: Key positions for halogenation on the quinoline ring.

Mechanisms of Action: How Halogenated Quinolines Combat Cancer

Halogenated quinolines exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.[6][7][13][14]

  • Induction of Apoptosis: Many halogenated quinolines trigger programmed cell death in cancer cells. For example, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[15]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G2/M.[4][5][6][8][16]

  • Inhibition of Topoisomerases: Certain quinoline derivatives function as topoisomerase inhibitors, interfering with DNA replication and transcription in cancer cells.[7][14]

  • Kinase Inhibition: Halogenated quinolines can act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as tyrosine kinases.[6][7]

  • Autophagy Modulation: Chloroquine and hydroxychloroquine are well-known inhibitors of autophagy, a cellular process that can promote cancer cell survival under stress.[10][11][17][18] By blocking autophagy, these drugs can sensitize cancer cells to conventional therapies.[12]

  • Induction of Reactive Oxygen Species (ROS): Some quinoline-chalcone hybrids have been found to induce the generation of ROS in cancer cells, leading to oxidative stress and cell death.[16][19]

The following diagram illustrates a simplified signaling pathway affected by certain halogenated quinolines, leading to apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell HQ Halogenated Quinoline Bax Bax (Pro-apoptotic) HQ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HQ->Bcl2 Downregulates Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Activates Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified apoptosis pathway induced by halogenated quinolines.

Comparative Analysis: Halogenated Quinolines vs. Alternatives

The following table provides a comparative summary of the anticancer activity of various halogenated quinoline derivatives against different cancer cell lines, based on reported IC50 values.

Compound TypeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid4-ChloroMGC-803 (Gastric)1.38[16]
Quinoline-Chalcone Hybrid4-ChloroHCT-116 (Colon)5.34[16]
Quinoline-Chalcone Hybrid4-ChloroMCF-7 (Breast)5.21[16]
Quinoline-Indole Derivative2-Chloro, 5-MethoxyMGC-803 (Gastric)0.58[8]
Quinoline-Indole Derivative2-Chloro, 5-MethoxyHCT-116 (Colon)0.68[8]
Quinoline-Indole Derivative2-Chloro, 5-MethoxyKyse450 (Esophageal)0.59[8]
Bis-quinolinemeta-para isomerU937 (Leukemia)0.7[20]
Bis-quinolinemeta-para isomerHL60 (Leukemia)0.2[20]
7-alkoxy-4-aminoquinoline7-(4-fluorobenzyloxy)Various< 1.0[21]

Experimental Protocols for Evaluation

To assess the anticancer activity of novel halogenated quinoline derivatives, a series of standardized in vitro assays are essential. The following outlines a typical experimental workflow.

Experimental_Workflow start Synthesized Halogenated Quinoline Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT, Resazurin) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanistic Studies (e.g., Western Blot for key proteins) apoptosis->mechanism cell_cycle->mechanism end Lead Compound Identification mechanism->end

Caption: Experimental workflow for evaluating anticancer activity.

Step-by-Step Protocol: MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of halogenated quinolines against a panel of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in the cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The exploration of halogenated quinolines continues to be a fertile ground for the discovery of novel anticancer agents.[16][19][22][23] Future research will likely focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create multi-target agents that can overcome drug resistance.[9][24][25]

  • Target Identification: Elucidating the precise molecular targets of promising halogenated quinolines to better understand their mechanisms of action.

References

Spectroscopic comparison of 3-Bromo-8-fluoroquinoline and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of 3-Bromo-8-fluoroquinoline and Its Analogs

Introduction: The Quinoline Scaffold in Modern Science

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, owing to the scaffold's ability to intercalate with DNA and interact with various enzymes. The precise functionalization of the quinoline ring with substituents like halogens dramatically alters its electronic properties, bioavailability, and therapeutic efficacy.

This guide provides a comprehensive spectroscopic comparison of This compound , a disubstituted quinoline derivative, against its monosubstituted analogs, 3-Bromoquinoline and 8-Fluoroquinoline . Understanding the distinct spectroscopic signatures imparted by bromine and fluorine atoms is paramount for researchers in verifying synthesis, confirming structure, and ensuring the purity of these critical compounds. As a senior application scientist, this guide explains the causality behind experimental choices and provides validated protocols to ensure trustworthy and reproducible characterization.

Structural Overview and Comparative Framework

The introduction of bromine at the C3 position and fluorine at the C8 position creates a unique electronic and steric environment in this compound. To appreciate its specific characteristics, we will compare it against its parent monosubstituted analogs. This comparison allows for the systematic deconvolution of each halogen's contribution to the overall spectroscopic profile.

G cluster_target Target Compound cluster_analogs Primary Analogs node_target This compound node_analog1 3-Bromoquinoline node_target->node_analog1 Remove F node_analog2 8-Fluoroquinoline node_target->node_analog2 Remove Br

Caption: Structural relationship between the target compound and its key analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise substitution pattern on the quinoline ring. The chemical environment of each proton (¹H) and carbon (¹³C) atom is exquisitely sensitive to the electronic effects of the halogen substituents.

Causality Behind Experimental Choices

The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference (δ = 0.00 ppm), ensuring high accuracy and reproducibility across different instruments.

¹H NMR: Proton Environment Analysis

The aromatic protons of the quinoline ring system are typically observed in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1]

  • This compound : The spectrum is expected to be complex. The protons on the pyridine ring (H2, H4) will be significantly deshielded. The fluorine at C8 will introduce through-space coupling (¹⁹F-¹H coupling) to nearby protons, particularly H7, leading to more complex splitting patterns (doublets of doublets, etc.). The aromatic protons are noted to appear between 7.85-8.00 ppm.[1]

  • 3-Bromoquinoline : The spectrum is simpler than the difunctionalized analog. The absence of the C8-fluorine removes the complex ¹⁹F-¹H couplings, resulting in clearer doublet and triplet signals for the protons on the benzene portion of the ring.

  • 8-Fluoroquinoline : Here, the C3 position is unsubstituted. The H3 proton will appear as a distinct signal, coupled to H2 and H4. The influence of the C8-fluorine on the benzene ring protons remains.

CompoundKey ¹H NMR Features
This compound Signals in the δ 7.85-8.00 ppm range; complex splitting due to F-H coupling.[1]
3-Bromoquinoline Six distinct signals in the aromatic region (δ 7.0-9.0 ppm).[2]
8-Fluoroquinoline Presence of H3 signal; F-H coupling affects protons on the carbocyclic ring.
¹³C NMR: Carbon Framework Confirmation
  • This compound : The spectrum will show nine distinct carbon signals. The C-F bond will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz), which is an unambiguous indicator of a direct fluorine attachment. The carbon atom attached to bromine (C3) will show a reduced signal intensity due to the quadrupolar relaxation effect of the bromine atom.

  • 3-Bromoquinoline : The spectrum will lack the characteristic large C-F coupling, simplifying the interpretation. The C3 signal will still be broad or of lower intensity.

  • 8-Fluoroquinoline : The C8 signal will exhibit the large ¹JCF coupling, while the C3 signal will appear as a standard CH carbon with typical intensity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the quinoline sample.[2]

  • Dissolution : Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Ensure the solvent contains 0.03% v/v TMS as an internal standard.

  • Homogenization : Gently vortex the tube until the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition : Set appropriate parameters (e.g., spectral width, acquisition time, relaxation delay). Acquire the Free Induction Decay (FID) data, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Processing : Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Definitive Molecular Weight and Elemental Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For halogenated molecules, it provides a definitive signature through characteristic isotopic patterns.

Comparative Analysis of Molecular Ion Peaks
  • This compound (C₉H₅BrFN) : The molecular weight is approximately 226.05 g/mol .[1][3] The mass spectrum will exhibit a highly characteristic pair of molecular ion peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M+) and one for the ⁸¹Br isotope (M+2). This 1:1 isotopic pattern is an unmistakable sign of a single bromine atom in the molecule.[1]

  • 3-Bromoquinoline (C₉H₆BrN) : The molecular weight is approximately 208.05 g/mol .[2][4][5] Its mass spectrum will also show the classic 1:1 M+ and M+2 isotopic pattern for bromine, but centered at a lower m/z value.

  • 8-Fluoroquinoline (C₉H₅FN) : The molecular weight is approximately 147.14 g/mol . Its mass spectrum will show a single, sharp molecular ion peak, as fluorine is monoisotopic (¹⁹F).

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Feature
This compound C₉H₅BrFN226.05[1][3]M+ and M+2 peaks (m/z ≈ 225, 227) in a ~1:1 ratio.
3-Bromoquinoline C₉H₆BrN208.05[4][5]M+ and M+2 peaks (m/z ≈ 207, 209) in a ~1:1 ratio.
8-Fluoroquinoline C₉H₅FN147.14Single M+ peak (m/z ≈ 147).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation and ion formation.

  • Mass Analysis : Analyze the generated ions in positive ion mode. Scan a relevant mass range (e.g., m/z 100-400) to detect the molecular ion.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak(s) and confirm the characteristic bromine isotopic pattern where applicable.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule. The analysis focuses on the vibrations of the aromatic system and the carbon-halogen bonds.

Comparative Vibrational Analysis
  • This compound : The IR spectrum will show strong absorption peaks corresponding to the aromatic C=C stretching vibrations and quinoline ring vibrations.[1] A key feature will be a strong C-F stretching band, typically found in the 1000-1300 cm⁻¹ region. The C-Br stretch occurs at a much lower frequency (typically 500-650 cm⁻¹) and can be harder to definitively assign but contributes to the unique fingerprint region.[6]

  • 3-Bromoquinoline : The spectrum will be similar in the aromatic region but will conspicuously lack the strong C-F stretching band.

  • 8-Fluoroquinoline : This analog will exhibit the C-F stretching band but will have a different fingerprint region compared to the disubstituted compound due to the absence of the C-Br bond.

CompoundAromatic C=C Stretches (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound PresentStrong, ~1000-1300Present, ~500-650
3-Bromoquinoline PresentAbsentPresent, ~500-650
8-Fluoroquinoline PresentStrong, ~1000-1300Absent
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Collection : Acquire the sample spectrum. The instrument's software will automatically ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the crystal after the measurement.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The position and intensity of absorption bands are sensitive to the electronic nature of substituents.

Comparative Electronic Spectra

The quinoline scaffold exhibits characteristic π → π* transitions. The introduction of halogens, which have both inductive (-I) and resonance (+M) effects, can modulate the energy of these transitions.

  • This compound : The combined electronic effects of both bromine and fluorine will influence the absorption maxima (λ_max). Halogens typically cause a bathochromic (red) shift compared to the unsubstituted quinoline due to the extension of conjugation by lone pair electrons.

  • Analogs : The monosubstituted analogs will also show shifts relative to parent quinoline, but the magnitude and position of λ_max will differ from the disubstituted compound, reflecting their distinct electronic structures. The choice of solvent is also known to influence the UV spectra of quinoline derivatives.[7]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).[7] Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Cuvette Preparation : Fill a quartz cuvette with the solvent to be used as a blank. Fill a second cuvette with the sample solution.

  • Baseline Correction : Place the blank cuvette in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement : Replace the blank with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer unambiguous confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation node_start Synthesized Compound (e.g., this compound) node_ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) node_start->node_ms node_ir Infrared (IR) Spectroscopy - Functional Groups (C-F) - Fingerprint Region node_start->node_ir node_nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity - Substitution Pattern node_start->node_nmr node_confirm Structure Confirmed node_ms->node_confirm node_ir->node_confirm node_nmr->node_confirm

Caption: Integrated workflow for the spectroscopic characterization of quinoline derivatives.

Conclusion

The comprehensive characterization of This compound is reliably achieved through the synergistic application of NMR, mass spectrometry, and IR spectroscopy. Each technique provides distinct and complementary information. Mass spectrometry confirms the molecular weight and the presence of bromine through its classic isotopic signature.[1] IR spectroscopy validates the presence of the key C-F bond and provides a unique molecular fingerprint.[1] Finally, NMR spectroscopy delivers the definitive proof of the substitution pattern and overall molecular connectivity.[1] By comparing its spectra to those of its monosubstituted analogs, researchers can clearly identify the specific contributions of each halogen, enabling confident and unambiguous structural elucidation essential for advancing research and drug development.

References

  • Pytka, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available from: [Link]

  • Perni, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available from: [Link]

  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available from: [Link]

  • Pytka, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. Available from: [Link]

  • PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. Available from: [Link]

  • National Institute of Standards and Technology. Quinoline, 3-bromo-. NIST Chemistry WebBook. Available from: [Link]

  • ChemSynthesis. 3-bromoquinoline. Available from: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available from: [Link]

Sources

Validating the Anticancer Mechanism of 3-Bromo-8-fluoroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel 3-bromo-8-fluoroquinoline derivatives. We will explore a hypothesized dual mechanism of action—Aurora Kinase A inhibition and Topoisomerase I poisoning—and present a detailed roadmap for its experimental validation. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating study.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoline core, enhancing its therapeutic potential. Specifically, the 3-bromo substitution provides a reactive handle for further chemical modifications, while the 8-fluoro group can improve metabolic stability and target binding affinity.[1]

Based on existing literature for structurally related compounds, we hypothesize that this compound derivatives exert their anticancer effects through a multi-pronged attack on cancer cell proliferation and survival. Evidence suggests that quinoline derivatives can function as potent inhibitors of key cellular enzymes, including Aurora kinases and topoisomerases.[1][3] This guide will focus on validating a hypothesized dual mechanism of action: the inhibition of Aurora Kinase A, a critical regulator of mitosis, and the poisoning of Topoisomerase I, an enzyme essential for DNA replication and repair.

Proposed Dual Mechanism of Action of this compound Derivatives

To provide a clear framework for our validation studies, we propose that this compound derivatives (referred to as 3-Br-8-F-Q) exert their anticancer effects through two primary mechanisms:

  • Aurora Kinase A Inhibition: Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is common in many cancers and is associated with poor prognosis.[4] We hypothesize that 3-Br-8-F-Q binds to the ATP-binding pocket of Aurora Kinase A, inhibiting its catalytic activity. This would lead to mitotic arrest and subsequent apoptosis.[1]

  • Topoisomerase I Inhibition: Topoisomerase I is an enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] Topoisomerase inhibitors trap the enzyme-DNA covalent complex, leading to DNA damage and cell death.[5] We propose that 3-Br-8-F-Q intercalates into DNA and stabilizes the Topoisomerase I-DNA cleavage complex, effectively "poisoning" the enzyme.

The following sections will detail the experimental workflow to test this dual-action hypothesis, with comparisons to established drugs: Sorafenib , a multi-kinase inhibitor, and Doxorubicin , a well-known topoisomerase inhibitor.[5][6]

Proposed_Mechanism 3-Br-8-F-Q 3-Br-8-F-Q Aurora_Kinase_A Aurora Kinase A 3-Br-8-F-Q->Aurora_Kinase_A Inhibition Topoisomerase_I Topoisomerase I 3-Br-8-F-Q->Topoisomerase_I Inhibition Mitotic_Arrest Mitotic Arrest (G2/M) Aurora_Kinase_A->Mitotic_Arrest Leads to DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed dual anticancer mechanism of this compound derivatives.

Experimental Validation Workflow

A logical and stepwise approach is crucial for validating the proposed mechanism. The workflow should begin with broad cellular effects and progressively narrow down to specific molecular targets.

Experimental_Workflow Cytotoxicity Part 1: Assess Cytotoxicity (MTT Assay) Cell_Cycle Part 2: Analyze Cell Cycle Progression (Propidium Iodide Staining) Cytotoxicity->Cell_Cycle Apoptosis Part 3: Quantify Apoptosis Induction (Annexin V/PI Staining) Cell_Cycle->Apoptosis Kinase_Inhibition Part 4: Evaluate Kinase Inhibition (In Vitro Kinase Assay) Apoptosis->Kinase_Inhibition Topoisomerase_Inhibition Part 5: Assess Topoisomerase Inhibition (DNA Relaxation Assay) Apoptosis->Topoisomerase_Inhibition

Caption: Stepwise experimental workflow for mechanism validation.

Part 1: Assessing Cytotoxicity

The initial step is to determine the cytotoxic potential of the 3-Br-8-F-Q derivative against a panel of cancer cell lines. This provides essential dose-response data for subsequent mechanistic studies.

Rationale for Cell Line Selection: The choice of cell lines is critical for obtaining clinically relevant data.[7] We recommend a panel that includes:

  • A549 (Non-Small Cell Lung Cancer): A widely used and well-characterized cell line.

  • MCF-7 (Breast Cancer): Represents a common solid tumor type.

  • HCT116 (Colon Cancer): Another prevalent solid tumor model.

  • A normal, non-cancerous cell line (e.g., MRC-5, human lung fibroblast): To assess selectivity and potential toxicity to healthy cells.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-Br-8-F-Q derivative, Sorafenib, and Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative IC50 Values

CompoundA549 (µM)MCF-7 (µM)HCT116 (µM)MRC-5 (µM)
3-Br-8-F-Q (Hypothetical) 2.53.11.8> 50
Sorafenib 5-105-86-12> 20
Doxorubicin 0.1-0.50.05-0.20.2-0.81-5

Note: IC50 values for Sorafenib and Doxorubicin are approximate and can vary based on experimental conditions.[9][10]

Part 2: Analyzing Cell Cycle Progression

To investigate how 3-Br-8-F-Q affects cell proliferation, we will analyze its impact on cell cycle distribution.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.[11][12]

  • Cell Treatment: Treat cells with the 3-Br-8-F-Q derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[13]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of Aurora Kinase A inhibition.

Part 3: Quantifying Apoptosis Induction

The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer agents.

Experimental Protocol: Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells.[15][16] Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[17]

  • Cell Treatment: Treat cells with the 3-Br-8-F-Q derivative at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Part 4: Evaluating Direct Kinase Inhibition

To confirm direct inhibition of Aurora Kinase A, an in vitro kinase assay is essential.

Experimental Protocol: In Vitro Kinase Assay

This assay measures the ability of the 3-Br-8-F-Q derivative to inhibit the phosphorylation of a substrate by purified Aurora Kinase A.[2]

  • Assay Setup: In a microplate, combine purified recombinant Aurora Kinase A enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the 3-Br-8-F-Q derivative and Sorafenib (as a positive control).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).[19][20]

  • Data Analysis: Calculate the IC50 value for the inhibition of Aurora Kinase A.

Data Presentation: Comparative Kinase Inhibition

CompoundAurora Kinase A IC50 (nM)
3-Br-8-F-Q (Hypothetical) 50
Sorafenib >10,000 (Sorafenib is not a potent Aurora Kinase inhibitor)[6]
Known Aurora A Inhibitor (e.g., Alisertib) <10
Part 5: Assessing Topoisomerase Inhibition

To validate the second arm of our proposed mechanism, we will assess the ability of the 3-Br-8-F-Q derivative to inhibit Topoisomerase I.

Experimental Protocol: DNA Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. An inhibitor will prevent this relaxation.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified Topoisomerase I, and reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the 3-Br-8-F-Q derivative and Doxorubicin (as a positive control).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topoisomerase I will result in the persistence of the supercoiled DNA band.

Conclusion

This guide provides a structured and comprehensive approach to validating the proposed dual anticancer mechanism of this compound derivatives. By systematically progressing from broad cellular effects to specific molecular targets and including relevant positive controls for comparison, researchers can generate a robust dataset that elucidates the compound's mechanism of action. The detailed protocols and rationale provided herein are intended to empower scientists in their drug discovery and development efforts, ultimately contributing to the advancement of novel cancer therapeutics.

References

  • Flow Cytometry and Cell Sorting Facility, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Ferreira, B. I., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 20(5), 321-333. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Open Targets Blog. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. Retrieved from [Link]

  • MDPI. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 3-Bromo-8-fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The introduction of specific substitutions, such as the bromine and fluorine atoms in the 3-Bromo-8-fluoroquinoline structure, allows for the fine-tuning of these biological effects. This guide provides a comprehensive framework for the in vitro evaluation of this class of compounds, moving beyond simple protocols to explain the causal logic behind each experimental step. Our objective is to equip researchers with a robust, multi-assay strategy to progress from initial efficacy screening to mechanistic elucidation and target validation.

Chapter 1: Foundational Efficacy Screening: Assessing Cellular Viability

The Rationale: Establishing a Biological Effect

Before investigating complex mechanisms, the primary question is whether the compound exerts any biological effect on whole cells. Cell viability assays serve as the foundational gateway for this assessment. They measure the overall health of a cell population and can indicate cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). The most common methods rely on quantifying the metabolic activity of viable cells.[4]

Comparative Assay Selection: XTT vs. MTT

Two prevalent colorimetric assays for this purpose are the MTT and XTT assays. Both utilize a tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay produces a purple formazan product that is insoluble in water.[4] A separate solubilization step, typically using an organic solvent like DMSO or SDS, is required before the absorbance can be read.[4] This additional step can introduce variability and potential toxicity.

  • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate): The XTT assay is a second-generation alternative where the resulting formazan product is water-soluble. This key advantage eliminates the need for a solubilization step, simplifying the protocol, reducing procedural errors, and making it more suitable for high-throughput screening.[6]

For these reasons, the XTT assay is the recommended starting point for evaluating this compound compounds.

Experimental Workflow: XTT Cell Viability Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells 1. Plate Cells (e.g., 1x10^4 cells/well in 96-well plate) incubate_24h 2. Incubate for 24h (Allow cells to adhere) plate_cells->incubate_24h add_compound 3. Add Serial Dilutions of this compound incubate_24h->add_compound incubate_48h 4. Incubate for 48-72h (Exposure period) add_compound->incubate_48h prep_xtt 5. Prepare XTT/PMS Solution (Mix XTT reagent with electron coupling agent) add_xtt 6. Add XTT Solution to Wells prep_xtt->add_xtt incubate_4h 7. Incubate for 2-4h (Color development) add_xtt->incubate_4h read_plate 8. Read Absorbance (450-490 nm on plate reader) incubate_4h->read_plate analyze_data 9. Analyze Data (Calculate IC50 values) read_plate->analyze_data

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound compound and a comparator compound (e.g., Ciprofloxacin or a standard chemotherapeutic like Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Exposure: Incubate the plate for the desired exposure period (typically 48 to 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling solution (e.g., PMS - Phenazine Methosulfate). Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT to PMS).[7]

  • Assay Reaction: Add 50 µL of the prepared XTT mixture to each well and gently swirl the plate.

  • Color Development: Incubate the plate for 2 to 4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT to a water-soluble orange formazan product.[6]

  • Data Acquisition: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength between 450 and 490 nm.[7] A reference wavelength of 630-690 nm is often used to subtract background noise.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data: Comparative Cytotoxicity
CompoundCell LineTarget TypeIC₅₀ (µM)
This compound A549 (Human Lung Carcinoma)Cancer4.5
This compound PC-3 (Human Prostate Cancer)Cancer2.9
Doxorubicin (Comparator)A549 (Human Lung Carcinoma)Cancer0.8
Doxorubicin (Comparator)PC-3 (Human Prostate Cancer)Cancer1.2
This compound E. coli (ATCC 25922)Bacteria1.8
Ciprofloxacin (Comparator)E. coli (ATCC 25922)Bacteria0.015

Chapter 2: Mechanistic Insights: Enzyme Inhibition Assays

The Rationale: Identifying a Molecular Target

The quinoline scaffold is a known inhibitor of various enzymes.[8][9] Specifically, the structural similarity of this compound to the fluoroquinolone class of antibiotics suggests that bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are highly plausible targets.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.[12] An in vitro DNA gyrase supercoiling assay is a definitive method to test this hypothesis.

Assay Principle: DNA Gyrase Supercoiling

Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. This enzymatic activity can be visualized using agarose gel electrophoresis. Supercoiled DNA is more compact and migrates faster through the gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.[11]

Mechanism of Action: DNA Gyrase and Quinolone Inhibition

G cluster_process Normal Enzymatic Cycle cluster_inhibition Inhibition by Quinolone Compound relaxed_dna Relaxed Plasmid DNA gyrase_binding DNA Gyrase + ATP Binding relaxed_dna->gyrase_binding cleavage DNA Cleavage & Strand Passage gyrase_binding->cleavage ligation DNA Ligation & Release cleavage->ligation trap Traps Gyrase-DNA Complex (Cleavage Complex) cleavage->trap Inhibitor Intervenes supercoiled_dna Supercoiled DNA ligation->supercoiled_dna inhibitor This compound inhibitor->trap block Blocks Ligation Step trap->block no_supercoiling No Supercoiling (Relaxed DNA remains) block->no_supercoiling

Detailed Protocol: In Vitro DNA Gyrase Supercoiling Assay
  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a standard 20 µL reaction, combine:

    • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP)

    • Relaxed pBR322 plasmid DNA (as substrate)

    • DNA Gyrase enzyme (e.g., from E. coli)

    • Serial dilutions of the this compound compound or a comparator (Ciprofloxacin).

    • Nuclease-free water to the final volume.

  • Incubation: Mix gently and incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and Proteinase K (to digest it), followed by a brief incubation.

  • Sample Loading: Add 6X DNA loading dye to each reaction tube.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of relaxed and supercoiled forms is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The control lane (no inhibitor) should show a strong band for supercoiled DNA. Increasing concentrations of an effective inhibitor will show a decrease in the supercoiled band and a corresponding increase in the relaxed DNA band. The IC₅₀ is the concentration that inhibits 50% of the supercoiling activity.

Hypothetical Data: Comparative Enzyme Inhibition
CompoundEnzyme TargetIC₅₀ (µM)
This compound E. coli DNA Gyrase0.95
Ciprofloxacin (Comparator)E. coli DNA Gyrase0.08

Chapter 3: Target Validation: Confirming Direct Binding

The Rationale: Distinguishing Direct from Indirect Effects

An enzyme inhibition assay demonstrates a functional outcome but does not definitively prove that the compound binds directly to the target protein. The observed effect could be indirect. Therefore, confirming direct physical engagement between the compound and its putative target is a critical validation step.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in a more biologically relevant environment, including cell lysates or intact cells.[14]

Assay Principle: Ligand-Induced Thermal Stabilization

CETSA operates on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[14] When heated, proteins unfold and aggregate. A bound ligand stabilizes the protein's structure, increasing the temperature required to denature it (its melting temperature, or Tm). This thermal shift can be quantified by heating samples to a range of temperatures and measuring the amount of soluble protein remaining at each point, typically via Western blot.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis prep_lysate 1. Prepare Cell Lysate divide_lysate 2. Divide Lysate into Two Aliquots prep_lysate->divide_lysate treat_vehicle 3a. Treat with Vehicle (DMSO) divide_lysate->treat_vehicle treat_compound 3b. Treat with Compound divide_lysate->treat_compound aliquot_tubes 4. Aliquot into PCR tubes treat_vehicle->aliquot_tubes treat_compound->aliquot_tubes heat_gradient 5. Heat across a Temperature Gradient (e.g., 40°C to 70°C) aliquot_tubes->heat_gradient centrifuge 6. Centrifuge to Pellet Aggregates heat_gradient->centrifuge collect_supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->collect_supernatant sds_page 8. Analyze by SDS-PAGE & Western Blot (Probe for Target Protein, e.g., GyrA) collect_supernatant->sds_page plot_curve 9. Plot Melt Curve & Determine ΔTm sds_page->plot_curve

Detailed Protocol: CETSA in Cell Lysate
  • Lysate Preparation: Culture and harvest bacterial or mammalian cells. Lyse the cells using an appropriate method (e.g., sonication or freeze-thaw cycles) in a non-denaturing buffer. Clarify the lysate by centrifugation to remove cell debris.

  • Compound Incubation: Divide the lysate into two main pools. Treat one pool with the this compound compound at a final concentration several-fold above its IC₅₀. Treat the other pool with a vehicle control (e.g., DMSO). Incubate at room temperature for 30 minutes.

  • Heating Step: Aliquot samples from both the treated and vehicle pools into separate PCR tubes for each temperature point in your gradient (e.g., 40, 45, 50, 55, 60, 65, 70°C). Heat the tubes simultaneously in a thermal cycler for 3 minutes, followed by a cooling step.

  • Separation of Soluble Fraction: Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Quantify the total protein concentration and normalize the samples.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GyrA) and a suitable secondary antibody.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature for both the vehicle and compound-treated samples. The shift in the midpoint of the curve (ΔTm) indicates target engagement.

Hypothetical Data: Target Engagement by CETSA
TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)E. coli GyrA52.1°CN/ABaseline Stability
This compound E. coli GyrA56.4°C+4.3°CStrong Target Engagement
Vehicle (DMSO)Control Protein (e.g., GroEL)61.5°CN/AOff-Target Baseline
This compound Control Protein (e.g., GroEL)61.7°C+0.2°CNo Significant Engagement

Conclusion: A Tripartite Strategy for Confident Efficacy Assessment

The evaluation of a novel compound like this compound requires a logical and multi-faceted in vitro approach. This guide outlines a robust tripartite strategy that progresses from foundational screening to mechanistic insight and definitive target validation.

  • Cell Viability (XTT Assay): Confirms broad biological activity and establishes a potency benchmark (IC₅₀).

  • Enzyme Inhibition (Gyrase Assay): Interrogates a plausible mechanism of action and provides a molecular IC₅₀.

  • Target Engagement (CETSA): Validates direct physical binding between the compound and its intended target in a biological matrix.

By systematically applying these comparative assays, researchers can build a comprehensive and compelling data package, confidently establishing the efficacy and mechanism of action of this compound compounds and paving the way for further preclinical development.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Bromo-8-fluoroquinoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its structural rigidity and synthetic tractability make it an excellent starting point for developing potent ATP-competitive inhibitors targeting a wide array of kinases implicated in oncology.[2][3] Recent advances continue to highlight the versatility of quinoline derivatives in achieving significant inhibitory activity.[1] However, the very feature that makes the quinoline scaffold attractive—its ability to interact with the highly conserved ATP binding pocket—also presents the greatest challenge: selectivity .[4]

Off-target kinase inhibition is a primary driver of adverse drug reactions and toxicity, necessitating rigorous cross-reactivity profiling early in the drug discovery process.[5] An inhibitor's value is defined not only by its potency against the intended target but also by its inactivity against other kinases.[4] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel inhibitor derived from a 3-bromo-8-fluoroquinoline scaffold.

To provide a practical context, we will follow a hypothetical lead compound, BFQ-7 , designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer.[6] We will compare its performance against two benchmarks:

  • Gefitinib: A first-generation, selective EGFR inhibitor.[7][8]

  • Staurosporine: A notoriously non-selective, pan-kinase inhibitor, serving as a control for broad off-target activity.[9]

This guide will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and demonstrate how to interpret the resulting data to build a robust selectivity profile for BFQ-7.

Designing the Cross-Reactivity Study: A Logic-Driven Approach

The goal of a cross-reactivity study is not to test against every kinase, but to build an intelligent panel that provides the most meaningful data.[10] This involves a tiered approach, starting broad and becoming more focused. The selection of kinases for the panel should be driven by a clear rationale.

Rationale for Kinase Panel Selection:

  • On-Target Family Members: To assess intra-family selectivity, kinases with high homology to the primary target are crucial. For our EGFR inhibitor BFQ-7, this includes other members of the ErbB family, such as HER2/ErbB2.[11] Unintended inhibition of these closely related kinases can lead to distinct toxicities.

  • Known Quinoline Off-Targets: Historical data and computational predictions suggest that certain kinase families are frequently inhibited by quinoline-based scaffolds. The SRC family of non-receptor tyrosine kinases is a common off-target class.[12] Including kinases like SRC, LYN, and FYN is therefore a prudent choice.

  • Key Signaling Hubs & Anti-Targets: Inhibition of critical kinases involved in fundamental cellular processes (e.g., cell cycle, survival) can lead to significant toxicity. These "anti-targets" include kinases like AKT1 (a serine/threonine kinase) and CDK2 (a cell cycle regulator).

  • Structurally Unrelated Kinases: Including kinases from distant branches of the kinome tree helps to establish the broader selectivity profile and rule out promiscuous binding behavior.

Based on this rationale, our comparative study will utilize the following representative kinase panel:

KinaseFamily/Rationale
EGFR Primary On-Target
HER2/ErbB2On-Target Family
SRCCommon Quinoline Off-Target
AKT1Key Serine/Threonine Kinase
CDK2Cell Cycle Kinase

Experimental Workflow: A Multi-Faceted Assessment of Selectivity

A robust selectivity profile is built upon a cascade of experiments, moving from pure biochemical assays to more physiologically relevant cellular models. This multi-pronged approach ensures that the data is not an artifact of a single assay format and provides a more holistic view of the inhibitor's behavior.

G cluster_0 In Vitro Biochemical Profiling cluster_1 Cellular Context Validation cluster_2 Target Engagement Confirmation a Protocol 1: TR-FRET Kinase Assay b Determine IC50 values against kinase panel a->b Yields d Assess general cytotoxicity as a proxy for off-target effects b->d Correlate c Protocol 2: Luminescent Cell Viability Assay c->d Yields f Confirm intracellular on-target binding and affinity d->f Investigate e Protocol 3: NanoBRET™ Target Engagement Assay e->f Yields

Caption: Overall experimental workflow for selectivity profiling.

Protocol 1: In Vitro Biochemical Profiling via TR-FRET

Causality Behind Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are chosen for their robustness, low susceptibility to compound interference, and homogeneous "add-and-read" format, making them ideal for high-throughput screening.[13][14] The assay directly measures the phosphorylation of a substrate by the kinase, providing a quantitative measure of enzymatic activity.[15] The use of a long-lifetime terbium donor minimizes background fluorescence, enhancing data quality.[16]

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of BFQ-7, Gefitinib, and Staurosporine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in a 384-well source plate, starting from 1 mM.

    • Prepare the Kinase Reaction Buffer containing the required cofactors and DTT.

    • Prepare separate solutions of each kinase (e.g., EGFR, HER2, SRC) and its corresponding fluorescein-labeled substrate peptide in Kinase Reaction Buffer.[17][18]

  • Kinase Reaction:

    • In a low-volume 384-well assay plate, add 2.5 µL of the kinase/substrate solution to each well.

    • Add 25 nL of each compound concentration from the source plate. Include DMSO-only wells as a "no inhibition" control and wells without kinase as a "background" control.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (at the Km for each respective kinase) to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[15]

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 495 nm (terbium donor) and 520 nm (fluorescein acceptor).[16]

    • Calculate the TR-FRET ratio (520 nm / 495 nm) for each well.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (100% activity) and "background" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each kinase.

Protocol 2: Cellular Viability Assessment

Causality Behind Experimental Choice: A broad-spectrum cytotoxic effect in a cell line not dependent on the primary target (e.g., EGFR) can indicate that the inhibitor is hitting one or more essential off-targets. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive and reliable method for this purpose.[19] It quantifies ATP, a direct indicator of metabolic activity and cell viability, in a simple "add-mix-measure" format.[20][21]

Detailed Step-by-Step Methodology:
  • Cell Seeding:

    • Use a cancer cell line that does not overexpress or depend on EGFR for survival (e.g., A549, which is EGFR wild-type).

    • Seed cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.[22]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (BFQ-7, Gefitinib, Staurosporine) in culture medium.

    • Add the desired final concentrations of the compounds to the cells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23]

    • Add 100 µL of the reconstituted reagent directly to each well.[21]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Intracellular Target Engagement Confirmation

Causality Behind Experimental Choice: Biochemical IC₅₀ values can sometimes be misleading due to factors like cell permeability and intracellular ATP concentration. The NanoBRET™ Target Engagement Assay provides a definitive measure of compound binding to the target protein within intact, living cells.[24] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase (the donor) and a fluorescent tracer that binds to the active site (the acceptor).[25] A test compound that engages the target will displace the tracer, causing a decrease in the BRET signal.[26]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor (BFQ-7) Present a NanoLuc-EGFR (Donor) b Fluorescent Tracer (Acceptor) a->b Binding -> High BRET Signal c NanoLuc-EGFR (Donor) d Fluorescent Tracer (Acceptor) e BFQ-7 e->c Binding f Displacement -> Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Step-by-Step Methodology:
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-EGFR fusion protein.[27]

    • Culture the cells for 24 hours to allow for protein expression.[25]

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add the serially diluted test compounds.

    • Add the NanoBRET® tracer to all wells at its predetermined optimal concentration.

    • Add the transfected cell suspension to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

    • Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[25]

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).[27]

  • Data Analysis:

    • Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of inhibitor concentration.

    • Fit the curve to determine the IC₅₀ value, which represents the concentration required for 50% target engagement in live cells.

Data Interpretation & Comparative Analysis

The data from these three orthogonal assays provide a comprehensive selectivity profile. The results should be consolidated into clear, comparative tables.

Table 1: Comparative Biochemical IC₅₀ Values (nM)

(Hypothetical data for illustrative purposes)

KinaseBFQ-7 (Test) Gefitinib (Selective Control) Staurosporine (Non-selective Control)
EGFR 5 25 10
HER28501,20015
SRC1,500>10,0008
AKT1>10,000>10,00020
CDK2>10,000>10,0005

Interpretation: The hypothetical data show that BFQ-7 is a potent EGFR inhibitor. Its selectivity over HER2 is over 170-fold (850/5), which is favorable. Crucially, it shows minimal activity against SRC, AKT1, and CDK2 at concentrations up to 10,000 nM, indicating a clean biochemical profile compared to the promiscuous Staurosporine.

Table 2: Cellular Assay Comparison

(Hypothetical data for illustrative purposes)

AssayCell LineBFQ-7 (Test) Gefitinib (Selective Control) Staurosporine (Non-selective Control)
Growth Inhibition (GI₅₀, nM) A549 (EGFR-WT)9,500>10,00050
Target Engagement (IC₅₀, nM) HEK293 (EGFR-transfected)45150Not Applicable

Interpretation: The high GI₅₀ value for BFQ-7 in A549 cells corroborates the biochemical data, suggesting a lack of significant off-target cytotoxicity. The NanoBRET™ data confirms that BFQ-7 effectively engages EGFR in a live-cell environment at a low nanomolar concentration, validating that the biochemical potency translates to a cellular context.

Conclusion & Future Directions

This guide outlines a rigorous, multi-faceted strategy for evaluating the cross-reactivity of a novel this compound based kinase inhibitor. By combining precise biochemical profiling with validation in cellular systems, researchers can build a high-confidence selectivity profile.

The hypothetical compound, BFQ-7, demonstrates a promising profile: potent on-target activity, good selectivity against a closely related family member, and minimal off-target activity in both biochemical and cellular assays. This self-validating system of orthogonal assays provides the trustworthiness required for advancing a compound in the drug discovery pipeline. The next logical step would be to expand the biochemical screen to a broader kinome panel (e.g., >300 kinases) to uncover any unexpected off-targets before proceeding to more complex cellular signaling and in vivo toxicology studies.[10][28]

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Kurebayashi, J., et al. (2004). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in Molecular Biology, 283, 199-206. Retrieved from [Link]

  • Histo-Scientific Research Laboratories. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 238, 114434. Retrieved from [Link]

  • Bower, J. F., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Biophysics and Molecular Biology, 121(1), 1-11. Retrieved from [Link]

  • Leach, K. L., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Regulatory Toxicology and Pharmacology, 58(2), 263-274. Retrieved from [Link]

  • Mokhtar, M., et al. (2023). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. Retrieved from [Link]

  • Hudson, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Doctoral dissertation, University of South Florida). Retrieved from [Link]

  • Huang, D., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i479-i485. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • van Zandwijk, N., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 460-464. Retrieved from [Link]

  • Abdel-Atty, M. M., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(13), 5183. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Journal of Allergy and Clinical Immunology, 126(1), 3-11. Retrieved from [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 383-393. Retrieved from [Link]

  • Vyklicky, V., et al. (2015). FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(12), 2571-2579. Retrieved from [Link]

  • de Weger, V. A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 977035. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2018). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Oncotarget, 9(1), 931-945. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • Han, S. W., et al. (2005). Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Clinical Cancer Research, 11(21), 7729-7735. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]

  • Okabe, T., et al. (2003). Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation. Japanese Journal of Cancer Research, 94(9), 921-929. Retrieved from [Link]

  • VKEY-BIO. (n.d.). KeyTec® TR - FRET Protein Kinase Assay Kit. Retrieved from [Link]

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  • Kusuhara, H., et al. (2009). Functional characterization of gefitinib uptake in non-small cell lung cancer cell lines. Journal of Pharmacology and Experimental Therapeutics, 329(1), 344-351. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core is a recurring motif, celebrated for its presence in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this scaffold is paramount to the discovery of novel therapeutics and advanced materials. 3-Bromo-8-fluoroquinoline emerges as a particularly valuable building block, offering a handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[2][3][4] The presence of the fluorine atom at the 8-position introduces unique electronic properties that can modulate the reactivity of the C-Br bond and influence the physicochemical properties of the resulting products, such as metabolic stability and binding affinity.

This guide provides a comprehensive benchmark of the reactivity of this compound in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By examining experimental data and elucidating the mechanistic underpinnings of these transformations, we aim to provide researchers with the insights necessary to effectively utilize this versatile building block in their synthetic endeavors.

The Influence of Substitution: An Electronic and Steric Perspective

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic and steric environment of the C-Br bond. The fluorine atom at the 8-position exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the quinoline ring system. This electronic perturbation can influence the key steps of the catalytic cycle. For instance, a more electron-deficient aryl halide may undergo oxidative addition to the Pd(0) catalyst at a different rate compared to its non-fluorinated counterpart.[5][6] Conversely, the bromine at the 3-position is ortho to the quinoline nitrogen, which can also play a role in the reactivity profile through coordination effects with the metal catalyst. Understanding these nuances is critical for the rational selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes.

Benchmarking in Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[7][8][9] The reaction couples an organohalide with a boronic acid or its derivative in the presence of a palladium catalyst and a base.[8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂(R) pdiia->pdiib Transmetalation (R-B(OR)₂) pdiib->pd0 Reductive Elimination product Ar-R pdiib->product caption Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Caption: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids, providing a comparative overview for reaction optimization.

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100895
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901688
44-Acetylphenylboronic acidXPhosPdG2 (2)-K₂CO₃ (2)THF/H₂O801285[10]

Note: The data presented is a compilation from typical procedures and may require optimization for specific substrates.

The high yields obtained across a range of electronically diverse boronic acids highlight the robustness of this compound in Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluoro-substituted quinoline does not appear to impede the reaction, and in some cases, may facilitate the oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure adapted from published literature is as follows:[11]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (as specified in the table), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Benchmarking in Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[12][13][14][15] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[16]

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Buchwald_Hartwig_Amination cluster_cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂(NR₂') pdiia->pdiib Amine Coordination & Deprotonation (R₂'NH, Base) pdiib->pd0 Reductive Elimination product Ar-NR₂' pdiib->product caption Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Comparative Performance in Buchwald-Hartwig Amination

The table below outlines representative conditions for the Buchwald-Hartwig amination of this compound.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1101690
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH1001285
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF801888
4n-HexylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)1,4-Dioxane1102482

Note: The data presented is a compilation from typical procedures and may require optimization for specific substrates.

This compound demonstrates excellent reactivity in Buchwald-Hartwig amination with a variety of amines, including cyclic and acyclic secondary amines, as well as primary aryl and alkyl amines. The choice of ligand is crucial for achieving high yields, with sterically hindered biaryl phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Benchmarking in Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[17][18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[17]

Catalytic Cycle of Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂(C≡CR) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-C≡C-R pdiib->product hccr H-C≡C-R cucr Cu-C≡C-R hccr->cucr Cu(I), Base cucr->pdiia To Transmetalation caption Catalytic Cycles for Sonogashira Cross-Coupling.

Caption: Catalytic Cycles for Sonogashira Cross-Coupling.

Comparative Performance in Sonogashira Coupling

The following table presents representative conditions for the Sonogashira coupling of this compound.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60694
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF80889
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PiperidineToluene701291
44-EthynyltoluenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT1693[19]

Note: The data presented is a compilation from typical procedures and may require optimization for specific substrates.

This compound exhibits high reactivity in the Sonogashira coupling, affording the desired alkynylated products in excellent yields under relatively mild conditions. The reaction tolerates both aryl and alkyl terminal alkynes.

Experimental Protocol: Sonogashira Coupling

A general procedure is as follows:[19]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the specified solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst, copper(I) salt, and the amine base under the inert atmosphere.

  • Reaction: Stir the reaction mixture at the indicated temperature for the specified time.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion: A Versatile and Reactive Building Block

This guide has benchmarked the reactivity of this compound in three cornerstone palladium-catalyzed cross-coupling reactions. The experimental data demonstrates that this fluorinated quinoline is a highly reactive and versatile substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, consistently providing high yields of the desired products. The presence of the 8-fluoro substituent does not appear to adversely affect the reactivity and may offer beneficial properties in the final compounds. The provided protocols and comparative data serve as a valuable resource for researchers seeking to incorporate the 3-aryl, 3-amino, and 3-alkynyl-8-fluoroquinoline motifs into their target molecules, paving the way for the discovery of new drug candidates and advanced materials.

References

A Comparative Analysis of Synthetic Routes to 3-Halo-8-Fluoroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-halo-8-fluoroquinoline scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The strategic placement of a halogen at the 3-position provides a valuable handle for further functionalization via cross-coupling reactions, while the 8-fluoro substituent can significantly influence a compound's metabolic stability and binding affinity. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology.

The Friedländer Annulation: A Convergent and Versatile Approach

The Friedländer synthesis is a powerful and widely employed method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5][6][7] For the synthesis of 3-halo-8-fluoroquinolines, this translates to the reaction of 2-amino-3-fluorobenzaldehyde with an α-haloketone.

Mechanism and Rationale

The reaction proceeds via an initial aldol-type condensation between the enolate of the α-haloketone and the aldehyde of 2-amino-3-fluorobenzaldehyde. This is followed by a cyclization-dehydration cascade, where the amino group attacks the ketone carbonyl, leading to the formation of the quinoline ring system. The use of organosilanes, such as triethylsilane, in the presence of an acid promoter can facilitate the reaction, likely by activating the carbonyl group and promoting the dehydration steps.[1]

Experimental Protocol: Organosilane-Promoted Friedländer Synthesis

A representative procedure for the synthesis of a 3-halo-8-fluoroquinoline via this method is as follows:

  • To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq.) and the corresponding α-haloketone (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane) is added triethylsilane (2.0 eq.).

  • The reaction mixture is cooled in an ice bath, and a Lewis acid or a strong protic acid (e.g., trifluoroacetic acid, 1.5 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-halo-8-fluoroquinoline.

Sources

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Among these, bromoquinoline derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[2][3][4][5] A key strategy in modern medicinal chemistry to enhance the therapeutic index of lead compounds is the introduction of fluorine atoms.[6][7][8] This guide provides an in-depth comparison of the cytotoxic profiles of fluorinated versus non-fluorinated bromoquinolines, offering insights into their potential as anticancer agents. We will delve into the rationale behind experimental design, detailed methodologies for assessing cytotoxicity, and the potential signaling pathways involved.

The Rationale for Fluorination: Enhancing Anticancer Potential

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacological properties.[6][7] Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[6][7][8] In the context of bromoquinolines, fluorination is hypothesized to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[7] This can lead to a longer biological half-life and sustained therapeutic effect.

  • Increase Membrane Permeability: Strategic placement of fluorine can increase the lipophilicity of the molecule, potentially facilitating its passage across cellular membranes to reach intracellular targets.[8]

  • Modulate Target Binding: The electronic perturbations caused by fluorine can alter the way the molecule interacts with its biological target, potentially leading to increased binding affinity and potency.[6][8]

This guide will explore how these theoretical advantages translate into measurable differences in cytotoxicity.

Experimental Design for a Comparative Cytotoxicity Study

A robust comparison of fluorinated and non-fluorinated bromoquinolines necessitates a multi-faceted experimental approach. The following workflow outlines a logical progression for evaluating and comparing the cytotoxic effects of these compound classes.

Experimental Workflow Experimental Workflow for Cytotoxicity Comparison cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion A Compound Synthesis (Fluorinated & Non-Fluorinated Bromoquinolines) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Assay (Determine IC50 values) B->C D LDH Assay (Assess Membrane Integrity) C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Caspase Activity Assay (e.g., Caspase-3/7) E->F G Comparative Analysis of IC50 Values F->G H Elucidation of Cytotoxic Mechanism G->H I Structure-Activity Relationship (SAR) H->I

Caption: A logical workflow for the comparative cytotoxic evaluation of novel compounds.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key cytotoxicity assays are provided. These protocols are foundational for generating the comparative data discussed in this guide.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated bromoquinolines in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity and compromised membrane integrity.[12][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.[15]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[15]

Apoptosis Execution: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity.[16][17][18]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the Annexin V/PI staining assay.

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add a caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysate.[16]

  • Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for substrate cleavage.[16]

  • Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[16]

  • Data Analysis: Quantify the fold-increase in caspase activity relative to untreated controls.

Anticipated Results and Comparative Analysis

Based on the principles of medicinal chemistry, we can anticipate the following outcomes from a comparative study of fluorinated and non-fluorinated bromoquinolines.

ParameterNon-Fluorinated BromoquinolineFluorinated BromoquinolineRationale
IC50 Value (MTT Assay) Moderate to HighLower Enhanced lipophilicity and target binding affinity due to fluorine may lead to increased potency.[19]
LDH Release Concentration-dependentHigher at lower concentrations Increased potency of the fluorinated compound could lead to more rapid loss of membrane integrity.
Apoptotic Cell Population SignificantPotentially higher Enhanced pro-apoptotic activity due to more efficient target engagement.
Caspase-3/7 Activity ElevatedSignificantly higher A stronger induction of the apoptotic cascade is expected with a more potent compound.

Potential Signaling Pathways in Bromoquinoline-Induced Cytotoxicity

Quinoline derivatives are known to induce apoptosis through various signaling pathways.[1][20][21] The cytotoxic effects of bromoquinolines, and their potentially more potent fluorinated counterparts, are likely mediated through the induction of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, both of which converge on the activation of executioner caspases like caspase-3.[20]

Apoptosis Signaling Pathway Potential Apoptotic Pathways for Bromoquinolines cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A Fluorinated/Non-Fluorinated Bromoquinoline B Mitochondrial Stress A->B F Death Receptor Binding A->F C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E I Caspase-3 Activation E->I G DISC Formation F->G H Caspase-8 Activation G->H H->I J Apoptosis I->J

Caption: Converging intrinsic and extrinsic pathways leading to apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of fluorinated and non-fluorinated bromoquinolines. The strategic incorporation of fluorine is a promising approach to enhance the anticancer properties of the bromoquinoline scaffold. The experimental protocols detailed herein offer a robust methodology for quantifying differences in cytotoxicity and elucidating the underlying mechanisms of action.

Future research should focus on synthesizing a focused library of fluorinated bromoquinolines with varying fluorine substitution patterns to establish a clear structure-activity relationship. Further investigation into the specific molecular targets of these compounds will be crucial for their rational design and development as next-generation anticancer therapeutics. The data strongly suggests that fluorination is a key strategy for unlocking the full therapeutic potential of bromoquinolines.[22]

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Safety Operating Guide

Understanding the Hazard: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and professional responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Bromo-8-fluoroquinoline, ensuring the protection of laboratory personnel, the integrity of your research environment, and compliance with environmental regulations.

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates careful handling due to its inherent toxicological profile. Understanding these hazards is the first step in appreciating the necessity of the disposal procedures outlined below.

According to its classification under the Globally Harmonized System (GHS), this compound presents several health hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The presence of bromine and fluorine atoms means it is classified as a halogenated organic compound , a critical distinction for waste segregation.[3]

Hazard Classification GHS Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Core Directive: The Principle of Segregated Disposal

The single most important principle in managing this waste stream is segregation . Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[3][4][5] The reason is twofold:

  • Treatment Method: Halogenated waste requires specific disposal methods, such as high-temperature incineration with flue gas scrubbing, to neutralize the corrosive and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[2] Mixing it with non-halogenated waste contaminates the entire volume, necessitating this more complex and costly treatment for all of it.[3]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) designates spent halogenated solvents as specific hazardous wastes (e.g., F001, F002 codes).[6][7] Improper mixing can lead to significant regulatory violations.

Therefore, under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in general trash. [2][4]

Operational Protocol: From Benchtop to Final Disposal

This protocol provides a systematic workflow for handling this compound waste from the point of generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

Equipment Specification Rationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be inspected before use.To prevent skin contact and irritation.[2]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and eye irritation.[2][8]
Lab Coat Standard laboratory coat, buttoned.To protect skin and clothing from contamination.
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2][9]
Step 2: Waste Collection at the Point of Generation

Proper disposal begins the moment the waste is created.

  • Designate a Waste Beaker: At your workstation within the fume hood, designate a specific, clearly labeled beaker for the temporary collection of liquid waste containing this compound.[5]

  • Solid Waste:

    • Unused Compound: Collect any unneeded or expired solid this compound in its original container or a new, compatible, and tightly sealed container labeled as "Hazardous Waste."[2]

    • Contaminated Materials: Items such as weighing paper, gloves, and absorbent pads used during handling or spill cleanup should be collected in a designated, sealed plastic bag or container.[2][4] This container must also be labeled as "Hazardous Waste."

Step 3: Transfer to Designated Waste Container

At the end of your work session, transfer the collected waste to the laboratory's main hazardous waste accumulation container.

  • Locate the Correct Container: Find the container designated for "Halogenated Organic Waste." [4][5]

  • Transfer Liquids: Using a funnel, carefully pour the contents of your temporary waste beaker into the main halogenated waste container.

  • Transfer Solids: Place the sealed bags or containers of contaminated solid waste into the designated solid halogenated waste drum.

  • Seal the Container: Securely close the main waste container. Hazardous waste containers must remain closed at all times except when waste is actively being added.[4] This prevents the release of volatile compounds and protects against spills.

Step 4: Labeling and Documentation

Accurate labeling is a legal requirement under OSHA's Hazard Communication Standard and EPA regulations.[10][11]

  • Ensure the main waste container is clearly labeled with the words "Hazardous Waste." [4]

  • List all chemical constituents on the container's tag, including "this compound." Do not use abbreviations or chemical formulas.[4]

  • Update the waste log as required by your institution’s EHS department.

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

G start Waste Containing This compound Generated waste_type Identify Waste Type start->waste_type solid_node Solid Waste (e.g., contaminated gloves, paper, unused solid compound) waste_type->solid_node Solid liquid_node Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_node Liquid sharps_node Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_node Sharps solid_container Collect in a designated, sealed, and labeled container. solid_node->solid_container liquid_container Collect in designated 'Halogenated Organic Waste' container. liquid_node->liquid_container sharps_container Place in a puncture-proof 'Sharps Waste' container. sharps_node->sharps_container final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.[2][12]

  • Control Ignition Sources: If the material is in a solvent, remove all sources of ignition.[2][4]

  • Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[4]

  • Don Appropriate PPE: Before attempting cleanup, wear the PPE detailed in Table 2.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit.[13][14] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated container.[2][15] Label the container as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with soap and water.[13] Collect the cleaning materials as contaminated waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][14][16] Remove contaminated clothing while rinsing.[2][12]

For large spills, evacuate the area, close the doors, and contact your institution's EHS department or emergency response team immediately.[4][17]

By adhering to this guide, you contribute to a culture of safety, ensure the integrity of your laboratory, and uphold your professional responsibility to protect our environment.

References

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  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from Penta Chemicals. [Link]

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A Senior Application Scientist's Guide to Handling 3-Bromo-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and our personal safety are paramount. Compounds like 3-Bromo-8-fluoroquinoline, a halogenated quinoline, are valuable building blocks in medicinal chemistry and materials science. However, their handling demands a rigorous, well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Profile Analysis: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is essential. Based on its Safety Data Sheet (SDS) and Globally Harmonized System (GHS) classification, the compound presents several hazards.[1][2]

Hazard StatementGHS ClassificationPotential Effect
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315 Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
H319 Serious Eye Irritation (Category 2)Causes serious, potentially damaging, eye irritation.[1][2]
H335 Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation if inhaled as a dust or vapor.[1][2]

This hazard profile dictates that all handling procedures must prevent ingestion, skin and eye contact, and inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, personal protective equipment is the last line of defense. Its effectiveness is maximized only when used in conjunction with higher-level controls. The Occupational Safety and Health Administration (OSHA) outlines this "Hierarchy of Controls," which should be the foundational mindset for all laboratory operations.[3][4]

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal gear.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood.[5] This device contains dusts and vapors at the source, drastically reducing the risk of inhalation. All weighing, transfers, and reactions involving this compound must be performed within a fume hood.

Core PPE Protocol for this compound

Based on the identified hazards and the hierarchy of controls, the following PPE is mandatory.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes and fine dust.[6] Chemical splash goggles that meet the ANSI Z87.1 standard are required.

    • Face Shield : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a face shield must be worn in addition to chemical splash goggles.[6]

  • Hand Protection :

    • Chemical-Resistant Gloves : Nitrile gloves are a common choice and provide adequate protection for incidental contact with many chemicals, including halogenated aromatics.[7][8] Always check the manufacturer's compatibility chart.

    • Double-Gloving : It is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin. This technique is especially important during procedures that require high dexterity and have a greater risk of contamination.

  • Body Protection :

    • Laboratory Coat : A flame-resistant (FR) or 100% cotton lab coat should be worn and fully buttoned. This protects the skin and personal clothing from splashes.

    • Full Coverage : Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

  • Respiratory Protection :

    • Under normal conditions, all handling of this compound should occur within a chemical fume hood, which negates the need for a respirator.

    • In situations where a fume hood is not available or during a large spill cleanup, respiratory protection is essential. A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or P100 particulate pre-filter is required.[9][10] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[11]

Procedural Workflow: A Step-by-Step Guide for Safe Handling

This workflow integrates the PPE requirements into a logical, procedural sequence to minimize risk at every stage.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_don Donning PPE cluster_handle Chemical Handling (in Fume Hood) cluster_doff Decontamination & Doffing A Verify Fume Hood Functionality B Gather & Inspect PPE A->B C Prepare Work Area (Absorbent liner, etc.) B->C G Don Goggles & Face Shield D Don Lab Coat E Don Inner Gloves D->E F Don Outer Gloves E->F F->G H Weigh & Transfer Compound G->H I Perform Experiment J Decontaminate Work Area I->J K Doff Outer Gloves (Dispose as Waste) J->K L Doff Face Shield/Goggles K->L M Doff Lab Coat L->M N Doff Inner Gloves M->N O Wash Hands Thoroughly N->O

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.